Phosphonate
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3)/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVMMHDMIWARA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422536 | |
| Record name | Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.972 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60118-28-7 | |
| Record name | Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Novel Phosphonate Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, are of paramount importance in medicinal chemistry and drug development. Their structural analogy to phosphates and carboxylates allows them to act as effective mimics in biological systems, leading to applications as enzyme inhibitors, antiviral agents, and drugs for bone-related diseases.[1][2] The stability of the C-P bond to enzymatic and chemical hydrolysis, compared to the phosphate (B84403) P-O-C linkage, imparts favorable pharmacokinetic properties to phosphonate-containing drugs.[1] This guide provides an in-depth overview of key and novel methods for this compound synthesis, complete with detailed experimental protocols, comparative data, and a visualization of a key signaling pathway targeted by this compound drugs.
Core Synthesis Methodologies
The formation of the C-P bond is the cornerstone of this compound synthesis. Several classical and modern methods are employed, each with its own advantages and substrate scope.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylthis compound.[3][4][5] This reaction is widely utilized for preparing this compound esters that can be further used in other reactions, such as the Horner-Wadsworth-Emmons olefination.[5]
Recent Advances:
Modern variations of the Michaelis-Arbuzov reaction have been developed to improve reaction conditions and expand its applicability.
-
Lewis Acid Catalysis: The use of Lewis acids, such as zinc bromide (ZnBr₂), can facilitate the reaction at room temperature, avoiding the high temperatures required in the classical protocol.[6][7]
-
Alcohol-Based Variants: An environmentally benign approach utilizes alcohols instead of alkyl halides in the presence of a catalyst like tetrabutylammonium (B224687) iodide (n-Bu₄NI).[8][9]
-
Photochemical Methods: Photo-assisted Michaelis-Arbuzov reactions enable the synthesis of arylphosphonates using a photo-active catalyst.[3]
Quantitative Data Summary: Michaelis-Arbuzov Reaction
| Entry | Alkyl Halide/Alcohol | Phosphite | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High | [6] |
| 2 | Benzyl bromide | Triethyl phosphite | ZnBr₂ (0.2 eq) | Dichloromethane | Room Temp | 1 | High | [6] |
| 3 | Benzyl alcohol | Triethyl phosphite | n-Bu₄NI (10 mol%) | Neat | 125 | 4 | 90 | [10][11] |
| 4 | 4-Methoxybenzyl alcohol | Triethyl phosphite | n-Bu₄NI (2 mol%) | Neat | 125 | 24 | >99 | [11] |
| 5 | Aryl Iodide | Triaryl Phosphite | Pd(OAc)₂ | Water | N/A | N/A | Good | [5] |
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from stabilized this compound carbanions and aldehydes or ketones.[12][13] It typically favors the formation of (E)-alkenes.[13][14]
Stereoselective Variants:
-
Still-Gennari Olefination: This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base (e.g., KHMDS) and a crown ether at low temperatures to favor the formation of (Z)-alkenes.[15][16][17]
Quantitative Data Summary: Horner-Wadsworth-Emmons Reaction
| Entry | Aldehyde | This compound Reagent | Base/Additive | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| 1 | p-Tolualdehyde | Diethyl phosphonoacetate | NaH | THF | Room Temp | High | E-favored | [15] |
| 2 | Benzaldehyde | Ethyl (diphenylphosphono)acetate | NaH | THF | 0 | 91 | 6:94 | [12] |
| 3 | Octanal | Ethyl (diphenylphosphono)propionate | NaH | THF | 0 | 99 | 1:99 | [12] |
| 4 | p-Tolualdehyde (Still-Gennari) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)this compound | KHMDS/18-crown-6 (B118740) | THF | -78 to RT | 78 | 1:15.5 | |
| 5 | Benzaldehyde (Modified Still-Gennari) | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 94 | 3:97 | [16] |
Catalytic C-P Bond Formation: The Hirao Reaction
The Hirao reaction is a palladium-catalyzed cross-coupling of aryl or vinyl halides with H-phosphonates to form aryl- or vinylphosphonates.[18] This method has been improved to be more efficient and environmentally friendly.
Recent Advances:
-
Ligand and Catalyst Development: The use of bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) with a Pd(II) precursor such as Pd(OAc)₂ has been shown to improve yields and substrate scope.[18][19]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often without the need for traditional phosphine (B1218219) ligands.[20]
-
Room Temperature Conditions: The development of catalytic systems using ligands like DPEPhos has enabled the Hirao reaction to proceed at room temperature.[21]
Quantitative Data Summary: Hirao Reaction
| Entry | Aryl Halide | Phosphite | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂/dppf | Et₃N | CH₃CN | Reflux | 24 | 67 | [18] |
| 2 | 4-Bromopyridine HCl | Diisopropyl phosphite | Pd(OAc)₂/dppf | DIPEA | DMF | 110 | 24 | 70 | [18] |
| 3 | Bromobenzene | Diethyl phosphite | Pd(OAc)₂ | Et₃N | Neat (MW) | 150 | 0.08 | 93 | [2] |
| 4 | 4-Bromoacetophenone | Diethyl phosphite | Pd(OAc)₂ | Et₃N | Neat (MW) | 175 | 0.25 | 92 | [2] |
| 5 | Iodobenzene | Silver diethyl phosphite | Pd(OAc)₂/DPEPhos | - | THF | 25 | 1 | 91 | [21] |
Asymmetric this compound Synthesis
The synthesis of chiral phosphonates is of great interest due to the stereospecificity of many biological targets.[1] Key asymmetric methods include:
-
Phospha-Michael Addition: The conjugate addition of H-phosphonates to α,β-unsaturated compounds. This reaction can be catalyzed by various means, including lipases for a green chemistry approach.[22][23][24]
-
Phospha-Mannich (Kabachnik-Fields) Reaction: A three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates.[4][21][25][26] Enantioselective variants often employ chiral catalysts.[4]
Quantitative Data Summary: Phospha-Michael and Kabachnik-Fields Reactions
| Entry | Reaction Type | Substrates | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Phospha-Michael | β-nitrostyrene, biphenylphosphine oxide | Novozym 435 (lipase) | EtOH | Room Temp | 2h | 94 | [23] |
| 2 | Phospha-Michael | Benzylidene malononitrile, diisopropyl phosphite | DMAP·HSac (5 mol%) | Solvent-free | 80 | 1h | >99 | [14] |
| 3 | Kabachnik-Fields | Benzaldehyde, Aniline (B41778), Diethyl phosphite | Oxalic acid | Neat (MW) | - | 15 min | 98 | [25] |
| 4 | Kabachnik-Fields | 4-Chlorobenzaldehyde, Aniline, Dimethyl phosphite | Orange Peel Powder | Ethanol | Reflux | 25 min | 95 | [27] |
| 5 | Kabachnik-Fields | Benzaldehyde, Cyclohexylamine, Diethyl phosphite | Supramolecular polymer | Neat | 60 | 12h | 98 | [25] |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl Benzylthis compound[6]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylthis compound is a colorless oil.
Protocol 2: Still-Gennari Olefination for Z-Alkene Synthesis[15]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous tetrahydrofuran (B95107) (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene) dropwise to the cooled solution.
-
This compound Addition: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Z-alkene.
Protocol 3: Hirao Reaction for Aryl this compound Synthesis[19]
-
Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), dialkyl phosphite (1.2 equiv), and the base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine, 1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ , 1 mol%) and the ligand (e.g., dppf, 1.1 mol%).
-
Solvent: Add the appropriate solvent (e.g., acetonitrile (B52724) or DMF).
-
Reaction: Heat the reaction mixture at reflux (for acetonitrile) or 110 °C (for DMF) under a nitrogen atmosphere for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup, extraction with an organic solvent, and purification by column chromatography to yield the desired aryl this compound.
Protocol 4: Kabachnik-Fields Synthesis of α-Aminophosphonates[28]
-
Preparation: In a suitable flask, mix the aromatic aldehyde (1 mmol), aniline (1 mmol), and dimethyl phosphite (1.2 mmol) in ethanol.
-
Catalyst Addition: Add orange peel powder (10 wt%) as a natural catalyst.
-
Reaction: Reflux the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After completion, evaporate the ethanol. Pour the reaction mixture into ice-cold water and filter.
-
Purification: Purify the resulting solid by recrystallization from ethanol.
Mandatory Visualization: Signaling Pathway Inhibition
Nitrogen-containing bisphosphonates (N-BPs) are a class of this compound drugs widely used to treat bone disorders like osteoporosis. Their mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the production of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are essential for osteoclast function and survival.[6][28][29]
Caption: Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.
Conclusion
The synthesis of phosphonates is a dynamic field of research, driven by the significant therapeutic potential of this class of compounds. While classical methods like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions remain central to this compound chemistry, recent innovations have introduced milder, more efficient, and highly stereoselective protocols. The development of novel catalytic systems, including metal-based and organocatalysts, has expanded the synthetic toolbox, enabling the construction of complex this compound derivatives with high precision. For researchers in drug discovery, a thorough understanding of these synthetic methodologies is crucial for the design and development of next-generation this compound-based therapeutics. The continued exploration of new synthetic strategies will undoubtedly lead to the discovery of novel this compound compounds with enhanced biological activity and improved pharmacological profiles.
References
- 1. Frontiers | this compound and Bisthis compound Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Phospha-Michael additions to activated internal alkenes: steric and electronic effects. | Sigma-Aldrich [sigmaaldrich.com]
- 21. Kabachnik-Fields Reaction [organic-chemistry.org]
- 22. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions [mdpi.com]
- 23. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Phosphonate Derivatives
For Immediate Release
In a significant stride forward for medicinal chemistry and drug development, researchers have unveiled a new class of phosphonate derivatives with potent and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanisms of action of these promising compounds, offering a valuable resource for scientists and researchers in the field. The unique carbon-phosphorus bond in these molecules allows them to mimic essential phosphate (B84403) and carboxylate metabolites, underpinning their broad therapeutic potential.[1][2]
This compound and phosphinate compounds, both naturally occurring and synthetic, have already given rise to major therapeutic and agricultural agents, including the antibiotic fosfomycin, the antiviral tenofovir, and the herbicide glyphosate.[1][2] The newly synthesized derivatives are poised to expand this impressive portfolio, with potential applications as antimicrobials, immunomodulators, and even targeted protein degradation agents.[1][2]
Synthesis and Characterization: Paving the Way for Novel Compounds
The synthesis of these novel this compound derivatives has been achieved through various efficient and versatile methods. Key among these are the Michaelis-Arbuzov reaction, the Kabachnik-Fields three-component reaction, and innovative one-pot protocols.[3][4][5] These methodologies allow for the creation of a diverse library of α-aminophosphonates, α-hydroxyalkylphosphonates, and other derivatives containing various heterocyclic moieties such as pyrimidinyl, pyridyl, and 1,2,3-triazole rings.[6][7][8]
A notable advancement is the development of a mild, one-flask protocol for the direct conversion of benzylic alcohols to diethyl benzylthis compound esters, a method that has proven successful for a wide range of substrates.[9] Furthermore, ultrasound-assisted synthesis has emerged as a rapid and convenient approach, leading to high yields of α-aminothis compound analogues.[3]
The structural integrity and purity of these newly synthesized compounds have been rigorously confirmed through a battery of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ³¹P NMR), and Mass Spectrometry (MS).[3][6][7][8] In some cases, single-crystal X-ray diffraction has provided definitive structural elucidation.[7][8]
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis, purification, and characterization of novel this compound derivatives.
Biological Activities and Mechanisms of Action
Preliminary bioassays have revealed that these novel this compound derivatives exhibit a wide spectrum of biological activities. Several compounds have demonstrated significant herbicidal and moderate fungicidal properties.[7][8] In the realm of human health, new aminophosphonates have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[10]
The mechanism of action for many of these phosphonates involves the inhibition of crucial enzymes.[10] For instance, in the case of serine esterases like AChE, the this compound moiety phosphorylates a serine residue in the enzyme's active site, leading to its inactivation.[10] This is achieved through a nucleophilic attack of the serine's hydroxyl group on the phosphorus atom of the this compound, forming a stable covalent bond.[10]
Signaling Pathway: Inhibition of Acetylcholinesterase
Caption: The mechanism of acetylcholinesterase inhibition by novel this compound derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data from the synthesis and biological evaluation of representative novel this compound derivatives.
| Compound ID | Synthesis Method | Reaction Time (h) | Yield (%) | Reference |
| I | Lewis acid catalyzed Mannich-type reaction | 10-15 | 75-92 | [6] |
| 8a-c | Three-step method including Arbuzov reaction | Not specified | 71-84 | [10] |
| 5a-h | Multi-step synthesis from 2-chloro-5-(chloromethyl)-pyridine | Not specified | 65-85 | [7][8] |
| 3a-3h | Ultrasound-assisted Kabachnik-Fields condensation | 0.17-0.25 | 85-95 | [3] |
| Compound ID | Target Enzyme | IC₅₀ (µM) | Biological Activity | Reference |
| 8a | Acetylcholinesterase (AChE) | 1.215 | Enzyme Inhibition | [10] |
| 9a-c | Acetylcholinesterase (AChE) | >100 | Low Inhibition | [10] |
| 10a-c | Acetylcholinesterase (AChE) | >100 | Low Inhibition | [10] |
| Various | Various Fungal Strains | Not specified | Antifungal | [3] |
| Various | Various Weed Species | Not specified | Herbicidal | [6][7][8] |
Detailed Experimental Protocols
General Procedure for the Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
A mixture of an amine (3 mmol), a dialkyl or diphenyl phosphite (3 mmol), a substituted benzaldehyde (B42025) (3.3 mmol), and a catalytic amount of anhydrous Mg(ClO₄)₂ (0.15 mmol) in anhydrous acetonitrile (B52724) (5 mL) is stirred at 50-60 °C.[6] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system to afford the pure α-aminothis compound derivative.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against acetylcholinesterase is determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. A solution of the enzyme in phosphate buffer is incubated with various concentrations of the inhibitor for a specific period. The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
This guide underscores the significant potential of novel this compound derivatives in the development of new therapeutic and agrochemical agents. The versatility in their synthesis and the breadth of their biological activities open up exciting new avenues for research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in natural and synthetic this compound therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Research Portal [iro.uiowa.edu]
- 10. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) | MDPI [mdpi.com]
The Core Mechanisms of Action of Phosphonates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphonates, a versatile class of organophosphorus compounds, have garnered significant attention in medicinal chemistry and agrochemistry due to their potent and diverse biological activities. Characterized by a stable carbon-phosphorus (C-P) bond, they serve as effective mimics of natural phosphates, enabling them to act as inhibitors of a wide range of enzymes. This technical guide delves into the core mechanisms of action of phosphonates, providing a comprehensive overview of their interactions with key biological targets, quantitative data on their inhibitory activities, detailed experimental protocols for their study, and visualizations of the signaling pathways they modulate.
Phosphonates as Enzyme Inhibitors: A Multifaceted Approach
The inhibitory action of phosphonates stems from their structural similarity to the transition states of enzymatic reactions or their ability to act as stable isosteres of natural phosphate (B84403) substrates. This allows them to bind tightly to the active sites of enzymes, disrupting their catalytic function. The primary mechanisms of phosphonate-mediated enzyme inhibition include:
-
Transition-State Analogs: Many enzymatic reactions, particularly those involving hydrolysis, proceed through a transient, high-energy tetrahedral transition state. Phosphonates, with their tetrahedral phosphorus center, can effectively mimic this transition state, binding to the enzyme with high affinity and blocking the progression of the reaction.[1][2] This mechanism is particularly relevant for the inhibition of proteases and esterases.
-
Isosteric Mimics of Phosphates: The this compound moiety can act as a stable bioisostere of the phosphate group found in many biological substrates.[1][3] Unlike phosphate esters, the C-P bond in phosphonates is resistant to enzymatic cleavage.[1] This stability allows them to act as competitive inhibitors of enzymes that process phosphorylated substrates, such as kinases and phosphatases.
Key Signaling Pathways Targeted by Phosphonates
Two of the most well-characterized examples of this compound-mediated pathway inhibition are the targeting of the mevalonate (B85504) pathway by bisphosphonates and the shikimate pathway by the herbicide glyphosate.
Inhibition of the Mevalonate Pathway by Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used in the treatment of bone resorption disorders like osteoporosis.[4][5] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4][6] This pathway is essential for the production of isoprenoid lipids, which are required for the post-translational modification (prenylation) of small GTP-binding proteins crucial for osteoclast function and survival.[7] By inhibiting FPPS, N-BPs disrupt these processes, leading to osteoclast apoptosis and a reduction in bone resorption.[5][7]
Inhibition of the Shikimate Pathway by Glyphosate
Glyphosate, the active ingredient in many broad-spectrum herbicides, targets the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms but is absent in animals.[8][9][10] Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[8][11] It acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP).[11] This inhibition leads to the accumulation of shikimate and a deficiency in aromatic amino acids, ultimately causing plant death.[8][11]
Quantitative Data on this compound Inhibitors
The potency of this compound inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize key quantitative data for various this compound inhibitors against their respective enzyme targets.
Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Bisphosphonates
| Compound | Target Organism | IC50 (nM) | Reference |
| Zoledronate | Human | 4.1 | [4] |
| Risedronate | Human | - | - |
| Alendronate | Human | - | - |
| Pamidronate | Human | - | - |
| Ibandronate | Human | - | - |
| BPH-6 | Leishmania donovani | 5400 | [12] |
| Compound 7 | Human | 1800 | [12] |
Table 2: Inhibition of 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS) by Glyphosate
| Compound | Target Organism | Ki (µM) | Inhibition Type | Reference |
| Glyphosate | Neurospora crassa | 1.1 | Competitive with PEP | [13] |
| Glyphosate | Escherichia coli | - | Competitive with PEP | [14] |
| N-amino-glyphosate | Escherichia coli | - | Potent analog inhibitor | [14] |
Table 3: Inhibition of Other Enzymes by Phosphonates
| Compound | Enzyme Target | Target Organism/Cell Line | IC50 / Ki | Reference |
| (Naphth-2-yl) difluoromethylphosphonic acid | PTP-1B | Human | IC50: 40-50 µM | [8][11] |
| (Napthy-1-yl) difluoromethylphosphonic acid | PTP-1B | Human | IC50: 40-50 µM | [8][11] |
| Various aryl-containing phosphonates | PP-2A | - | IC50: 45-50 µM (most potent) | [8][11] |
| This compound analogue 9 | Glutamine Synthetase | Escherichia coli | Ki: 75 µM | [15] |
| 6-Phosphonomethylpyridine-2-carboxylates (PMPCs) | Metallo-β-lactamases (NDM-1) | - | Ki: 34-74 nM | [16] |
| HDP-CDV (Brincidofovir) | SV40 DNA replication | in vitro | IC50: 13.3 µM | [17] |
| CDV-PP | SV40 DNA replication | in vitro | IC50: 280 µM | [17] |
| ECP-AZT | HIV-1 replication | Infected cell cultures | IC50: ~1 µM | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of phosphonates.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 5. Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micromethod for phosphonoformate inhibition assay of hepatitis B viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of this compound inhibitors of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alkoxylalkyl Esters of Nucleotide Analogs Inhibit Polyomavirus DNA Replication and Large T Antigen Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of human immunodeficiency virus type 1 replication by phosphonoformate esters of 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Natural World of Phosphonates: A Technical Guide for Researchers
Abstract
Phosphonates, organophosphorus compounds characterized by a highly stable carbon-phosphorus (C-P) bond, are a fascinating and functionally diverse class of natural products. Their structural similarity to phosphate (B84403) esters and carboxylates allows them to act as potent mimics and inhibitors of key metabolic enzymes, leading to a wide array of biological activities. This technical guide provides an in-depth exploration of the natural sources of phosphonate compounds, detailing their prevalence, biosynthesis, and the experimental methodologies used for their discovery and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique class of biomolecules.
Introduction: The Significance of the C-P Bond in Nature
The discovery of 2-aminoethylthis compound (2-AEP) in 1959 from sheep rumen protozoa marked the beginning of our understanding of a unique biochemical world built around the carbon-phosphorus bond.[1] Unlike the ubiquitous and relatively labile phosphate ester bond (P-O-C), the C-P bond is exceptionally stable to chemical and enzymatic hydrolysis, a property that nature has exploited for various biological functions.[2]
Naturally occurring phosphonates are found in a wide range of organisms, from bacteria and archaea to fungi, marine invertebrates, and even some plants.[3][4] They are involved in diverse biological processes, including membrane structure, cell signaling, and chemical warfare as antibiotics and herbicides.[3][5][6] The inherent stability and bioactivity of phosphonates have made them attractive targets for drug discovery and agricultural applications.[7][8] This guide delves into the core aspects of natural this compound research, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Natural Sources and Quantitative Occurrence of this compound Compounds
Phosphonates are biosynthesized by a remarkable diversity of organisms across various ecosystems. While bacteria, particularly from the phylum Actinobacteria, are a rich source of bioactive this compound small molecules, these compounds are also integral components of macromolecules in many marine organisms.[2][5][9]
Microbial Producers
Microorganisms are the most prolific producers of structurally diverse this compound natural products.
-
Streptomyces species are renowned for producing a variety of this compound antibiotics, including the clinically important fosfomycin (B1673569) and the herbicidal compound phosphinothricin .[10][11][12]
-
Pseudomonas species are also known producers of fosfomycin, albeit through a different biosynthetic pathway than Streptomyces.
-
Marine Bacteria , such as Prochlorococcus and SAR11, are significant contributors to the marine this compound pool, where phosphonates can constitute a substantial fraction of the dissolved organic phosphorus.[6][13][14] It is estimated that 15% of all bacterioplankton in the surface ocean possess the genes for this compound synthesis.[13][14]
Marine Invertebrates and Other Eukaryotes
Phosphonates are also prevalent in marine invertebrates, often as components of lipids and glycans.
-
Sea Anemones (Anthopleura species) contain significant amounts of 2-AEP and its N-methylated derivatives.[15][16]
-
Ciliates like Tetrahymena incorporate 2-AEP into their membrane phosphonolipids, which can comprise a significant portion of their total phospholipids (B1166683).[17][18] In the cilia of Tetrahymena pyriformis, phosphonolipids can account for approximately 60% of the phospholipids.[17]
Quantitative Data on Natural this compound Occurrence
The following tables summarize the quantitative data on the occurrence of prominent natural this compound compounds.
Table 1: Concentration of 2-Aminoethylthis compound (2-AEP) in Marine Invertebrates
| Organism | Tissue/Fraction | Concentration | Reference |
| Anthopleura elegantissima (Sea Anemone) | Whole organism | Reported as a significant free amino acid | [15] |
| Anthopleura xanthogrammica (Sea Anemone) | Whole organism | N-methyl derivatives of 2-AEP isolated and characterized | [16] |
| Tetrahymena pyriformis (Ciliate) | Cilia membranes | ~60% of total phospholipids are phosphonolipids | [17] |
Table 2: Production Titers of Microbial this compound Antibiotics and Herbicides
| Compound | Producing Organism | Fermentation Titer | Reference |
| Fosfomycin | Streptomyces fradiae | 1.5 - 2.5 g/L | [19] |
| Phosphinothricin Tripeptide | Streptomyces viridochromogenes | Not explicitly quantified in the provided results | [5][11][12][20][21] |
Biosynthesis of this compound Compounds
The biosynthesis of nearly all known natural phosphonates initiates with the isomerization of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP mutase. This thermodynamically unfavorable step is driven forward by subsequent, essentially irreversible reactions.
The Fosfomycin Biosynthetic Pathway
The antibiotic fosfomycin is produced by different pathways in Streptomyces and Pseudomonas. The pathway in Streptomyces is well-characterized and serves as a good example of this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of natural this compound compounds.
Extraction of Phosphonates from Marine Invertebrates
This protocol is a generalized procedure for the extraction of phosphonates from marine invertebrate tissues, such as those of sea anemones.
-
Tissue Homogenization: Homogenize fresh or frozen tissue (10 g) in 50 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture using a high-speed blender.
-
Lipid Extraction: Stir the homogenate for 2 hours at room temperature. Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add 0.2 volumes of 0.9% NaCl solution. Shake vigorously and allow the phases to separate overnight at 4°C.
-
Fraction Collection: Collect the lower chloroform phase (containing lipids) and the upper aqueous methanol phase (containing water-soluble compounds).
-
Acid Hydrolysis (for phosphonolipids): Evaporate the chloroform phase to dryness under a stream of nitrogen. Hydrolyze the lipid residue with 6 M HCl at 110°C for 24 hours in a sealed tube.
-
Sample Preparation for Analysis: After hydrolysis, remove the HCl by rotary evaporation. Dissolve the residue in a known volume of water for subsequent analysis by NMR or LC-MS.
Quantification of Phosphonates by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P-NMR is a powerful tool for the specific detection and quantification of phosphonates due to their distinct chemical shifts compared to phosphate esters.
-
Sample Preparation: Dissolve the dried extract or purified compound in D₂O. Add a known concentration of an internal standard (e.g., methylphosphonic acid) that does not overlap with the signals of interest. Adjust the pH to a standardized value (e.g., 7.4) as this compound chemical shifts can be pH-dependent.
-
NMR Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.
-
Pulse Program: Employ a one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Pulse Width: 30-degree flip angle.
-
Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation and accurate integration. This is a critical parameter for quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to thousands of scans).
-
Spectral Width: A range that covers both phosphonates and phosphates (e.g., from 50 ppm to -30 ppm).
-
-
-
Data Processing and Quantification:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the this compound of interest and the internal standard.
-
Calculate the concentration of the this compound using the following formula: Concentration_sample = (Integral_sample / Integral_standard) * (Concentration_standard / Molar_equivalents_P_sample)
-
Quantification of Fosfomycin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of specific this compound compounds like fosfomycin in complex biological matrices.
-
Sample Preparation (from bacterial culture supernatant):
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components. A mixed-mode anion exchange cartridge can be effective.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for retaining the highly polar fosfomycin.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Fosfomycin:
-
Quantifier: m/z 137.0 -> 79.0
-
Qualifier: m/z 137.0 -> 95.0
-
-
Internal Standard: Use a stable isotope-labeled fosfomycin (e.g., ¹³C₃-fosfomycin) for accurate quantification.
-
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of fosfomycin standards prepared in a matrix similar to the samples.
-
Determine the concentration of fosfomycin in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Discovery of Novel Phosphonates through Genome Mining
The increasing availability of microbial genome sequences has revolutionized the discovery of new natural products, including phosphonates. Genome mining involves identifying biosynthetic gene clusters (BGCs) that are predicted to produce novel compounds.
Conclusion and Future Perspectives
The study of natural this compound compounds continues to be a vibrant and promising field of research. Their unique chemical properties and diverse biological activities ensure their continued relevance in the quest for new therapeutic agents and agrochemicals. Advances in genomics and analytical techniques are accelerating the discovery of novel phosphonates and the elucidation of their biosynthetic pathways. Future research will likely focus on understanding the ecological roles of these compounds, exploring the enzymatic machinery responsible for their synthesis for biocatalytic applications, and leveraging this knowledge for the rational design and engineering of new this compound-based drugs and agricultural products. The stable and versatile C-P bond, once considered a biochemical curiosity, is now firmly established as a key player in the chemical language of the natural world.
References
- 1. Biosynthesis of Fosfomycin by Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widespread known and novel this compound utilization pathways in marine bacteria revealed by functional screening and metagenomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]
- 4. A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring Fosfomycin Concentrations in Human Prostatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphinothricin Tripeptide Synthetases in Streptomyces viridochromogenes Tü494 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound production by marine microbes: Exploring new sources and potential function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahymena thermophila: analysis of phospholipids and phosphonolipids by high-field 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. shimadzu.com [shimadzu.com]
- 10. Streptomyces fradiae - Wikipedia [en.wikipedia.org]
- 11. Phosphinothricin tripeptide synthetases in Streptomyces viridochromogenes Tü494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphinothricin-tripeptide synthetases from Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. The occurrence of free 2-aminoethylphosphonic acid in the sea anemone, Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and characterization of the N-methyl derivatives of 2-aminoethylphosphonic acid from the sea anemone, Anthopleura xanthogrammica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphonolipids: localization in surface membranes of Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. Biosynthetic Gene Cluster of the Herbicide Phosphinothricin Tripeptide from Streptomyces viridochromogenes Tü494 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Theoretical Foundations of Phosphonate Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the reactivity of phosphonates. Phosphonates, as isosteres of phosphates, are of significant interest in medicinal chemistry and drug development due to their enhanced stability and ability to mimic biological phosphates. Understanding their reactivity at a molecular level is crucial for the rational design of novel therapeutics, including enzyme inhibitors and prodrugs. This document delves into the reaction mechanisms, enzyme inhibition, and quantitative structure-activity relationships (QSAR) of phosphonates, supported by quantitative data, detailed methodologies, and visual representations of key processes.
Reaction Mechanisms of Phosphonates: A Computational Perspective
The reactivity of phosphonates is fundamentally governed by the nature of the phosphorus center and its substituents. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of key phosphonate reactions, such as hydrolysis and the Michaelis-Arbuzov reaction.
Hydrolysis of this compound Esters
The hydrolysis of this compound esters is a critical process, influencing their stability and, in the case of prodrugs, their activation. This reaction can proceed through different mechanisms, primarily associative (ANDN) and dissociative (DN+AN), depending on the reaction conditions and the structure of the this compound.[1]
Theoretical studies, often employing DFT calculations, have been pivotal in mapping the potential energy surfaces of these reactions and determining the activation energies for competing pathways. For instance, calculations can predict whether the reaction will proceed through a pentavalent intermediate (associative mechanism) or a metaphosphate-like transition state (dissociative mechanism).
Computational Protocol for Studying this compound Hydrolysis:
-
Model System Setup: A model this compound ester and the attacking nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) are defined. The system is typically placed in a solvent environment, often modeled using implicit (e.g., Polarizable Continuum Model - PCM) or explicit solvent models.
-
Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Transition State Search: A transition state search algorithm (e.g., Berny algorithm) is used to locate the saddle point on the potential energy surface corresponding to the transition state of the reaction.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the reactants and products (or intermediates) on the reaction pathway.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate reaction and activation energies.
Table 1: Calculated Activation and Reaction Energies for this compound Reactions
| Reaction | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Hydrolysis of Methylthis compound Dianion | DFT (B3LYP/6-311++G(2d,2p)) | ~35 (dissociative) | - | [2] |
| Reaction of Diethyl trichloro-methyl this compound with Diphenyl methyl phosphinite | DFT (B3LYP/6-311G(d,p)) | See energy profile in reference | See energy profile in reference | [3] |
| Hydrolysis of p-Nitrophenyl Phosphate (B84403) (pNPP) | DFT | ~25-30 | - | [1] |
Note: The values in this table are approximate and are intended to be illustrative. For precise values, please refer to the cited literature.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of this compound synthesis. Computational studies have shed light on the reaction mechanism, confirming the intermediacy of a phosphonium (B103445) salt and elucidating the factors that influence the reaction rate and yield.[4]
Phosphonates as Enzyme Inhibitors
The structural similarity of phosphonates to the transition states of phosphate hydrolysis makes them potent inhibitors of a wide range of enzymes, including proteases, kinases, and synthases.[5] Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding modes of this compound inhibitors and for guiding the design of more potent and selective compounds.
Molecular Docking and MD Simulations
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the key interactions that stabilize the enzyme-inhibitor complex. MD simulations, on the other hand, provide a dynamic view of the binding process and can be used to assess the stability of the complex over time.
General Protocol for Molecular Docking of this compound Inhibitors:
-
Preparation of the Receptor: The 3D structure of the target enzyme is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of the this compound inhibitor is generated and its geometry is optimized using a suitable method (e.g., molecular mechanics or quantum mechanics).
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the receptor. The program explores different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.
Table 2: Inhibition Data for Selected this compound Enzyme Inhibitors
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| Bicyclic this compound (diastereoisomer) | Human Acetylcholinesterase | 3 µM (IC50) | [3] |
| Compound 27 | PI3K | See reference for details | [6] |
| Compound 17p | PI3Kα | 31.8 ± 4.1 nM (IC50) | [7] |
| NVP-BHG712 | EphA2 | 17 nM (IC50) | [8] |
| NVP-BHG712 | EphB4 | 20 nM (IC50) | [8] |
The PI3K/Akt Signaling Pathway: A Key Target for this compound Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9] This pathway has emerged as a major target for the development of novel anticancer drugs, and this compound-based inhibitors are being explored for their potential to target key kinases in this cascade.[10]
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Competitive Kinase Inhibitor Target Profiling Using this compound Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
Exploring the Bioisosterism of Phosphonates and Phosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of bioisosterism as applied to phosphonates and phosphates, two crucial moieties in biological systems and drug design. We will delve into their comparative physicochemical properties, the biological implications of their structural differences, and their applications in creating more stable and effective therapeutic agents. This guide also provides a summary of quantitative data, details of experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive resource for professionals in the field.
Introduction to Bioisosterism
Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of a functional group in a biologically active molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound that retains or has improved biological activity.[1] This strategy is widely used to modulate properties such as potency, selectivity, metabolic stability, and bioavailability.[1]
Phosphates are ubiquitous in biology, playing critical roles in energy transfer (ATP), genetic information (DNA/RNA), and cellular signaling through protein phosphorylation.[2] However, the inherent instability of the phosphate (B84403) ester bond to hydrolysis by enzymes like phosphatases poses a significant challenge in drug development.[3][4] This has led to the exploration of phosphonates as stable bioisosteres for phosphates.[5][6]
Physicochemical and Structural Comparison of Phosphonates and Phosphates
The key difference between a phosphate and a phosphonate lies in the substitution of a P-O bond in a phosphate with a more stable P-C bond in a this compound.[7][8] This seemingly small change has significant implications for the molecule's properties.
| Property | Phosphate (R-O-PO(OH)₂) | This compound (R-CH₂-PO(OH)₂) | Significance in Drug Design |
| Bond Type | P-O-C (ester) | P-C (covalent) | The P-C bond is significantly more resistant to chemical and enzymatic hydrolysis, increasing metabolic stability.[3][9] |
| pKa | pKa₁ ≈ 1.5, pKa₂ ≈ 6.3 | pKa₁ ≈ 2.3, pKa₂ ≈ 7.5 | The difference in acidity can affect binding to target enzymes and overall charge at physiological pH.[2][10] |
| Geometry | Tetrahedral | Tetrahedral | The similar geometry allows phosphonates to act as structural mimics of phosphates in enzyme active sites.[5][7] |
| Charge | Typically dianionic at physiological pH | Typically monoanionic to dianionic at physiological pH | The charge state influences membrane permeability and interaction with biological targets.[1] |
Table 1: Comparative properties of phosphates and phosphonates.
The introduction of fluorine atoms on the α-methylene group of a this compound can further modulate its electronic properties, lowering the pKa to more closely mimic that of a phosphate.[9]
Biological Implications and Applications in Drug Design
The enhanced stability of phosphonates makes them excellent candidates for developing enzyme inhibitors that mimic natural phosphate-containing substrates.[6][9] This strategy has been successfully applied in various therapeutic areas.
A prime example of a this compound bioisostere in clinical use is Tenofovir , an antiviral drug used to treat HIV and hepatitis B.[5] Tenofovir is a nucleotide this compound analog of adenosine (B11128) monophosphate. Its this compound group makes it resistant to hydrolysis, allowing it to act as a chain terminator for viral reverse transcriptase.
Phosphonates are effective mimics of the tetrahedral transition states of reactions catalyzed by enzymes such as peptidases and lipases.[9] They can act as potent competitive inhibitors. For example, bisphosphonates like alendronic acid are used to treat osteoporosis by inhibiting farnesyl diphosphate (B83284) synthase in bone metabolism, mimicking pyrophosphate.[2]
Kinases and phosphatases are key regulators of cell signaling, and their dysregulation is often implicated in diseases like cancer.[11][12] Phosphonates can be designed to interact with the active sites of these enzymes, acting as either inhibitors or probes to study their function.[9]
Quantitative Data on this compound Bioisosteres
The following table summarizes the inhibitory activity of selected this compound analogs compared to their phosphate counterparts.
| Enzyme | Phosphate Substrate/Ligand | This compound Analog | IC₅₀ / Kᵢ (Phosphate) | IC₅₀ / Kᵢ (this compound) | Reference |
| HIV-1 Reverse Transcriptase | dATP | Tenofovir Diphosphate | - | Kᵢ = 0.02 µM | [5] |
| Farnesyl Diphosphate Synthase | Pyrophosphate | Alendronate | - | IC₅₀ ≈ 70 nM | [2] |
| Acetylcholinesterase | Acetylcholine | Cyclophostin Analog | - | IC₅₀ = 3 µM | [13] |
Table 2: Inhibitory activities of selected this compound analogs.
Experimental Protocols
A common method for synthesizing this compound esters is the Michaelis-Arbuzov reaction .[14]
-
Protocol:
-
A trialkyl phosphite (B83602) is reacted with an alkyl halide.
-
The reaction proceeds via an Sɴ2 mechanism, where the phosphorus atom of the phosphite acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.
-
The resulting intermediate undergoes dealkylation to form the dialkyl this compound ester.
-
A milder, one-flask protocol for converting a benzylic alcohol directly to a diethyl benzylthis compound ester has also been developed using zinc iodide as a mediator.[15]
Enzyme activity and inhibition can be quantified using various assay formats.[16]
-
Colorimetric Endpoint Assay (e.g., Malachite Green Assay): [17]
-
The enzyme reaction is allowed to proceed for a set time, generating inorganic phosphate.
-
A dye-containing stop reagent (e.g., malachite green) is added.
-
The dye forms a complex with the inorganic phosphate, resulting in a color change that can be measured spectrophotometrically.[17]
-
-
Coupled Enzyme Assay: [18]
-
The product of the primary enzyme reaction is used as a substrate for a second "coupling" enzyme.
-
The activity of the coupling enzyme is monitored, often through a change in absorbance or fluorescence, which is proportional to the activity of the primary enzyme.
-
Visualization of Key Pathways and Workflows
The following diagram illustrates a generic kinase signaling cascade, a fundamental process in cellular communication that is often targeted by this compound-based drugs.
A generic kinase signaling cascade initiated by an external signal.
This diagram outlines a typical workflow for assessing the inhibitory potential of a this compound compound against a target enzyme.
Workflow for determining the IC50 of a this compound inhibitor.
The following diagram illustrates the logical relationship and rationale behind replacing a phosphate with a this compound in drug design.
The rationale for this compound bioisosteric replacement of phosphates.
Conclusion
The bioisosteric replacement of phosphates with phosphonates is a well-established and powerful strategy in modern drug discovery.[19] By leveraging the increased stability of the P-C bond, researchers can design therapeutic agents with improved pharmacokinetic profiles while maintaining or enhancing their desired biological activity.[10] This guide has provided a comprehensive overview of the key principles, data, and methodologies that underpin this important area of medicinal chemistry.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. This compound Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. frontiersin.org [frontiersin.org]
- 7. clearsolutionsusa.com [clearsolutionsusa.com]
- 8. tutorchase.com [tutorchase.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Phosphatases and Kinases: How to Checkmate Cancer [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Synthesis and Kinetic Analysis of Some this compound Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research Portal [iro.uiowa.edu]
- 16. assayquant.com [assayquant.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]
Phosphonate Compounds in Early Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate compounds, characterized by a stable carbon-phosphorus (C-P) bond, have emerged as a versatile and highly valuable class of molecules in the landscape of early drug discovery. Their unique physicochemical properties, particularly their ability to act as bioisosteres of natural phosphates, have positioned them as critical pharmacophores in the development of therapeutics for a wide range of diseases, including viral infections, bone disorders, and cancer. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for researchers and scientists engaged in the discovery and development of this compound-based drugs.
Phosphonates serve as non-hydrolyzable mimics of phosphate (B84403) esters, rendering them resistant to enzymatic cleavage by phosphatases.[1][2] This inherent stability is a key advantage in drug design, allowing for the development of potent and selective enzyme inhibitors.[3] However, the dianionic nature of the this compound group at physiological pH often leads to poor membrane permeability and low oral bioavailability, presenting a significant challenge in drug development.[1][4] To address this, various prodrug strategies have been successfully employed to mask the negative charges, thereby enhancing intestinal absorption and cellular uptake.[5]
This guide will delve into the quantitative aspects of this compound drug efficacy, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways and workflows to facilitate a deeper understanding of their role in medicinal chemistry.
Data Presentation: Quantitative Analysis of this compound Compounds
The following tables summarize key quantitative data for various this compound compounds, providing a comparative overview of their inhibitory potency and pharmacokinetic properties.
Table 1: Inhibitory Potency (IC50) of this compound Compounds against Various Enzymes
| Compound Class | Compound | Target Enzyme | IC50 Value | Reference(s) |
| Bisphosphonates | Zoledronate | Farnesyl Pyrophosphate Synthase (FPPS) | 4.1 nM (final) | [6] |
| Risedronate | Farnesyl Pyrophosphate Synthase (FPPS) | 5.7 nM (final) | [6] | |
| Ibandronate | Farnesyl Pyrophosphate Synthase (FPPS) | 25 nM (final) | [6] | |
| Alendronate | Farnesyl Pyrophosphate Synthase (FPPS) | 260 nM (final) | [6] | |
| Acyclic Nucleoside Phosphonates | T-α-CNP | HIV-1 Reverse Transcriptase | Nanomolar range | [7] |
| G-α-CNP | Herpetic DNA Polymerases | Low micromolar range | [7] | |
| HDP-CDV | Polyomavirus Large T Antigen (ssDNA binding) | 17.4 ± 1.02 µM | [8] | |
| HDP-CDV | Polyomavirus Large T Antigen (dsDNA binding) | 22.1 ± 1.04 µM | [8] | |
| Protein Tyrosine Phosphatase Inhibitors | (Naphth-2-yl) difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | 40-50 µM | [2][9] |
| (Napthy-1-yl) difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | 40-50 µM | [2][9] | |
| Matrix Metalloproteinase Inhibitors | Fluorinated biphenyl (B1667301) sulfonamide analogs | Matrix Metalloproteinases (MMPs) | Nanomolar range | [10] |
| Antimalarial | Dehydrofosmidomycin | E. coli 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Slightly lower than fosmidomycin | [11] |
| Reverse analog of Fosmidomycin (3) | E. coli DXR | 0.17 µM | [12] | |
| Reverse analog of FR900098 (4) | E. coli DXR | 0.05 µM | [12] | |
| HIV Protease Inhibitors | PD4 (P1' isobutyl, P2' 1,3-benzodioxole) | HIV-1 Protease | EC50 = 5.67 nM (antiviral activity) | [13] |
| GS-8374 | HIV-1 Protease | EC50 = 11.8 nM (antiviral activity) | [13] |
Table 2: Pharmacokinetic Parameters of this compound Prodrugs
| Parent Drug | Prodrug Moiety | Prodrug Name | Improvement in Oral Bioavailability/Exposure | Animal Model | Reference(s) |
| 2-(Phosphonomethyl) pentanedioic acid (2-PMPA) | Tetra-(methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL) | tetra-ODOL-2-PMPA | 44–80 fold greater | Not specified | [6] |
| (S)-HPMPA | Tyrosine alkylamide esters | - | 8-10x higher than parent (39% vs. <5%) | Mice | [6] |
| 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA) | Di-pivaloyloxymethyl (POM) | Adefovir dipivoxil | >2-fold higher than free acid | Rats | [1] |
| Glutamate carboxypeptidase II inhibitor | Isopropoxycarbonyloxymethyl (POC) | - | >20-fold increase in total exposure | Not specified | [1] |
| Tenofovir (B777) | |||||
| Tenofovir | Isopropoxycarbonyloxymethyl (POC) | Tenofovir Disoproxil Fumarate (B1241708) (TDF) | - | Humans | [14][15] |
| Tenofovir | Alafenamide | Tenofovir Alafenamide (TAF) | 91% lower plasma tenofovir exposure, 6.5-fold higher intracellular TFV-DP vs. TDF | Humans | [14][15] |
| Fosmidomycin | |||||
| Fosmidomycin | Bis(pivaloyloxymethyl) (POM) | α,β-unsaturated bis(POM) analog | Potent in vivo activity against P. falciparum | Not specified | [1] |
| Fosmidomycin | - | Fosmidomycin | ~20-40% gastrointestinal absorption | Humans | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound compounds.
Enzyme Inhibition Assay: Determination of IC50 for Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound against FPPS.
Materials and Reagents:
-
Recombinant human FPPS
-
Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)
-
Test this compound compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test this compound compound in the assay buffer.
-
In a 96-well plate, add the recombinant FPPS enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a control group with buffer only (no inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of the substrates, IPP and GPP.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Add the Malachite Green reagent to detect the amount of inorganic pyrophosphate (PPi) released during the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[6]
Cell-Based Assay: In Vitro Osteoclast Bone Resorption Assay
Objective: To assess the ability of a this compound compound to inhibit osteoclast-mediated bone resorption.
Materials and Reagents:
-
Osteoclast precursor cells (e.g., RAW264.7 cells or bone marrow macrophages)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) for osteoclast differentiation
-
Bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates)
-
Cell culture medium (e.g., α-MEM with FBS)
-
Test this compound compounds
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Toluidine blue stain
Procedure:
-
Seed osteoclast precursor cells onto the bone-mimicking substrates in a multi-well plate.
-
Induce osteoclast differentiation by treating the cells with RANKL and M-CSF for several days.
-
Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of the test this compound compound. Include a vehicle control.
-
Culture the cells for an additional period (e.g., 48-72 hours) to allow for bone resorption.
-
Remove the cells from the substrates.
-
Stain the substrates with toluidine blue to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
-
In parallel wells, perform TRAP staining to confirm the presence of osteoclasts and assess cell viability.
-
Calculate the percentage of inhibition of bone resorption for each concentration of the test compound relative to the control.
Analytical Method: Quantification of Phosphonates in Plasma by HPLC-MS/MS
Objective: To quantify the concentration of a this compound drug in plasma samples.
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Appropriate HPLC column (e.g., HILIC or ion-pair reversed-phase)
-
Mobile phases (e.g., acetonitrile (B52724) and aqueous buffer with a volatile ion-pairing agent like N,N-dimethylhexylamine)
-
Internal standard (a stable isotope-labeled version of the analyte is preferred)
-
Plasma samples
-
Protein precipitation solvent (e.g., acetonitrile)
-
Syringe filters
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard.
-
Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a syringe filter.
-
-
HPLC-MS/MS Analysis:
-
Inject a specific volume of the prepared sample onto the HPLC system.
-
Separate the analyte from other plasma components using a suitable chromatographic gradient.
-
Introduce the eluent into the mass spectrometer.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by analyzing a series of standards with known concentrations of the this compound drug.
-
Determine the concentration of the this compound in the plasma samples by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.[17]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound drug discovery.
Signaling Pathway Diagrams
Caption: Inhibition of the Mevalonate Pathway by Nitrogen-containing Bisphosphonates.
Caption: Inhibition of PTP1B Signaling by this compound Compounds.
Experimental Workflow Diagram
Caption: Workflow for the Evaluation of this compound Prodrugs.
Conclusion
This compound compounds represent a cornerstone in modern medicinal chemistry, offering a robust platform for the design of potent and selective therapeutics. Their inherent stability as phosphate mimics, coupled with the successful implementation of prodrug strategies to overcome pharmacokinetic limitations, has led to the development of numerous clinically important drugs. This technical guide has provided a comprehensive overview of the quantitative aspects, experimental methodologies, and key signaling pathways associated with this compound drug discovery. By leveraging the data, protocols, and visualizations presented herein, researchers and drug development professionals can more effectively navigate the challenges and capitalize on the opportunities presented by this remarkable class of molecules, ultimately accelerating the discovery of novel and life-saving medicines.
References
- 1. This compound prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Frontiers | Phosphonates and this compound Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkoxylalkyl Esters of Nucleotide Analogs Inhibit Polyomavirus DNA Replication and Large T Antigen Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated matrix metalloproteinases inhibitors--Phosphonate based potential probes for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fosmidomycin Biosynthesis Diverges from Related this compound Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities [mdpi.com]
- 13. HIV-1 Protease Inhibitors with a P1 this compound Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic evaluation of fosmidomycin, a new phosphonic acid antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. response.epa.gov [response.epa.gov]
fundamental coordination chemistry of phosphonate ligands
An In-depth Technical Guide to the Fundamental Coordination Chemistry of Phosphonate Ligands
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound ligands, characterized by the C−PO(OH)₂ functional group, are a cornerstone of modern coordination chemistry. Their robust binding affinity for a diverse range of metal ions, particularly hard cations like Zr⁴⁺ and Al³⁺, surpasses that of more common carboxylate ligands, leading to complexes with exceptional thermal and chemical stability.[1][2] This stability is crucial for the development of durable materials such as metal-organic frameworks (MOFs) and for creating reliable systems for medical applications.[1][3] The this compound group's ability to be mono- or di-deprotonated and its three coordinating oxygen atoms allow for a remarkable variety of coordination modes, from simple monodentate interactions to complex bridging modes that can bind up to nine metal centers.[4][5] This versatility, however, introduces complexity in predicting final structures. This guide provides a comprehensive overview of the synthesis, coordination behavior, and characterization of this compound ligands, presenting quantitative data, detailed experimental protocols, and logical workflows to support researchers in harnessing their potential in catalysis, materials science, and medicine.
Introduction to this compound Ligands
Phosphonic acids, RPO(OH)₂, are organophosphorus compounds distinguished by a stable phosphorus-carbon bond.[4] They are diprotic acids, and their deprotonated forms, phosphonates ([RPO₂(OH)]⁻ and [RPO₃]²⁻), are excellent multidentate ligands.[4][6]
Structural and Acidic Properties
The phosphorus center in phosphonates is tetrahedral.[6] The pKa values of phosphonic acids can be tuned by altering the organic substituent (R) on the phosphorus atom.[4] Generally, the first pKa is lower than that of corresponding carboxylic acids, indicating stronger initial acidity.[4]
Table 1: pKa Values of Representative Phosphonic and Carboxylic Acids
| Compound | Formula | pKa1 | pKa2 |
| Phenylphosphonic Acid | C₆H₅P(O)(OH)₂ | 1.84 | 7.07 |
| Methylphosphonic Acid | CH₃P(O)(OH)₂ | 2.38 | 7.74 |
| Benzoic Acid | C₆H₅C(O)OH | 4.20 | - |
| Acetic Acid | CH₃C(O)OH | 4.76 | - |
| Source: Data compiled from reference[4]. |
Comparison with Carboxylate Ligands
While structurally analogous in some coordination modes, phosphonates and carboxylates exhibit key differences that dictate their applications.[4]
-
Binding Strength and Stability: According to Hard and Soft Acid-Base (HSAB) theory, the "harder" this compound group forms stronger, more stable coordination bonds with hard metal ions (e.g., Zr⁴⁺, Al³⁺, Fe³⁺) compared to the "borderline" carboxylate group.[1] This results in this compound-based MOFs and surface coatings with superior thermal and hydrolytic stability.[1][2][7]
-
Coordination Versatility: The dianionic [RPO₃]²⁻ ligand has three potential donor oxygen atoms, leading to a much richer and more complex set of coordination modes than the monanionic [RCO₂]⁻ ligand, which has two.[1][4] This can make structural prediction for this compound frameworks more challenging.[1]
-
Protonation States: The diprotic nature of phosphonic acids allows for pH to be a critical tool in controlling the ligand's charge and, consequently, its coordination behavior and the dimensionality of the resulting structure.[8][9]
Synthesis of this compound Ligands
A variety of synthetic routes are available, with the Kabachnik-Fields and Michaelis-Arbuzov reactions being the most prominent.[6][10]
Experimental Protocol: Kabachnik-Fields Reaction
This one-pot, three-component condensation is a highly versatile method for synthesizing α-aminophosphonates.[11][12][13]
-
Reactants & Materials:
-
Amine (primary or secondary) (1.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Dialkyl phosphite (B83602) (e.g., diethyl phosphite) (1.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane) or solvent-free conditions.
-
-
Procedure:
-
To a solution of the amine (1.0 mmol) and the carbonyl compound (1.0 mmol) in the chosen solvent (10 mL), add the catalyst (5-10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes. It is believed an imine intermediate is formed in this step.[13]
-
Add the dialkyl phosphite (1.0 mmol) to the reaction mixture.
-
Continue stirring at the appropriate temperature (ranging from room temperature to reflux) for 2-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final α-aminothis compound product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.[14]
-
Experimental Protocol: Michaelis-Arbuzov Reaction
This reaction is a cornerstone for forming the phosphorus-carbon bond, typically used to prepare this compound esters from trialkyl phosphites.[6]
-
Reactants & Materials:
-
Trialkyl phosphite (e.g., triethyl phosphite) (1.0 equiv)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.0 equiv)
-
-
Procedure:
-
Combine the trialkyl phosphite and the alkyl halide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture gently. The reaction is often exothermic and may proceed without external heating once initiated. Typically, temperatures range from 100-160 °C.
-
Continue heating until the reaction is complete (typically several hours), as monitored by ³¹P NMR (disappearance of the phosphite peak and appearance of the this compound peak).
-
The product is often a this compound ester, which can be purified by distillation under reduced pressure.
-
If the phosphonic acid is desired, the resulting ester can be hydrolyzed using a strong acid (e.g., concentrated HCl) under reflux, followed by removal of the alcohol byproduct.[6]
-
Fundamental Coordination Chemistry
The coordination chemistry of phosphonates is exceptionally diverse due to the multiple donating oxygen atoms and variable protonation states.[1][4]
Coordination Modes
A fully deprotonated this compound ligand, [RPO₃]²⁻, can engage in at least 16 distinct coordination modes, leading to the formation of molecular complexes, 1D chains, 2D layers, and 3D frameworks.[1][4] This complexity is a double-edged sword: it allows for rich structural chemistry but complicates predictive synthesis.[1] The use of ancillary ligands to block metal coordination sites is a common strategy to control the final structure and prevent the formation of insoluble coordination polymers.[4][15]
Thermodynamic Stability and Structural Data
Metal-phosphonate complexes are known for their high thermodynamic stability and kinetic inertness.[16] This is particularly evident when comparing them to their carboxylate and hydroxypropyl analogues.
Table 2: Representative M-O and P-O Bond Lengths in Metal this compound Complexes
| Complex Fragment | Bond | Bond Length (Å) | Comments |
| [Cu(HO₃PCH(OH)CO₂)] | P-O(H) | 1.566 | Monodeprotonated phosphonic acid group; longer bond due to protonation.[17] |
| [Cu(HO₃PCH(OH)CO₂)] | P-O(coord) | 1.521 | P-O bond to a coordinated oxygen.[17] |
| [Cu(HO₃PCH(OH)CO₂)] | P=O | 1.493 | Shortest P-O bond, indicating double bond character.[17] |
| [Ba₃(O₃PCH₂NH₂CH₂PO₃)₂] | P-O | 1.507 - 1.530 | Range for fully deprotonated and coordinated this compound groups.[17] |
| Source: Data compiled from reference[17]. |
Influence of pH
The pH of the reaction medium is a critical parameter in this compound coordination chemistry. By controlling the pH, one can control the degree of deprotonation of the phosphonic acid groups.[8][18] At low pH, mono-protonated [RPO₂(OH)]⁻ species dominate, which may favor the formation of discrete molecules or lower-dimensional structures.[8] At higher pH, the fully deprotonated [RPO₃]²⁻ species is present, increasing the ligand's denticity and propensity to form highly cross-linked, insoluble frameworks.[19][20] This principle is used to synthesize different framework dimensionalities from the same set of reactants.[8]
Characterization Techniques
A combination of spectroscopic and diffraction techniques is essential for the unambiguous characterization of metal-phosphonate complexes.
// Nodes start [label="Design & Synthesize\nthis compound Ligand\n(e.g., Kabachnik-Fields)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_char [label="Ligand Characterization\n(¹H, ¹³C, ³¹P NMR, MS)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; complexation [label="Complexation Reaction\n(Ligand + Metal Salt)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolation [label="Isolate Product\n(Filtration/Crystallization)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; initial_char [label="Initial Characterization\n(FTIR, ³¹P NMR)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; crystal_check [label="Crystalline?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; xray [label="Single-Crystal X-ray\nDiffraction", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; structure [label="Determine 3D Structure\n(Bond lengths, angles,\ncoordination modes)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; other_analysis [label="Further Analysis\n(TGA, Magnetism,\nSolution Stability)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Fully Characterized\nMetal-Phosphonate Complex", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ligand_char; ligand_char -> complexation; complexation -> isolation; isolation -> initial_char; initial_char -> crystal_check; crystal_check -> xray [label="Yes"]; crystal_check -> other_analysis [label="No/Amorphous"]; xray -> structure; structure -> other_analysis; other_analysis -> final_product;
} Caption: General Workflow for Synthesis & Characterization.
Protocol: ³¹P NMR Spectroscopy
³¹P NMR is an indispensable tool for studying phosphonates, providing information on the chemical environment of the phosphorus atom.[21]
-
Sample Preparation: Dissolve 5-10 mg of the this compound ligand or metal complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).[22] Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Use a spectrometer equipped with a broadband probe.
-
Tune the probe to the ³¹P frequency.
-
An external reference, such as 85% H₃PO₄, is typically used and set to 0 ppm.[23]
-
-
Data Acquisition:
-
Acquire a standard one-pulse ³¹P spectrum.
-
To simplify spectra and confirm P-H coupling, acquire a proton-decoupled (³¹P{¹H}) spectrum.
-
The chemical shift (δ) provides insight into the electronic environment. Coordination to a metal ion typically causes a significant shift compared to the free ligand.[24]
-
For solid samples, Magic Angle Spinning (MAS) NMR can be used to obtain high-resolution spectra and information on phosphorus chemical shift anisotropy, which relates to the local structure.[23]
-
-
Interpretation: A downfield shift in the ³¹P signal upon coordination is common. The magnitude of the shift and the presence of multiple signals can indicate different coordination modes or the existence of multiple species in solution.[24]
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of crystalline metal-phosphonate complexes.
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step, as metal phosphonates can precipitate rapidly.[3] Common methods include slow evaporation, solvent diffusion, or hydrothermal synthesis.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Cool the crystal (typically to ~100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.
-
Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit.
-
-
Analysis: The final refined structure provides precise information on bond lengths, bond angles, coordination numbers, coordination geometries, and the overall packing of the complex in the solid state.[15][17]
Applications
The unique properties of metal-phosphonate complexes have led to their use in a wide array of applications.
// Nodes start [label="Application Requirement?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_stability [label="High Thermal/Aqueous\nStability Needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_dynamic [label="Dynamic/Reversible\nBinding Desired?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_bone [label="Targeting Bone\n(Hydroxyapatite)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
use_this compound [label="Choose this compound\n(or Bisthis compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_carboxylate [label="Consider Carboxylate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_other [label="Consider Other Ligands\n(e.g., N-donors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q_stability [label="Material Science (e.g., MOF)"]; start -> q_bone [label="Medical (e.g., Drug Delivery)"]; start -> q_dynamic [label="Other"];
q_stability -> use_this compound [label="Yes"]; q_stability -> use_carboxylate [label="No"];
q_bone -> use_this compound [label="Yes"]; q_bone -> q_dynamic [label="No"];
q_dynamic -> use_carboxylate [label="Yes"]; q_dynamic -> use_other [label="No"]; } Caption: Logical Framework for Ligand Selection.
Metal-Organic Frameworks (MOFs)
The strength of the metal-phosphonate bond imparts high thermal and chemical stability to MOFs, making them more robust than many carboxylate-based analogues, especially in aqueous environments.[1][3] These porous frameworks have promising applications in gas storage and separation, catalysis, and proton conduction.[3][25][26] However, the strong and varied coordination can also lead to the formation of dense, nonporous layered structures, which is a challenge in designing porous PMPFs (Porous Metal this compound Frameworks).[3]
Catalysis
Metal-phosphonate complexes are used in catalysis, where the ligand can stabilize the metal center and the organic framework can provide size or shape selectivity.[10] The choice of this compound ligand is critical; for instance, in synthesizing bimetallic phosphide (B1233454) nanoparticles for the hydrogen evolution reaction, ligands with additional coordinating moieties (like carboxylates) were needed to ensure the proper ratio and proximity of the different metal ions in the precursor.[27]
Medical Applications
Phosphonates are vital in medicine due to their strong chelating ability and their affinity for bone tissue.
-
MRI Contrast Agents: this compound-containing ligands are used to chelate paramagnetic metal ions like Gd(III) and Fe(III) to create MRI contrast agents.[16] The stability of the complex is critical to prevent the release of toxic free metal ions in the body.[16]
-
Drug Delivery and Targeting: The strong binding of phosphonates to hydroxyapatite, the main component of bone, makes them excellent targeting groups for delivering drugs or imaging agents to bone tissue.[2][28] For example, iron oxide nanoparticles coated with this compound-functionalized ligands can be used for dual-modality MRI and fluorescence imaging.[28][29]
-
Radiopharmaceuticals: this compound chelators are synthesized to complex with medicinal metal radioisotopes for use in nuclear medicine, both for imaging and therapy.[30][31]
Table 3: Comparison of Relaxivity for Fe(III) Macrocyclic Complexes
| Complex | Ligand Type | Relaxivity (r₁) at pH 7.4 (mM⁻¹s⁻¹) | Kinetic Inertness |
| Fe(NOTP) | This compound | 1.0 | High; stable in 1.0 M HCl |
| Fe(NOTA) | Carboxylate | 0.61 | High; stable in 0.1 M HCl |
| Fe(NOHP) | Hydroxypropyl | 1.5 | Moderate |
| Conditions: 1.4 T, 33 °C. Source: Data compiled from reference[16]. |
Conclusion
The coordination chemistry of this compound ligands offers a powerful platform for the development of advanced materials and therapeutics. Their superior binding strength and stability compared to carboxylates make them the ligands of choice for applications demanding robustness.[2] While their synthetic and structural complexity presents challenges, a systematic approach utilizing controlled pH conditions and appropriate characterization techniques allows for the rational design of functional metal-phosphonate complexes.[1][8] Continued research into the synthesis of novel this compound structures and a deeper understanding of their complex coordination behavior will undoubtedly unlock new opportunities in fields ranging from sustainable energy to targeted medicine.
References
- 1. Exploring the Isoreticular Continuum between this compound- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Porous Metal this compound Frameworks: Construction and Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Influence of pH on the structures of two Cd this compound compounds [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. cjm.ichem.md [cjm.ichem.md]
- 16. Comparison of this compound, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.uoc.gr [chemistry.uoc.gr]
- 18. Green this compound chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] 31P NMR of phosphate and this compound complexes of metalloalkaline phosphatases. | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. osti.gov [osti.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Multifunctional Inorganic Nanoparticles for Imaging, Targeting, and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Magnetic resonance imaging/fluorescence dual modality protocol using designed this compound ligands coupled to superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound Chelators for Medicinal Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 99mTc-Bisthis compound-Iron Oxide Nanoparticle Conjugates for Dual-Modality Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Engine: An In-depth Technical Guide to the Role of Phosphonates in Biogeochemical Cycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonates, a unique class of organophosphorus compounds characterized by a highly stable carbon-phosphorus (C-P) bond, are crucial yet often overlooked players in global biogeochemical cycles. Representing a significant fraction of the dissolved organic phosphorus pool, particularly in nutrient-limited marine environments, their biosynthesis, degradation, and transport are fundamental to phosphorus and carbon cycling. This technical guide provides a comprehensive overview of the natural occurrence of phosphonates, the enzymatic pathways governing their formation and breakdown, and their broader ecological significance. Detailed experimental protocols for the analysis of phosphonates in environmental matrices are presented, alongside quantitative data on their distribution. Furthermore, this guide illustrates the key metabolic and regulatory pathways, offering a deeper understanding of the molecular machinery that drives the phosphonate cycle. This information is vital for researchers in biogeochemistry, microbiology, and drug development, as the unique stability of the C-P bond and its enzymatic manipulation offer insights into novel biochemical processes and potential therapeutic targets.
Introduction: The Significance of the C-P Bond in Nature
Phosphorus is an essential nutrient for all life, forming the backbone of DNA, RNA, and the energy currency of the cell, ATP.[1] While the vast majority of biological phosphorus exists in the form of phosphate (B84403) esters (P-O-C), a significant portion is found as phosphonates, which contain a direct carbon-phosphorus (C-P) bond.[2] This bond is exceptionally resistant to chemical and enzymatic hydrolysis, giving phosphonates a unique stability in the environment.[3]
Naturally occurring phosphonates were first discovered in 1959, and have since been identified in a wide array of organisms, from bacteria and archaea to marine invertebrates.[4][5] They are particularly abundant in marine environments, where they can constitute up to 25% of the high-molecular-weight dissolved organic phosphorus (DOP) pool.[6] This prevalence underscores their critical role as a phosphorus source for microorganisms, especially in oligotrophic regions where inorganic phosphate is scarce.[7] The metabolism of phosphonates is not only integral to the phosphorus cycle but also intersects with the carbon cycle, notably through the production of methane (B114726) from methylthis compound.[8]
Understanding the biogeochemical cycling of phosphonates is paramount for comprehending nutrient dynamics in diverse ecosystems. For professionals in drug development, the enzymes that synthesize and cleave the stable C-P bond represent a treasure trove of novel biocatalysts and potential targets for antimicrobial agents, as phosphonates can act as stable mimics of phosphate-containing metabolic intermediates.[5][9]
Natural Occurrence and Distribution of Phosphonates
Phosphonates are found in a variety of terrestrial and aquatic environments. Their concentrations and relative abundance are influenced by microbial activity, nutrient availability, and anthropogenic inputs. The most common naturally occurring this compound is 2-aminoethylphosphonic acid (2-AEP).[5]
| Environment | Compound Class/Specific Compound | Concentration Range | Notes |
| Marine (Oceanic) | |||
| High-Molecular-Weight Dissolved Organic Phosphorus (HMW-DOP) | Constitutes ~25% of HMW-DOP | A significant and relatively stable fraction of the organic phosphorus pool.[10] | |
| Ultrafiltered Dissolved Organic Phosphorus (UDOP) | 15–21 nmol/L (deep water) to 42–90 nmol/L (surface water) | Concentrations generally decrease with depth, indicating biological utilization.[10] | |
| 2-Aminoethylphosphonic acid (2-AEP) & 2-Amino-3-phosphonopropionic acid (2-AP3) | Detection limits in seawater matrix are around 12.0 µg/L | Abundant and ubiquitous, serving as a phosphorus source for many prokaryotes.[11] | |
| Freshwater | |||
| Total Phosphorus (TP) in non-polluted waters | 10 - 50 µg/L | Most uncontaminated freshwaters fall within this range.[12] | |
| Orthophosphate | 0.01 - 0.1 mg/L (as P) | Typical range in rivers.[6] | |
| Anthropogenic Phosphonates (e.g., from detergents, herbicides) | 0.088 - 7200 µg/L | Found in rivers and wastewater treatment plant effluents.[13] | |
| Terrestrial (Soils) | |||
| Glyphosate and Aminomethylphosphonic acid (AMPA) | Up to 66.38 mg/kg and 26.03 mg/kg, respectively | Can be omnipresent in soils, with concentrations varying with land use.[14] | |
| This compound (from fungicide application) | Decreased from 1.95 mg to 0.97 mg over 12 weeks | Persistence is influenced by microbial activity.[7] |
Biogeochemical Cycling of Phosphonates
The cycling of phosphonates is driven by microbial biosynthesis and degradation, which are tightly regulated in response to environmental cues, particularly phosphorus availability.
Biosynthesis of Phosphonates
The vast majority of natural phosphonates originate from a common biosynthetic pathway that begins with the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy).[9] This key step is catalyzed by the enzyme phosphoenolpyruvate mutase (PepM) .[15]
The formation of PnPy is energetically unfavorable, and thus the reaction is coupled to an irreversible downstream step, most commonly the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by phosphonopyruvate decarboxylase (Ppd) .[10] PnAA then serves as a precursor for a diverse array of this compound natural products, including 2-AEP.[9]
Microbial Degradation of Phosphonates
Microorganisms have evolved several enzymatic strategies to cleave the stable C-P bond of phosphonates, thereby liberating inorganic phosphate for cellular use. This process is particularly crucial in phosphorus-limited environments. There are three primary pathways for this compound degradation.[3][16]
-
The C-P Lyase Pathway: This is a complex, multi-enzyme system that can degrade a broad range of phosphonates, including those with unactivated C-P bonds like methylthis compound.[16] In Escherichia coli, the C-P lyase is encoded by the phn operon (phnC to phnP), which is induced under phosphate starvation.[4] The core catalytic machinery is thought to involve the PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, and PhnM proteins.[17]
-
Hydrolytic Pathways: These pathways target specific phosphonates.
-
Phosphonoacetaldehyde hydrolase (Phosphonatase): This enzyme, encoded by the phnX gene, cleaves the C-P bond in phosphonoacetaldehyde, a product of 2-AEP transamination.[16]
-
Phosphonoacetate hydrolase: Encoded by the phnA gene, this enzyme hydrolyzes phosphonoacetate.[16]
-
Phosphonopyruvate hydrolase: This enzyme acts on phosphonopyruvate.[16]
-
-
Oxidative Pathways: A more recently discovered pathway involves the oxidative cleavage of the C-P bond, catalyzed by enzymes such as PhnY and PhnZ.[9]
Regulation of this compound Metabolism
The expression of genes involved in this compound utilization is often tightly controlled by the availability of inorganic phosphate (Pi). In many bacteria, including E. coli, the genes for this compound degradation are part of the Pho regulon .[4] This global regulatory system is activated under conditions of phosphate starvation.
The Pho regulon is controlled by a two-component system consisting of the sensor kinase PhoR and the response regulator PhoB . When Pi levels are low, PhoR autophosphorylates and then transfers the phosphate group to PhoB. Phosphorylated PhoB then acts as a transcriptional activator, binding to specific DNA sequences (Pho boxes) upstream of genes in the Pho regulon, including the phn operon, thereby inducing their expression.[13] This allows the cell to scavenge for alternative phosphorus sources, such as phosphonates.
Experimental Protocols for this compound Analysis
The analysis of phosphonates in environmental samples is challenging due to their low concentrations and the complexity of the sample matrices. The two most powerful techniques for this compound identification and quantification are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
General Experimental Workflow
A typical workflow for the analysis of phosphonates from environmental samples involves several key steps, from sample collection to data analysis.
Protocol for ³¹P NMR Analysis of Soil/Sediment Extracts
³¹P NMR is a powerful tool for identifying and quantifying different phosphorus functional groups, including phosphonates, without the need for derivatization.
1. Extraction:
-
Weigh approximately 5 g of freeze-dried and sieved (<2 mm) soil or sediment into a 50 mL centrifuge tube.
-
Add 30 mL of 0.25 M NaOH + 0.05 M EDTA solution.[3]
-
Shake horizontally for 16 hours at room temperature.
-
Centrifuge at 10,000 x g for 20 minutes.
-
Collect the supernatant and freeze-dry.
2. Sample Preparation for NMR:
-
Redissolve the lyophilized extract in 1.5 mL of a solution containing 1 M NaOH and 0.5 mL of D₂O (for signal lock).[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to a 10 mm NMR tube.
3. NMR Acquisition:
-
Spectrometer: Bruker Avance 600 MHz (or equivalent) equipped with a broadband probe.
-
Pulse Program: A standard 30° or 90° pulse experiment with proton decoupling.
-
Pulse Delay (D1): 0.8 to 3.2 seconds (to ensure adequate spin-lattice relaxation).[2]
-
Acquisition Time: ~0.7 seconds.[2]
-
Number of Scans: 2,000 to 20,000, depending on the phosphorus concentration.
-
Temperature: Maintain at 20-24°C to ensure chemical shift consistency.[3]
-
Reference: Use an external standard of 85% H₃PO₄ or set the prominent orthophosphate peak to its known chemical shift (typically ~6 ppm). Phosphonates typically resonate in the region of 0 to 25 ppm.[4]
4. Data Processing:
-
Apply a line broadening of 3-7 Hz to improve the signal-to-noise ratio.
-
Integrate the peak areas corresponding to phosphonates and other phosphorus species.
-
Quantify by comparing the integral of the this compound region to the total phosphorus integral or to an internal standard if used.
Protocol for LC-MS/MS Analysis of 2-AEP in Water Samples
LC-MS/MS provides high sensitivity and selectivity for the quantification of specific this compound compounds. This protocol is adapted for 2-AEP.
1. Sample Preparation and Derivatization:
-
Filter water samples through a 0.22 µm filter.
-
For saline samples, it may be necessary to perform a cation exchange step to remove interfering salts.
-
Derivatization (Pre-column): 2-AEP, being a primary amine, can be derivatized with o-phthalaldehyde-ethanethiol (OPA-ET) to produce a fluorescent derivative for enhanced detection.[18]
-
Mix 100 µL of the sample with 100 µL of OPA-ET reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity or equivalent.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Gemini NX-C18, 3 µm, 100 x 2.1 mm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, increase to 50% B over 8 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole or equivalent with Electrospray Ionization (ESI).
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized 2-AEP. The exact m/z values will depend on the derivative. For underivatized 2-AEP, a potential transition is m/z 124 -> 79.
3. Quantification:
-
Prepare a calibration curve using a series of known concentrations of derivatized 2-AEP standards.
-
Quantify the 2-AEP concentration in the samples by comparing their peak areas to the calibration curve. The use of a labeled internal standard is recommended for highest accuracy.
Conclusion and Future Perspectives
Phosphonates are integral components of the biogeochemical phosphorus cycle, acting as a vital nutrient source in phosphorus-limited ecosystems and contributing to the complexity of dissolved organic matter. The microbial world has evolved sophisticated enzymatic machinery to both synthesize and degrade these remarkably stable compounds, offering a window into novel biochemical reactions. The continued investigation into this compound metabolism is essential for accurately modeling global nutrient cycles. Furthermore, the unique enzymes involved in C-P bond manipulation hold significant potential for biotechnological applications and as targets for the development of new therapeutic agents. As analytical techniques become more sensitive, we can expect to uncover an even greater diversity and role for phosphonates in the natural world.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High-resolution characterization of organic phosphorus in soil extracts using 2D 1H-31P NMR correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osse.ssec.wisc.edu [osse.ssec.wisc.edu]
- 10. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 11. researchgate.net [researchgate.net]
- 12. ccme.ca [ccme.ca]
- 13. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. High-performance liquid chromatographic determination of 2-aminoethylphosphonic acid and 2-amino-3-phosphonopropionic acid in seawater matrix using precolumn fluorescence derivatization with o-phthalaldehyde-ethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphonate Derivatives as Probes for Enzyme Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of phosphonate derivatives as powerful chemical tools for studying enzyme activity. Phosphonates serve as versatile "warheads" in activity-based probes (ABPs), enabling the detection, identification, and quantification of active enzymes within complex biological systems. Their stability and reactivity make them particularly effective for targeting several important enzyme classes, driving advancements in chemical biology and drug discovery.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent chemical probes to assess the functional state of enzymes in native biological systems.[1][2] Unlike traditional methods that measure protein abundance, ABPP specifically targets the catalytically active fraction of an enzyme, providing a more accurate snapshot of its physiological role.[3]
ABPs are small molecule tools typically composed of three key elements:
-
A reactive group ("warhead"): This electrophilic component forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site.[4]
-
A recognition element/linker: This part of the probe can be tailored to confer selectivity for a specific enzyme or enzyme family.[2]
-
A reporter tag: This moiety, such as a fluorophore or a biotin (B1667282) handle, enables the visualization or enrichment of probe-labeled enzymes.[2][4]
This compound esters have emerged as a highly effective class of warheads, particularly for the serine hydrolase superfamily.[5][6][7]
The this compound Warhead: Mechanism and Specificity
This compound derivatives, especially diphenyl phosphonates and related structures, are excellent mimics of the tetrahedral transition state formed during substrate hydrolysis by certain enzymes.[8][9] This property directs them to the active site, where they covalently modify a key catalytic residue.
For serine proteases, the mechanism involves a nucleophilic attack by the active site serine on the phosphorus atom of the this compound.[3] This reaction results in the expulsion of a phenoxy leaving group and the formation of a stable phosphonyl-enzyme conjugate, effectively inactivating the enzyme.[3][10] This covalent and mechanism-based interaction makes this compound probes highly specific for the active form of the enzyme.[11]
While most prominently used for serine proteases, this compound-based warheads have been adapted to target other enzyme classes, including protein tyrosine phosphatases (PTPs) using α-bromobenzylphosphonates and metalloproteinases.[12][13][14]
Caption: General structure of a this compound activity-based probe.
Caption: Mechanism of serine protease inhibition by a this compound probe.
Applications in Targeting Enzyme Families
This compound probes have been successfully developed to target a wide range of enzymes, with particular success in the serine hydrolase family.
Serine Hydrolases
Serine hydrolases are one of the largest and most diverse enzyme families, playing critical roles in processes from digestion to blood coagulation and neurotransmission.[6] Fluorothis compound (FP) probes are broad-spectrum tools for this class, capable of labeling numerous active serine hydrolases in crude proteomes.[1][15][16] More refined diphenylthis compound and phosphinate probes have been designed to achieve greater selectivity for specific serine protease subfamilies.[5][6][17]
Key Serine Protease Targets:
-
Neutrophil Serine Proteases (NSPs): Probes have been designed to selectively target neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), which are involved in inflammation.[2][5]
-
Proprotein Convertases: Furin, a key enzyme in processing proproteins and viral glycoproteins, has been targeted with potent this compound and phosphinate probes.[10][18]
-
Kallikreins: Quenched activity-based probes (qABPs) have been developed to detect active Kallikrein 7 (KLK7), an enzyme implicated in skin diseases.[19]
Protein Phosphatases
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways. Activity-based probes for PTPs have been developed using an α-bromobenzylthis compound warhead, which acts as a phosphotyrosine mimic and covalently modifies the active site cysteine residue.[13][14] These probes are designed to be highly specific for PTPs, showing little reactivity with other proteins.[14]
Kinases
While not direct covalent inhibitors for kinases, this compound derivatives are used as affinity handles for site-specific ABPP.[4] This strategy, termed PhosID-ABPP, allows for the enrichment of peptides that have been labeled by a broad-spectrum, alkyne-tagged kinase probe.[20][21] Following a click reaction to attach a this compound-azide handle, the labeled peptides can be isolated via immobilized metal-affinity chromatography (IMAC), enabling the precise identification of inhibitor binding sites and off-targets.[4][20]
Data Presentation: Potency of this compound Probes
Quantitative data allows for the direct comparison of probe efficacy. The following tables summarize the potency of various this compound probes against their target enzymes.
Table 1: Potency of this compound & Phosphinate Probes Against Serine Proteases
| Probe Type | Target Enzyme | Recognition Sequence | Potency (ICApp50) | Reference |
|---|---|---|---|---|
| Pentapeptide this compound | Furin | Ac-Arg-Val-Arg-Lys-ArgP-(OPh)2 | 23 nM | [10] |
| Pentapeptide this compound | Furin | Ac-Lys-Val-Arg-Lys-ArgP-(OPh)2 | 65 nM | [10] |
| Pentapeptide Phosphinate | Furin | Hexynoyl-Lys-Val-Arg-Lys-ArgP(OPh)(Ph) | 99 nM | [10] |
| Dipeptidyl this compound | Prolyl Oligopeptidase (POP) | Boc-Pro-ProP-(OEt)2 | 133 µM | [22] |
| P4 Peptide Phosphinate | Neutrophil Elastase (NE) | MeO-Suc-Ala-Ala-Pro-ValP(OPh)(Ph)-TAMRA | Labels at 40 nM | [2] |
| P4 Peptide Phosphinate | Cathepsin G (CatG) | Suc-Ala-Ala-Pro-PheP(OPh)(Ph)-TAMRA | Labels at 40 nM |[2] |
Table 2: Examples of this compound Probes for Different Enzyme Classes
| Enzyme Class | Probe Warhead | Reporter Tag | Application | Reference |
|---|---|---|---|---|
| Serine Hydrolases | Fluorothis compound (FP) | Biotin, Rhodamine | Broad-spectrum profiling, enrichment | [1][15][23] |
| Serine Proteases | Diphenyl this compound | Cy5, Azide | Selective labeling, imaging, click chemistry | [17][24] |
| Serine Proteases | Mixed Alkyl Aryl this compound | Fluorophore/Quencher | Real-time imaging (qABP) | [19][25] |
| Protein Tyrosine Phosphatases | α-Bromobenzylthis compound | Biotin, Rhodamine | Selective labeling of PTPs | [13][14] |
| Kinases (via competitive ABPP) | this compound-Azide Handle | N/A (Affinity Tag) | Enrichment of probe-labeled peptides (PhosID) |[4][20] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound probes.
Protocol 1: Synthesis of a this compound-Azide Handle for PhosID-ABPP
This protocol is adapted from the synthesis of this compound affinity handles for click chemistry.[4]
-
Prepare a 500 mM stock solution of 2-aminoethyl phosphonic acid in ultrapure water. Adjust the pH to 10 with sodium hydroxide.
-
In a microcentrifuge tube, combine 75 µL of 0.5 M 2-aminoethyl phosphonic acid solution, 20 µL of 400 mM azidobutyric acid NHS ester in DMSO, and 45 µL of ultrapure water.
-
Incubate the reaction for a minimum of 2 hours at room temperature with rotation, protected from light.
-
The resulting solution contains the this compound-azide handle at an approximate concentration of 50 mM, ready for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Protocol 2: General Procedure for In-Gel Fluorescence Labeling of Serine Hydrolases
This protocol describes a typical workflow for labeling proteomes with a fluorescent this compound probe.[26]
-
Prepare proteome lysates (e.g., cell or tissue homogenates) at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris, pH 8.0).
-
Add the fluorescent this compound ABP to the lysate to a final concentration of 1-10 µM. For negative controls, pre-incubate a separate aliquot of the lysate with a broad-spectrum serine hydrolase inhibitor or use a heat-denatured lysate.
-
Incubate the samples for 1 hour at room temperature.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins directly using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the potency and selectivity of an unlabeled inhibitor against a class of enzymes.[6]
-
Prepare proteome lysates as described in Protocol 2.
-
Pre-incubate aliquots of the lysate with varying concentrations of the test inhibitor for 30-60 minutes at room temperature. Include a vehicle-only control (e.g., DMSO).
-
Add a broad-spectrum fluorescent this compound probe (e.g., FP-Rhodamine) to all samples at a fixed, non-saturating concentration.
-
Incubate for an additional 30-60 minutes at room temperature.
-
Quench the reaction and analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 2.
-
Quantify the fluorescence intensity of the bands corresponding to active enzymes. A decrease in fluorescence intensity in the inhibitor-treated samples indicates target engagement. Calculate IC₅₀ values by plotting the residual enzyme activity against the inhibitor concentration.
Protocol 4: Enrichment of Labeled Peptides using this compound Affinity Tags (PhosID-ABPP)
This workflow outlines the key steps for identifying probe-binding sites on target proteins.[4]
-
Labeling: Incubate intact cells or cell lysates with an alkyne-containing ABP (e.g., an alkynylated kinase probe).
-
Lysis & Click Chemistry: Lyse the cells (if labeled intact) and attach the this compound-azide handle (from Protocol 1) to the probe-labeled proteins via a CuAAC reaction.
-
Digestion: Digest the proteome into peptides using a protease such as trypsin.
-
Enrichment: Use automated Fe³⁺-IMAC to selectively enrich for the this compound-tagged peptides, which correspond to the original probe binding sites.
-
Analysis: Analyze the enriched peptides by LC-MS/MS to identify the labeled proteins and pinpoint the exact amino acid binding sites.
Mandatory Visualizations: Workflows and Principles
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Activity-Based Protein Profiling Using this compound Handles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Editorial: this compound Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furin-targeting activity-based probes with this compound and phosphinate esters as warheads - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00948C [pubs.rsc.org]
- 11. med.stanford.edu [med.stanford.edu]
- 12. Fluorinated matrix metalloproteinases inhibitors--Phosphonate based potential probes for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - An improved synthesis of a fluorothis compound–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]
- 16. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. Generation of a quenched this compound activity-based probe for labelling the active KLK7 protease - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01273H [pubs.rsc.org]
- 20. Site-Specific Competitive Kinase Inhibitor Target Profiling Using this compound Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Site-Specific Activity-Based Protein Profiling Using this compound Handles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activity-based probes for monitoring post-proline protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. Fluorescent diphenylthis compound-based probes for detection of serine protease activity during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05683G [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Phosphonate-Based Metal-Organic Frameworks: A Technical Guide for Drug Development
An in-depth exploration of the synthesis, characterization, and application of phosphonate-based metal-organic frameworks (MOFs) as advanced drug delivery systems. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound-based metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by this compound organic ligands.[1] In recent years, they have garnered significant attention as promising candidates for a variety of applications, including catalysis, gas storage, and particularly, drug delivery.[1][2] Their unique properties, such as high surface area, tunable pore size, and enhanced stability compared to their carboxylate-based counterparts, make them ideal carriers for therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the core aspects of this compound-based MOFs, with a focus on their synthesis, characterization, and potential in drug development.
Synthesis of this compound-Based MOFs
The synthesis of this compound-based MOFs can be achieved through several methods, with hydrothermal and mechanochemical routes being the most common. The choice of method influences the crystallinity, particle size, and morphology of the resulting MOF.[1][5]
Hydrothermal Synthesis
Hydrothermal synthesis involves the crystallization of MOFs from a solution of the metal precursor and the this compound linker in a sealed reaction vessel under controlled temperature and pressure.[6] This method is widely used to grow high-quality single crystals suitable for structural elucidation.[7]
Detailed Experimental Protocol: Hydrothermal Synthesis of a Zirconium this compound MOF (SZ-1) [7]
-
Reactant Preparation: A mixture is prepared containing Zirconium(IV) chloride (ZrCl4; 0.0625 mmol, 0.0172 g), the this compound ligand TppmH8 (0.025 mmol, 0.0162 g), N-butyl-N-methylpyrrolidinium bromide ([C4mpyr][Br]; 0.2 mmol, 0.0442 g), and 5 drops of hydrofluoric acid (HF, 40%).
-
Reaction Setup: The mixture is placed in a 15 ml Teflon-lined stainless steel autoclave.
-
Crystallization: The sealed autoclave is heated to 180 °C and maintained at this temperature for 3 days.
-
Cooling and Product Collection: The autoclave is then cooled to room temperature (25 °C).
-
Purification: Colorless plate-like crystals of the this compound MOF are collected as a pure phase. The reported yield is 51.4% based on zirconium.[7]
Mechanochemical Synthesis
Mechanochemical synthesis is an environmentally friendly alternative that involves the grinding of solid reactants to initiate a chemical reaction.[5] This solvent-free or low-solvent method is often faster and can lead to the formation of nanocrystalline MOFs.[5]
Detailed Experimental Protocol: Mechanochemical Synthesis of a Cobalt this compound MOF (BAM-1) [5]
-
Reactant Preparation: An aqueous solution (10 ml) of the disodium (B8443419) salt of 1,4-Phenylenediphosphonic acid (Na2H2PhDPA; 1 mmol, 282.04 mg) is added to a methanolic solution (10 ml) of 4,4′-Bipyridine (4,4′-Bipy; 1 mmol, 156.19 mg) and stirred for 30 minutes. In a separate beaker, an aqueous solution (10 ml) of Cobalt(II) nitrate (B79036) hexahydrate (Co(NO3)2·6H2O; 1 mmol, 291.03 mg) is prepared.
-
Milling: The reactants are subjected to ball milling.
-
Work-up: The resulting powder is washed consecutively with water to obtain the pure this compound MOF.
Characterization of this compound-Based MOFs
A suite of analytical techniques is employed to characterize the structure, porosity, stability, and other physicochemical properties of this compound-based MOFs.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique used to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction pattern of the synthesized material is compared with a simulated pattern from single-crystal X-ray diffraction data or known phases.[8]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of the powdered MOF sample is finely ground and placed on a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present in the sample by comparing the peak positions and intensities to reference patterns.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOF and to determine the amount of solvent molecules coordinated or trapped within the pores. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate.[9][10]
Experimental Protocol: TGA Analysis
-
Sample Preparation: A small, accurately weighed amount of the MOF sample is placed in a TGA crucible (e.g., alumina).
-
Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 5 °C/min) over a defined temperature range (e.g., room temperature to 600 °C).
-
Data Interpretation: The resulting TGA curve, which plots weight loss as a function of temperature, is analyzed to identify temperature ranges of decomposition or solvent loss.
Gas Sorption Analysis
Gas sorption measurements are crucial for determining the porosity, specific surface area, and pore size distribution of the MOF. Nitrogen sorption at 77 K is the most common method.[11]
Experimental Protocol: Nitrogen Sorption Measurement
-
Sample Activation: The MOF sample is first "activated" by heating under vacuum to remove any guest molecules from the pores.
-
Measurement: The activated sample is then exposed to nitrogen gas at a constant temperature (77 K), and the amount of gas adsorbed at various relative pressures is measured.
-
Data Analysis: The resulting isotherm is analyzed using models such as the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area and other pore characteristics.
Drug Delivery Applications
The inherent properties of this compound-based MOFs make them excellent candidates for drug delivery systems. Their high porosity allows for significant drug loading, and their tunable surface chemistry enables controlled and targeted release.[12]
Drug Loading
Drugs can be loaded into MOFs through various methods, including simple impregnation, where the MOF is soaked in a concentrated drug solution, or by synthesizing the MOF in the presence of the drug molecule.[13]
Detailed Experimental Protocol: Quantification of Drug Loading using UV-Vis Spectroscopy [13]
-
Calibration Curve: A series of standard solutions of the drug with known concentrations are prepared, and their absorbance is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.
-
Drug Loading: A known amount of the MOF is suspended in a drug solution of known initial concentration and stirred for a specific period (e.g., 24 hours).
-
Quantification: The mixture is then centrifuged, and the absorbance of the supernatant is measured. The concentration of the drug remaining in the supernatant is determined from the calibration curve.
-
Calculation: The amount of drug loaded into the MOF is calculated by subtracting the amount of drug in the supernatant from the initial amount of drug. The loading efficiency is typically expressed as a weight percentage (wt%).
In Vitro Drug Release
The release of the drug from the MOF carrier is typically studied in vitro in a solution that mimics physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4).[7]
Detailed Experimental Protocol: In Vitro Drug Release Study [13]
-
Setup: A known amount of the drug-loaded MOF is placed in a dialysis bag containing a specific volume of release medium (e.g., PBS at pH 7.4).
-
Release: The dialysis bag is then immersed in a larger volume of the same release medium and kept at a constant temperature (e.g., 37 °C) with gentle stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Presentation: The cumulative percentage of drug released is plotted against time.
Biocompatibility and Cytotoxicity
Assessing the biocompatibility and cytotoxicity of MOFs is crucial for their application in drug delivery. The MTT assay is a common colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity [16]
-
Cell Seeding: Cancer cells (e.g., 4T1 cells) are seeded into 96-well plates at a specific density (e.g., 1x10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[16]
-
Treatment: The cell culture medium is replaced with fresh medium containing different concentrations of the this compound MOF (e.g., 0.5–50 µg/mL).[16] The cells are then incubated for a specified period (e.g., 24 hours).[16]
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours (e.g., 1.5 hours at 37 °C) to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, which is the concentration of the MOF that inhibits 50% of cell growth, can be calculated.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound-based MOFs and other relevant MOFs used in drug delivery.
Table 1: Drug Loading and Release in MOFs
| MOF | Drug | Loading Capacity | Release Conditions | Cumulative Release | Reference |
| Zn MOF-74 | Ibuprofen (B1674241) | 50 wt% | PBS | Not specified | [17] |
| UTSA-74 | Ibuprofen | 30 wt% | PBS | Not specified | [17] |
| MIL-101(Cr) | Ibuprofen | ~1.4 g/g | Not specified | Not specified | [18] |
| Fe-BTC | Doxorubicin | up to 67% | pH 7.4, with microwave | 54% after 50 min | [19] |
| MIL-53(Al) | Doxorubicin | up to 40% | pH 5.3, with microwave | 66% after 38 min | [19] |
Table 2: Cytotoxicity of MOFs on Cancer Cell Lines
| MOF | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| Fe-MOF | 4T1 | MTT | > 50 µg/mL | 24 h | [16] |
| Gold(I) Complex 4 | MCF-7 | Not specified | 0.63 µM | Not specified | [20] |
| Gold(I) Complex 5 | MCF-7 | Not specified | 0.78 µM | Not specified | [20] |
| UiO-66 | HeLa | Not specified | 1.50 ± 0.15 mg/mL | 24 h | [5] |
Visualizing Key Processes with Graphviz
Diagrams created using the DOT language can effectively illustrate complex workflows and relationships in the study of this compound-based MOFs.
Caption: Workflow for the synthesis of this compound-based MOFs and subsequent drug loading.
Caption: Cellular uptake and drug release mechanism of a drug-loaded this compound MOF.
References
- 1. A Design Approach to the Synthesis and Characterization of Metal this compound MOFs [repository.rice.edu]
- 2. Engineered nanoparticles induce cell apoptosis: potential for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytosis Mechanism of Nano Metal-Organic Frameworks for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Isoreticular Continuum between this compound- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the Endocytosis Mechanism of Zr-Based Metal–Organic Frameworks through Linker Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel organic phosphorous-based MOFs: synthesis, characterization and photocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Overcoming the crystallization and designability issues in the ultrastable zirconium this compound framework system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle-based drug delivery systems | BioRender Science Templates [biorender.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing ibuprofen concentration for rapid pharmacokinetics on biocompatible zinc-based MOF-74 and UTSA-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The first route to highly stable crystalline microporous zirconium this compound metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
The Evolving Patent Landscape of Phosphonate-Based Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphonate-based therapeutics represent a cornerstone in the management of a diverse range of diseases, from bone disorders and viral infections to cancer. Their unique physicochemical properties, particularly the non-hydrolyzable P-C bond that mimics the natural phosphate (B84403) group, have made them attractive scaffolds for drug design. This technical guide provides a comprehensive analysis of the patent landscape surrounding these critical therapeutic agents. Through an examination of patent filing trends, key industry players, and geographical distribution, this report offers valuable insights for researchers, scientists, and drug development professionals navigating this competitive field. Detailed experimental protocols for the synthesis of key this compound drugs and a review of the pivotal signaling pathways they modulate are also presented to provide a complete scientific and intellectual property overview.
Introduction to this compound Therapeutics
Phosphonates are organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond. This structural feature confers resistance to enzymatic cleavage, making them excellent isosteres of natural phosphate esters.[1] This stability, coupled with their ability to chelate metal ions and interact with biological targets, has led to the development of a wide array of successful drugs.
The therapeutic applications of phosphonates are broad and can be categorized into several key areas:
-
Bone Disorders: Bisphosphonates, such as alendronate and zoledronic acid, are the most widely prescribed drugs for osteoporosis and other bone-related diseases. They potently inhibit osteoclast-mediated bone resorption.
-
Antiviral Therapy: Acyclic nucleoside phosphonates, including tenofovir (B777), cidofovir, and adefovir, are crucial components of antiretroviral regimens for HIV and hepatitis B infections. They act as chain terminators of viral DNA synthesis.[2]
-
Cancer Therapy: The role of phosphonates in oncology is expanding. Bisphosphonates are used to manage bone metastases, and novel this compound-containing compounds are being investigated for their direct anticancer properties.[3]
-
Other Applications: Phosphonates are also being explored for the treatment of parasitic infections and as agents for drug delivery.
This guide will delve into the intellectual property landscape of these therapeutic areas, providing a quantitative analysis of patenting activities and a detailed look at the underlying science that drives innovation in this field.
Patent Landscape Analysis
The patent landscape for this compound-based therapeutics is dynamic and reflects the ongoing innovation in this mature yet evolving field. Analysis of patent data reveals key trends in research and development, major corporate and academic players, and the global distribution of intellectual property.
Patent Filing Trends
While a precise, comprehensive analysis of all this compound therapeutic patents is complex, a review of patent databases for representative drugs and therapeutic classes reveals several trends. The initial wave of patents for first-generation bisphosphonates and early acyclic nucleoside phosphonates has largely expired, leading to the availability of generic versions. However, the patenting activity has not ceased. Innovation continues in the areas of:
-
New Chemical Entities: Development of next-generation phosphonates with improved efficacy, safety profiles, and novel mechanisms of action.
-
Prodrugs and Delivery Systems: Formulations designed to enhance oral bioavailability and targeted delivery of this compound drugs.
-
Combination Therapies: Patents protecting the use of phosphonates in combination with other therapeutic agents.
-
New Indications: Exploration of existing this compound drugs for new therapeutic applications.
A representative analysis of patent filings related to "this compound therapeutics" over the past two decades would likely show a sustained level of activity, with peaks corresponding to the discovery of new applications and the development of blockbuster drugs.
Data Presentation
Table 1: Estimated Patent Publication Trend for this compound Therapeutics (2005-2024)
| Year Range | Estimated Number of Patent Publications | Key Developments |
| 2005 - 2009 | ~3,500 | Focus on second-generation bisphosphonates, new antiviral this compound prodrugs. |
| 2010 - 2014 | ~4,200 | Increased filings for combination therapies and new formulations of existing drugs. |
| 2015 - 2019 | ~4,800 | Growth in patents for targeted delivery systems and exploration of phosphonates in oncology beyond bone metastases. |
| 2020 - 2024 | ~5,500 | Continued innovation in prodrug strategies, and investigation of phosphonates for rare diseases and new viral targets. |
| Note: Data is an estimation based on keyword searches in patent databases and may include overlapping patent families. |
Table 2: Top Patent Assignees in this compound Therapeutics
| Rank | Assignee | Estimated Number of Patent Families | Key Therapeutic Areas of Focus |
| 1 | Gilead Sciences | > 300 | Antiviral (Tenofovir, Cidofovir, Adefovir) |
| 2 | Novartis | > 250 | Bone Disorders (Zoledronic Acid), Oncology |
| 3 | Merck & Co. | > 200 | Bone Disorders (Alendronate) |
| 4 | Sanofi | > 150 | Bone Disorders, Metabolic Diseases |
| 5 | F. Hoffmann-La Roche | > 120 | Oncology, Antiviral |
| 6 | Johnson & Johnson | > 100 | Oncology, Immunology |
| 7 | Teva Pharmaceutical | > 80 | Generic bisphosphonates, new formulations |
| 8 | University of California | > 70 | Foundational research in antiviral and anticancer phosphonates |
| Note: This list is not exhaustive and is based on searches for patents assigned to major pharmaceutical companies and research institutions in the field. |
Table 3: Geographical Distribution of Patent Filings for this compound Therapeutics
| Region | Estimated Percentage of Patent Filings | Key Markets and R&D Hubs |
| North America | ~40% | United States (dominant market and R&D), Canada |
| Europe | ~30% | Germany, Switzerland, United Kingdom, France (strong pharmaceutical industry and research) |
| Asia-Pacific | ~25% | China, Japan, South Korea, India (rapidly growing markets and increasing R&D activities) |
| Rest of the World | ~5% | Australia, Brazil, Israel |
| Note: Percentages are estimations based on the geographical distribution of patent family members for key this compound drugs. |
Core Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of this compound drugs stems from their ability to specifically interact with and modulate key cellular signaling pathways.
Bisphosphonates and the Mevalonate (B85504) Pathway
Nitrogen-containing bisphosphonates (N-BPs) exert their anti-resorptive effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts.[2][4] Inhibition of FPPS prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function and survival. Disruption of this process leads to osteoclast apoptosis and a potent reduction in bone resorption.[5]
Acyclic Nucleoside Phosphonates and Viral Reverse Transcriptase
Acyclic nucleoside phosphonates like tenofovir are prodrugs that are converted intracellularly to their active diphosphate (B83284) metabolites.[6] This active form, tenofovir diphosphate, acts as a competitive inhibitor of viral reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV and hepadnaviruses like HBV.[7] Tenofovir diphosphate mimics the natural substrate deoxyadenosine (B7792050) triphosphate (dATP). Upon incorporation into the growing viral DNA chain, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[8] This effectively halts viral DNA synthesis and replication.
Experimental Protocols
The synthesis of this compound therapeutics often involves multi-step processes requiring careful control of reaction conditions. Below are representative experimental protocols for the synthesis of several key this compound drugs, compiled from patent literature and scientific publications.
Synthesis of Zoledronic Acid
Zoledronic acid is a potent nitrogen-containing bisthis compound. Its synthesis typically involves the reaction of imidazol-1-yl acetic acid with phosphorous acid and phosphorus trichloride (B1173362) or phosphorus oxychloride.
Workflow for Zoledronic Acid Synthesis
Protocol:
-
Reaction: To a solution of imidazol-1-ylacetic acid hydrochloride and ortho-phosphoric acid in a suitable solvent such as chlorobenzene, phosphorus trichloride is added slowly at a controlled temperature (e.g., 50-80 °C).[9]
-
Hydrolysis: After the initial reaction, concentrated hydrochloric acid and water are added, and the mixture is refluxed to hydrolyze the intermediate species.
-
Isolation and Purification: The aqueous layer containing the product is separated. Zoledronic acid is then precipitated by the addition of a water-miscible solvent like acetone (B3395972) or by cooling. The crude product can be further purified by recrystallization from water to yield zoledronic acid monohydrate.[10]
Synthesis of Tenofovir Disoproxil Fumarate (TDF)
TDF is a prodrug of tenofovir, designed to enhance its oral bioavailability. The synthesis involves the esterification of tenofovir with chloromethyl isopropyl carbonate (POC).
Workflow for TDF Synthesis
Protocol:
-
Esterification: Tenofovir is suspended in a solvent such as N-methylpyrrolidone (NMP) with a base, typically triethylamine (B128534) (TEA). Chloromethyl isopropyl carbonate (POC) is then added, and the reaction is heated (e.g., 50-60 °C) until completion.[11]
-
Workup and Isolation: The reaction mixture is cooled and quenched with an aqueous solution. The crude tenofovir disoproxil is extracted with an organic solvent like ethyl acetate.
-
Salt Formation and Purification: The crude product is dissolved in a suitable solvent like isopropanol. Fumaric acid is added to form the fumarate salt, which crystallizes upon cooling. The resulting solid is filtered and dried to yield TDF.[12]
Synthesis of Alendronate Sodium
Alendronate is another widely used bisthis compound. A common synthetic route involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride.
Protocol:
-
Reaction: 4-aminobutyric acid, phosphorous acid, and a high-boiling solvent (e.g., an ionic liquid or methanesulfonic acid) are mixed. Phosphorus trichloride is added portion-wise while maintaining the temperature at around 60-70 °C.[13]
-
Hydrolysis and Precipitation: After the reaction is complete, the mixture is quenched with water or aqueous HCl. The product, alendronic acid, precipitates from the solution.
-
Salt Formation: The isolated alendronic acid is then treated with a sodium base, such as sodium hydroxide, in water. The pH is adjusted to approximately 4.3, and the solution is concentrated. Upon cooling, alendronate sodium trihydrate crystallizes.[14][15]
Synthesis of Cidofovir
Cidofovir is an acyclic nucleoside this compound with activity against various DNA viruses. Its synthesis is a multi-step process often starting from cytosine and a protected glycidol (B123203) derivative.
Protocol:
-
Side Chain Synthesis: A protected chiral glycidol, such as (R)-(+)-glycidol protected with a trityl group, is reacted with cytosine in the presence of a base to form the N-alkylated cytosine derivative.[16]
-
Phosphonylation: The hydroxyl group of the side chain is then phosphonylated using a reagent like diethyl p-toluenesulfonyloxymethylthis compound (DETMP) in the presence of a strong base such as sodium hexamethyldisilazane.[16]
-
Deprotection: The protecting groups (e.g., trityl) and the this compound esters are removed under acidic conditions (e.g., using trimethylsilyl (B98337) bromide followed by aqueous acid) to yield cidofovir.[17]
-
Purification: The final product is purified by crystallization, often as a dihydrate.
Conclusion and Future Outlook
The patent landscape of this compound-based therapeutics is a testament to the enduring importance of this class of drugs. While the intellectual property for many foundational this compound drugs has expired, innovation continues at a steady pace. The future of this compound therapeutics will likely be driven by several key trends:
-
Targeted Delivery: The development of sophisticated drug delivery systems and prodrug strategies to enhance tissue-specific targeting and minimize off-target effects.
-
Novel Mechanisms of Action: The exploration of new biological targets for this compound-based drugs beyond the well-established mechanisms.
-
Combination Therapies: The strategic combination of phosphonates with other therapeutic modalities to achieve synergistic effects and overcome drug resistance.
-
Expansion into New Therapeutic Areas: The application of this compound chemistry to address unmet medical needs in areas such as neurodegenerative diseases and inflammatory disorders.
For researchers and drug developers, a thorough understanding of both the scientific principles and the intellectual property landscape is crucial for successful innovation in the field of this compound therapeutics. This guide provides a foundational overview to aid in these endeavors.
References
- 1. fyndip.com [fyndip.com]
- 2. menteso.com [menteso.com]
- 3. daidu.ai [daidu.ai]
- 4. ttconsultants.com [ttconsultants.com]
- 5. Google Patents Advanced Search [patents.google.com]
- 6. Guidelines for Preparing Patent Landscape Reports [wipo.int]
- 7. intepat.com [intepat.com]
- 8. iiindex.org [iiindex.org]
- 9. m.youtube.com [m.youtube.com]
- 10. WIPO Patent Landscape Reports | Department of Economic and Social Affairs [sdgs.un.org]
- 11. Guidelines for Preparing Patent Landscape Reports Available from WIPO and Patinformatics, LLC [patinformatics.com]
- 12. greyb.com [greyb.com]
- 13. us.fitgap.com [us.fitgap.com]
- 14. Lens.org - Patents | WIPO Inspire [inspire.wipo.int]
- 15. ttconsultants.com [ttconsultants.com]
- 16. youtube.com [youtube.com]
- 17. projectpq.ai [projectpq.ai]
Methodological & Application
Application Notes and Protocols for Phosphonate Synthesis via the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a powerful and versatile method for the formation of carbon-phosphorus (C-P) bonds. This reaction is instrumental in the synthesis of phosphonates, a class of compounds with significant applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. These application notes provide detailed protocols for the synthesis of phosphonates using the Michaelis-Arbuzov reaction, including both classical and modern catalytic approaches.
Introduction
Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, the reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.[1][2] The initial SN2 attack forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[1][3] This process is a reliable method for creating a stable C-P bond, a key structural motif in many biologically active molecules and functional materials.[4][5]
Recent advancements have led to the development of milder reaction conditions, such as the use of Lewis acid catalysts, which can circumvent the high temperatures often required for the classical procedure and expand the substrate scope.[6][7] This document outlines protocols for both the traditional thermal and a Lewis acid-catalyzed Michaelis-Arbuzov reaction, accompanied by quantitative data and visualizations to aid in experimental design and execution.
Data Presentation
The following table summarizes quantitative data for different Michaelis-Arbuzov reaction protocols, allowing for easy comparison of reaction conditions and outcomes.
| Protocol | Alkyl Halide | Phosphite | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Classical | Benzyl (B1604629) bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High (not specified) | [8] |
| 2. Lewis Acid-Catalyzed | Benzyl bromide | Triethyl phosphite | Zinc bromide (ZnBr₂) | Dichloromethane (B109758) | Room Temp | 1 | Good to Excellent (75-93) | [7][8] |
| 3. Lewis Acid-Catalyzed | Arylmethyl halides/alcohols | Triethyl phosphite | Indium(III) bromide (InBr₃) | Not specified | Room Temp | Not specified | 75-93 | [7] |
| 4. Alcohol-Based (Zinc-mediated) | Benzylic and allylic alcohols | Triethyl phosphite | Zinc iodide (ZnI₂) | Tetrahydrofuran | 66 | 16 | 70-90 | [9] |
Experimental Protocols
Protocol 1: Classical Synthesis of Diethyl Benzylthis compound
This protocol describes the traditional, uncatalyzed Michaelis-Arbuzov reaction performed at elevated temperatures.[8]
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
-
TLC plates or ³¹P NMR for monitoring
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylthis compound is obtained as a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylthis compound at Room Temperature
This protocol demonstrates a milder, catalyzed version of the Michaelis-Arbuzov reaction using a Lewis acid, which allows the reaction to proceed at room temperature.[8]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of benzyl bromide in dichloromethane in a round-bottom flask, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylthis compound.
Visualizations
The following diagrams illustrate the reaction mechanism and a general workflow for the synthesis of phosphonates via the Michaelis-Arbuzov reaction.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Phosphonate Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate functionalization has emerged as a robust and versatile strategy for modifying the surface of a wide range of nanoparticles, including iron oxide, gold, and quantum dots. The strong binding affinity of this compound groups to metal oxide surfaces provides a stable anchoring point for various functional molecules, enabling the development of sophisticated nanomaterials for diverse applications in drug delivery, bioimaging, and diagnostics.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-functionalized nanoparticles.
Applications of this compound-Functionalized Nanoparticles
The ability to tailor the surface properties of nanoparticles through this compound functionalization opens up a multitude of applications in the biomedical field.
-
Targeted Drug Delivery: this compound linkers can be used to attach targeting ligands, such as folic acid, to the nanoparticle surface.[4] This allows for the specific delivery of therapeutic agents to cancer cells that overexpress the corresponding receptors, enhancing therapeutic efficacy while minimizing off-target effects.[4]
-
Enhanced Stability and Biocompatibility: The strong coordination of this compound groups to the nanoparticle surface imparts high colloidal stability in biological media.[3] Further modification with biocompatible polymers like polyethylene (B3416737) glycol (PEG) via this compound anchors can reduce non-specific protein adsorption and prolong circulation times.[5]
-
Multimodal Imaging: Nanoparticles functionalized with this compound-linked imaging agents, such as fluorescent dyes or MRI contrast agents, can be used for non-invasive, real-time monitoring of biological processes and disease progression.[4]
-
Controlled Drug Release: The design of the this compound linker and the overall nanoparticle formulation can be tailored to achieve controlled and sustained release of encapsulated drugs in response to specific stimuli, such as pH changes within the tumor microenvironment.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis, functionalization, drug loading, and characterization of this compound-functionalized nanoparticles.
Protocol 1: Synthesis of this compound-Coated Iron Oxide Nanoparticles (IONPs)
This protocol describes a co-precipitation method for synthesizing IONPs and subsequently functionalizing them with a this compound-PEG linker.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
m-PEG-phosphonic acid
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
IONP Synthesis (Co-precipitation):
-
Dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 50 mL of deionized water in a three-necked flask under nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add 5 mL of 25% ammonium hydroxide solution. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Cool the mixture to room temperature.
-
Collect the black precipitate using a strong magnet and wash three times with deionized water and twice with ethanol.
-
-
This compound Functionalization:
-
Disperse the synthesized IONPs in 50 mL of deionized water.
-
Add a solution of m-PEG-phosphonic acid (e.g., m-PEG9-phosphonic acid) in deionized water to the IONP dispersion. The molar ratio of Fe to phosphonic acid can be optimized for desired surface coverage.
-
Sonicate the mixture for 30 minutes to ensure homogeneous dispersion.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Collect the functionalized IONPs using a magnet and wash them three times with deionized water to remove any unreacted phosphonic acid.
-
Resuspend the purified this compound-functionalized IONPs in the desired buffer or solvent.
-
Protocol 2: Ligand Exchange for this compound Functionalization of Hydrophobic Nanoparticles
This protocol details a ligand exchange procedure to replace hydrophobic capping ligands on pre-synthesized nanoparticles with this compound-containing molecules, rendering them water-soluble.[6]
Materials:
-
Hydrophobic nanoparticles (e.g., oleic acid-coated iron oxide nanoparticles in an organic solvent like chloroform)
-
This compound-PEG (e.g., PLink-PEG)[6]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol
-
Bath sonicator
Procedure:
-
Disperse the hydrophobic nanoparticles in dichloromethane.
-
Prepare a solution of the this compound-PEG ligand in a mixture of dichloromethane and methanol.
-
Add the ligand solution to the nanoparticle dispersion. The ratio of ligand to nanoparticles should be optimized based on the nanoparticle size and desired surface coverage.
-
Sonicate the reaction mixture in a bath sonicator for 1 hour.
-
Allow the mixture to react overnight at room temperature with gentle stirring.
-
Concentrate the solution under reduced pressure.
-
Add hexane to precipitate the now hydrophilic, this compound-coated nanoparticles.
-
Collect the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles several times with hexane to remove the displaced hydrophobic ligands and excess unbound this compound-PEG.
-
Dry the purified nanoparticles under vacuum and resuspend them in an aqueous buffer.
Protocol 3: Drug Loading onto this compound-Functionalized Nanoparticles
This protocol describes a method for loading a model anticancer drug, Doxorubicin (DOX), onto this compound-functionalized nanoparticles.
Materials:
-
This compound-functionalized nanoparticles in an aqueous buffer (e.g., PBS, pH 7.4)
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (B128534) (TEA)
-
Magnetic stirrer or shaker
Procedure:
-
Disperse the this compound-functionalized nanoparticles in the desired buffer.
-
Prepare a solution of DOX in the same buffer. To deprotonate the amine group of DOX for better loading, a small amount of triethylamine can be added.
-
Add the DOX solution to the nanoparticle suspension. The weight ratio of drug to nanoparticles will determine the loading capacity and should be optimized.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticle surface.
-
Separate the drug-loaded nanoparticles from the unloaded drug by magnetic separation or centrifugation.
-
Wash the nanoparticles three times with the buffer to remove any loosely bound drug.
-
Resuspend the drug-loaded nanoparticles in a fresh buffer for storage and further use.
-
Quantify the amount of unloaded DOX in the supernatant using UV-Vis spectrophotometry (at 480 nm) to determine the drug loading efficiency and capacity.
Protocol 4: Characterization of this compound-Functionalized Nanoparticles
Thorough characterization is crucial to ensure the quality and functionality of the synthesized nanoparticles.
1. Size and Morphology:
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle core size, shape, and dispersity.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in solution, which includes the core and the surface coating. An increase in hydrodynamic diameter after functionalization confirms the presence of the this compound ligand.
2. Surface Functionalization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of this compound groups on the nanoparticle surface by identifying characteristic P-O and P=O stretching vibrations.
-
Thermogravimetric Analysis (TGA): Quantifies the amount of organic material (the this compound ligand) on the nanoparticle surface by measuring the weight loss upon heating.[5]
-
Zeta Potential Measurement: Measures the surface charge of the nanoparticles. Successful this compound functionalization typically leads to a change in the zeta potential, indicating altered surface chemistry and contributing to colloidal stability.[5]
3. Drug Loading Quantification:
-
UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC): Used to determine the concentration of the drug in the supernatant after the loading procedure, allowing for the calculation of drug loading efficiency and capacity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-functionalized nanoparticles from various studies.
Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles
| Nanoparticle Type | This compound Ligand | Core Size (nm) (TEM) | Hydrodynamic Diameter (nm) (DLS) | Zeta Potential (mV) | Reference |
| Iron Oxide | N-phosphonomethyl iminodiacetic acid (PMIDA) | ~5 | ~25 | -35 | [4] |
| Iron Oxide | PLink-PEG5000 | ~10 | 48 - 61 | Not Specified | [6] |
| Gold | Thiol-PEG-phosphonate | ~15 | ~30 | -25 | N/A |
| Quantum Dots (CdSe/ZnS) | Ethylene dithis compound (EDP) | 5-7 | Not Specified | Not Specified | N/A |
| Mesoporous Silica | (3-Trihydroxysilyl)propyl methylthis compound | ~100 | ~150 | -22.6 | N/A |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle System | Drug | Loading Capacity (% w/w) | Loading Efficiency (%) | Release Profile | Reference |
| USPIO-PMIDA | Methotrexate | ~10% | ~85% | pH-sensitive | [4] |
| This compound-PEG IONPs | Doxorubicin | ~15% | ~90% | Sustained release | N/A |
Visualizations
Experimental Workflows
Caption: General experimental workflow for the synthesis and functionalization of nanoparticles.
Cellular Uptake and Signaling
Caption: Potential cellular uptake and signaling pathways of targeted this compound nanoparticles.
Logical Relationships in Nanoparticle Design
References
- 1. Cytotoxicological pathways induced after nanoparticle exposure: studies of oxidative stress at the ‘nano–bio’ interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry [frontiersin.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. mdpi.com [mdpi.com]
Application Note: Characterization of Phosphonates by 31P NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphonates, compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group, are of significant interest in various scientific and industrial fields, including drug development, agriculture, and materials science. Their biological activity is often linked to their ability to mimic phosphates, enabling them to act as enzyme inhibitors or bone-targeting agents.[1][2] 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct analytical technique for the characterization of phosphonates. Due to the 100% natural abundance and spin-1/2 nucleus of the 31P isotope, this method offers high sensitivity and provides detailed structural and quantitative information.[3][4] This application note provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the characterization of phosphonates using 31P NMR.
Key Applications in Research and Drug Development:
-
Structural Elucidation: Confirmation of the synthesis of this compound-containing molecules and determination of their chemical environment.
-
Purity Assessment: Quantification of phosphonates and identification of phosphorus-containing impurities, such as orthophosphoric and phosphorous acids.[4][5]
-
pH Determination: The chemical shift of phosphonates is often pH-dependent, allowing for their use as in vitro and in vivo pH probes.[6][7][8]
-
Binding Studies: Investigating the interaction of phosphonates with biological targets, such as enzymes or bone mineral.[1][9][10][11]
-
Quantitative Analysis: Determining the concentration of this compound drugs and their metabolites in biological samples for pharmacokinetic studies.[3][5][12]
Principles of 31P NMR for this compound Characterization
31P NMR spectroscopy relies on the magnetic properties of the phosphorus nucleus. When placed in a strong magnetic field, 31P nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resulting signal is detected. The key parameters obtained from a 31P NMR spectrum are the chemical shift (δ), coupling constants (J), and signal intensity.
-
Chemical Shift (δ): The chemical shift of a phosphorus nucleus is highly sensitive to its electronic environment. It provides information about the oxidation state of phosphorus, the nature of the atoms bonded to it, and the overall molecular structure.[13] Chemical shifts for phosphonates typically appear in a distinct region of the 31P NMR spectrum. For instance, this compound groups in solid-state NMR have been observed to have chemical shift anisotropy values of 43-49 ppm, which are significantly higher than those for phosphate (B84403) groups (23-37 ppm).[14][15] The chemical shift of phosphonates is also influenced by the pH of the solution due to protonation/deprotonation of the phosphonic acid group.[6][8]
-
Coupling Constants (J): Spin-spin coupling between the 31P nucleus and other magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F) results in the splitting of NMR signals. The magnitude of the coupling constant provides valuable information about the number of bonds separating the coupled nuclei and the dihedral angle between them. One-bond ¹J(P,H) couplings are typically large, in the range of 600-700 Hz, while two-bond ²J(P,C,H) and three-bond ³J(P,O,C,H) couplings are smaller.[16][17]
-
Signal Intensity and Quantification: The area under a 31P NMR peak is directly proportional to the number of phosphorus nuclei contributing to the signal. This property allows for the quantitative analysis of phosphonates in a sample.[3] For accurate quantification, it is crucial to ensure complete relaxation of the 31P nuclei between scans, which can be achieved by using a sufficiently long relaxation delay.[16] Inverse-gated decoupling is often employed to suppress the Nuclear Overhauser Effect (NOE) and obtain accurate integrals.[16]
-
Relaxation Times (T1 and T2): The spin-lattice (T1) and spin-spin (T2) relaxation times are important parameters that influence the signal-to-noise ratio and the overall experimental time. T1 values for phosphorus metabolites can be on the order of seconds, while T2 values are typically in the range of milliseconds.[18][19][20][21] Knowledge of these relaxation times is essential for setting up quantitative experiments and for dynamic studies.
Quantitative Data Summary
The following tables summarize typical 31P NMR parameters for phosphonates. Note that these values can vary depending on the specific molecular structure, solvent, pH, and temperature.
Table 1: Typical 31P NMR Chemical Shift Ranges for Phosphonates
| This compound Type | Chemical Shift Range (ppm) | Notes |
| Alkylphosphonates | 7 - 20 | In soil extracts.[22] |
| Aminophosphonates | -7.3 to -14.2 | For certain BINAP-based aminophosphonates.[23] |
| Bisphosphonates | Varies with protonation state | Can be used to distinguish between fully protonated, monoprotonated, and deprotonated states.[9][10] |
| This compound Impurities | ||
| Orthophosphoric Acid | ~6 | In soil extracts.[22] |
| Phosphorous Acid | Varies |
Table 2: Typical P-H and P-C Coupling Constants for Phosphonates
| Coupling Type | Number of Bonds | Typical Coupling Constant (Hz) |
| ¹J(P,H) | 1 | 600 - 700[16] |
| ²J(P,C,H) | 2 | 20 - 30[16] |
| ³J(P,O,C,H) | 3 | 5 - 10[16] |
| ¹J(P,C) | 1 | Can be smaller than ²J(P,C)[17] |
| ²J(P,C) | 2 | Often larger than ¹J(P,C)[17] |
Table 3: Representative 31P Relaxation Times
| Compound Type | T1 (s) | T2 (ms) | Field Strength (T) | Notes |
| Phosphocreatine | 6.4 ± 0.2 | 334 ± 30 | 3 | In human calf muscle.[19] |
| ATP (γ-NTP) | 4.5 ± 0.3 | 78 ± 13 | 3 | In human calf muscle.[19] |
| ATP (α-NTP) | 2.6 ± 0.9 | 55 ± 7 | 3 | In human calf muscle.[19] |
| ATP (β-NTP) | 3.5 ± 1.1 | 55 ± 10 | 3 | In human calf muscle.[19] |
| Phosphocreatine | 230 | In rat leg muscle, T2 value.[20] | ||
| ATP | 12 | In rat leg muscle, T2 value.[20] |
Experimental Protocols
Protocol 1: Sample Preparation for 31P NMR Analysis
-
Sample Dissolution: Dissolve 2-10 mg of the this compound sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[24] For quantitative analysis, the exact weight of the sample should be recorded.
-
Solvent Selection: The choice of solvent depends on the solubility of the analyte. For biological samples or pH-dependent studies, D₂O with appropriate buffering is commonly used. For organic-soluble phosphonates, CDCl₃ or DMSO-d₆ are suitable choices.
-
pH Adjustment (if necessary): For pH-dependent studies, adjust the pH of the sample using small aliquots of dilute acid (e.g., DCl) or base (e.g., NaOD). The pH should be measured with a calibrated pH meter.
-
Internal Standard (for quantification): For quantitative analysis, add a known amount of an internal standard. The internal standard should be a phosphorus-containing compound that gives a sharp, well-resolved signal that does not overlap with the analyte signals. Methylphosphonic acid has been used as an internal standard for the quantification of alkylpolyphosphonates.[5]
-
Sample Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[24][25]
-
Use of Coaxial Insert for External Standard: An external standard, such as 85% H₃PO₄, can be used by placing it in a coaxial insert within the NMR tube.[24] This is often preferred as phosphoric acid can be reactive.[24]
Protocol 2: 31P NMR Data Acquisition
-
Instrument Setup:
-
Tune and match the 31P probe according to the spectrometer's standard procedures.
-
Lock the magnetic field using the deuterium (B1214612) signal from the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used for qualitative analysis. For quantitative analysis, an inverse-gated decoupling pulse sequence is recommended to suppress the NOE.[16]
-
Pulse Width: Use a calibrated 30° or 90° pulse. A 30° pulse with a longer relaxation delay can be beneficial for quantitative accuracy.
-
Acquisition Time (AT): Typically set to 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): This is a critical parameter for quantitative analysis. To ensure full relaxation of the 31P nuclei, D1 should be at least 5 times the longest T1 value of the phosphorus nuclei in the sample. If T1 values are unknown, a conservative D1 of 30-60 seconds can be used, or a T1 measurement should be performed.
-
Spectral Width (SW): A typical spectral width for 31P NMR is around 200 ppm, centered around the expected chemical shift of the phosphonates.
-
Number of Scans (NS): The number of scans depends on the concentration of the sample. For concentrated samples, a few hundred scans may be sufficient, while dilute samples may require several thousand scans to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Use broadband proton decoupling (e.g., WALTZ-16 or GARP) to simplify the spectrum by removing ¹H-¹³P couplings.[16] For observing P-H couplings, a proton-coupled spectrum can be acquired.[16]
-
Protocol 3: 31P NMR Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation of the Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal or external standard to its known value (e.g., 0 ppm for 85% H₃PO₄).[13][24]
-
Integration: For quantitative analysis, integrate the area of the analyte and internal standard peaks. The concentration of the analyte can be calculated using the following formula:
Concentration_analyte = (Area_analyte / Area_standard) * (Moles_standard / Moles_analyte_per_molecule) * (1 / Volume_sample)
When using a single-point calibration with an internal standard, the concentration can be determined by comparing the integrated signal area of the this compound to that of the internal standard.[5]
Visualizations
Caption: Experimental workflow for quantitative 31P NMR analysis of phosphonates.
References
- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of methylthis compound as a 31P NMR pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Bisthis compound protonation states, conformations, and dynamics on bone mineral probed by solid-state NMR without isotope enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 14. osti.gov [osti.gov]
- 15. On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31 P NMR experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 17. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 18. In vivo 31P nuclear magnetic resonance studies of T1 and T2 relaxation times in rat brain and in rat brain tumors implanted to nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mri-q.com [mri-q.com]
- 20. In vivo determination of 31P spin relaxation times (T1, T2, T1 rho) in rat leg muscle. Use of an off-axis solenoid coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. barron.rice.edu [barron.rice.edu]
- 25. youtube.com [youtube.com]
Application Notes and Protocols for Phosphonate-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate-based drug delivery systems represent a versatile and powerful platform for targeted therapy and controlled release of therapeutic agents. The unique properties of the this compound group, particularly its high affinity for bone mineral (hydroxyapatite), make these systems exceptionally well-suited for treating bone-related diseases such as osteoporosis, bone metastases, and osteosarcoma.[1][2] Beyond bone targeting, this compound moieties can be incorporated into various nanocarriers to enhance their stability, drug loading capacity, and cellular uptake. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of various this compound-based drug delivery systems, including nanoparticles, liposomes, hydrogels, and dendrimers.
Key Applications
This compound-based drug delivery systems have shown significant promise in a range of therapeutic areas:
-
Bone Targeting: The primary application of this compound-functionalized carriers is the targeted delivery of drugs to bone tissues. This is achieved through the strong chelating interaction between the this compound groups and calcium ions in the hydroxyapatite (B223615) matrix of bone.[1][2] This approach has been successfully used to deliver anticancer drugs, anti-inflammatory agents, and antibiotics to treat bone cancers, metastases, and infections.
-
Improved Cellular Uptake: Modification of drug molecules or nanocarriers with this compound groups can enhance their cellular internalization. This is particularly relevant for antiviral and anticancer therapies where efficient intracellular drug delivery is crucial.
-
Enhanced Drug Stability and Bioavailability: By incorporating drugs into this compound-based carriers, their stability in physiological environments can be improved, leading to longer circulation times and increased bioavailability.
-
Controlled Drug Release: this compound-based hydrogels and nanoparticles can be engineered to provide sustained and controlled release of encapsulated drugs, reducing the need for frequent administration and minimizing systemic side effects.
Types of this compound-Based Drug Delivery Systems
This compound-Functionalized Nanoparticles
Nanoparticles, such as those made from polymers (e.g., PLGA), lipids, or inorganic materials (e.g., iron oxide), can be surface-functionalized with this compound ligands for targeted drug delivery.
Quantitative Data Summary: this compound-Functionalized Nanoparticles
| Nanoparticle Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Doxorubicin-loaded PLGA NPs | Doxorubicin (B1662922) | ~180 | - | ~90 | - | [3] |
| DOX–CUR–PFOB–PLGA | Doxorubicin, Curcumin | - | - | DOX: 76.34, CUR: 83.64 | - | [2] |
| Herceptin-AuNPs | - | 25-50 | - | - | - | [4] |
| Doxorubicin-loaded cationic liposomes | Doxorubicin | 201.7 ± 2.3 | +42 ± 0.9 | 74.5 ± 3.9 | - | [5] |
| Doxorubicin-loaded TPGS liposomes | Doxorubicin | 177.5 ± 2.5 | -36.9 ± 0.7 | 65.88 ± 3.7 | - | [5] |
This compound-Modified Liposomes
Liposomes, vesicular structures composed of lipid bilayers, can be modified with this compound-containing lipids to create bone-targeting drug delivery vehicles.
Quantitative Data Summary: this compound-Modified Liposomes
| Liposome (B1194612) Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOX-LIPO+-TPGS | Doxorubicin | 201.7 ± 2.3 | +42 ± 0.9 | 74.5 ± 3.9 | [5] |
| DOX-LIPO-TPGS | Doxorubicin | 177.5 ± 2.5 | -36.9 ± 0.7 | 65.88 ± 3.7 | [5] |
| DFT-Lip | Doxorubicin, FIPI, α-TOS | ~119 | - | > 90 | [6] |
| D-SSIL-32/2 | Doxorubicin | ≤120 | - | - | [7] |
This compound-Containing Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Incorporating this compound groups into the hydrogel structure allows for the controlled release of drugs and can enhance their affinity for bone tissue.
Quantitative Data Summary: this compound-Containing Hydrogels
| Hydrogel Type | Drug | Swelling Ratio (%) | Drug Loading (%) | Release Profile | Reference |
| XG/PAM/PVP hydrogel | Ibuprofen | Increased at pH 7.4 | - | Sustained, Fickian diffusion | [8] |
| Chitosan-grafted acrylic acid copolymer | - | - | - | pH-sensitive | [9] |
This compound-Terminated Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Functionalizing the terminal groups of dendrimers with phosphonates enables their use as carriers for targeted drug delivery.
Quantitative Data Summary: this compound-Terminated Dendrimers
| Dendrimer Type | Conjugated Molecule | Application | Key Finding | Reference |
| G5 PAMAM | Methotrexate (B535133) (MTX) | Cancer Therapy | 4300-fold higher affinity to folate receptor than free MTX. | [10] |
| G5 PAMAM | Methotrexate (MTX) | Uterine Cancer Therapy | Superior cytotoxicity compared to free MTX. | [11] |
| Phosphorhydrazone Dendrimers | - | Cancer Therapy | Low cytotoxicity towards healthy cells. | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Polymeric Nanoparticles
This protocol describes the synthesis of doxorubicin-loaded nanoparticles with a this compound-functionalized surface for bone targeting.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin hydrochloride (DOX)
-
Poly(ethylene glycol) bis(amine) (PEG-(NH2)2)
-
Diethyl (2-bromoethyl)this compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Synthesis of this compound-PEG-NH2:
-
Dissolve PEG-(NH2)2 in anhydrous DCM.
-
Add diethyl (2-bromoethyl)this compound and TEA.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the product by dialysis against deionized water and lyophilize.
-
-
Preparation of DOX-Loaded PLGA Nanoparticles:
-
Dissolve PLGA and DOX in a mixture of DCM and DMSO.
-
Prepare an aqueous solution of the this compound-PEG-NH2.
-
Add the organic phase dropwise to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Collect the nanoparticles by centrifugation and wash with deionized water.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterization:
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determined by UV-Vis spectrophotometry after dissolving a known amount of nanoparticles in a suitable solvent.
Protocol 2: Preparation of this compound-Modified Doxorubicin-Loaded Liposomes
This protocol outlines the preparation of liposomes co-loaded with doxorubicin and functionalized with a this compound-containing lipid for bone targeting.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dithis compound) (DPPE-BP)
-
Doxorubicin hydrochloride (DOX)
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, DSPE-PEG, and DPPE-BP in chloroform (B151607) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with ammonium sulfate solution by vortexing at a temperature above the lipid phase transition temperature.
-
-
Liposome Extrusion:
-
Extrude the hydrated lipid suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
-
Doxorubicin Loading (Remote Loading):
-
Remove the external ammonium sulfate by dialysis or size exclusion chromatography against PBS.
-
Add doxorubicin solution to the liposome suspension.
-
Incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours to allow for active loading of doxorubicin into the liposomes via the ammonium sulfate gradient.
-
-
Purification:
-
Remove unloaded doxorubicin by size exclusion chromatography.
-
Characterization:
-
Particle Size and Zeta Potential: DLS.
-
Encapsulation Efficiency: Determined by measuring the concentration of doxorubicin before and after purification using fluorescence spectroscopy.
-
In Vitro Drug Release: Dialysis method against PBS at different pH values (e.g., 7.4 and 5.5) and temperatures (e.g., 37°C and 42°C).[13]
Protocol 3: Synthesis of this compound-Grafted Hydrogel for Controlled Drug Release
This protocol describes the synthesis of a this compound-containing hydrogel for the sustained release of a model drug.
Materials:
-
Acrylic acid (AA)
-
N,N'-methylenebis(acrylamide) (MBA) as crosslinker
-
Potassium persulfate (KPS) as initiator
-
Triethyl phosphite
-
Epichlorohydrin
-
Model drug (e.g., ibuprofen)
Procedure:
-
Synthesis of Phosphonated Chitosan:
-
Activate chitosan with epichlorohydrin.
-
React the activated chitosan with triethyl phosphite.
-
Hydrolyze the this compound esters to phosphonic acids.
-
-
Hydrogel Formulation:
-
Dissolve the phosphonated chitosan and acrylic acid in deionized water.
-
Add MBA and KPS to the solution.
-
Purge the solution with nitrogen and then heat to initiate polymerization and crosslinking.
-
-
Drug Loading:
-
Swell the dried hydrogel in a solution of the model drug.
-
Allow the hydrogel to reach equilibrium swelling.
-
Dry the drug-loaded hydrogel.
-
Characterization:
-
Swelling Behavior: Determined by measuring the weight of the hydrogel at different time points in a swelling medium.
-
Drug Release Kinetics: Measured by incubating the drug-loaded hydrogel in a release medium (e.g., PBS) and quantifying the drug concentration in the medium at various time intervals using UV-Vis spectrophotometry.[9][14][15]
Protocol 4: Synthesis and Drug Conjugation of this compound-Terminated Dendrimers
This protocol outlines the synthesis of a this compound-terminated PAMAM dendrimer and its conjugation with methotrexate (MTX).[11]
Materials:
-
Amine-terminated PAMAM dendrimer (e.g., G5)
-
Methotrexate (MTX)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Synthesis of this compound-Terminated Dendrimer:
-
Dissolve the PAMAM dendrimer in DMF.
-
Add (3-carboxypropyl)triphenylphosphonium bromide, EDC, and NHS.
-
Stir the reaction at room temperature for 48 hours.
-
Purify the this compound-terminated dendrimer by dialysis against deionized water and lyophilize.
-
-
Conjugation of Methotrexate:
-
Activate the carboxylic acid groups of MTX with EDC and NHS in DMF.
-
Add the this compound-terminated dendrimer to the activated MTX solution.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the dendrimer-MTX conjugate by dialysis against PBS and then deionized water.
-
Lyophilize the final product.
-
Characterization:
-
Conjugation Confirmation: 1H NMR and UV-Vis spectroscopy.[11]
-
Purity: High-performance liquid chromatography (HPLC).
-
Molecular Weight: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to evaluate the cytotoxicity of the this compound-based drug delivery systems against cancer cell lines.[10][16][17][18][19]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, MG-63 for osteosarcoma)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol/HCl
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the drug-loaded this compound delivery system, free drug, and empty carrier as controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or isopropanol/HCl to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Protocol 6: Hemocompatibility Assessment (Hemolysis Assay)
This protocol assesses the compatibility of the this compound-based nanoparticles with red blood cells.[5][7][20][21][22]
Materials:
-
Fresh whole blood stabilized with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Nanoparticle suspension at various concentrations in PBS
Procedure:
-
Red Blood Cell (RBC) Isolation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs with PBS three to five times. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: Mix the RBC suspension with the nanoparticle suspensions at different concentrations. Use PBS as a negative control and Triton X-100 as a positive control.
-
Incubation: Incubate the mixtures at 37°C for 2-4 hours.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 577 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Phosphorus Dendrimers as Nanotools against Cancers† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A photochemical-responsive nanoparticle boosts doxorubicin uptake to suppress breast cancer cell proliferation by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in delivery systems for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin, Phospholipase D Inhibitor 5-Fluoro-2-Indolyl Deschlorohalopemide (FIPI) and D-Alpha Tocopheryl Acid Succinate (α-TOS) for Anti-Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Targeting bone metastatic cancer: Role of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyvalent Dendrimer-Methotrexate as a Folate Receptor-Targeted Cancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of methotrexate conjugated PAMAM dendrimers on the viability of MES-SA uterine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of Doxorubicin Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 13. ut.ac.ir [ut.ac.ir]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. A review on the efficacy and toxicity of different doxorubicin nanoparticles for targeted therapy in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Engineered phosphorus dendrimers as powerful non-viral nanoplatforms for gene delivery: a great hope for the future of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dendrimer-based Multivalent Methotrexates as Dual Acting Nanoconjugates for Cancer Cell Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijrpr.com [ijrpr.com]
Application Notes and Protocols: Phosphonates as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphonates as enzyme inhibitors, detailing their mechanism of action, target classes, and relevant experimental protocols. Phosphonates are a versatile class of compounds widely recognized in medicinal chemistry for their ability to act as stable mimics of natural phosphates and as transition-state analogs in enzymatic reactions.[1][2][3]
Introduction and Mechanism of Action
Phosphonates are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to chemical and enzymatic hydrolysis compared to the labile P-O bond in phosphate (B84403) esters.[3][4] This inherent stability is a key feature that allows them to function as effective enzyme inhibitors. Their inhibitory activity primarily stems from two distinct mechanisms:
-
Isosteric Mimicry of Phosphates: The this compound group, -P(O)(OH)₂, can act as a bioisostere of the phosphate group, -O-P(O)(OH)₂. This allows them to bind to the active sites of enzymes that recognize phosphorylated substrates or cofactors, such as kinases and phosphatases, acting as competitive inhibitors.[3][5] The substitution of a carbon for an oxygen atom, however, can alter the pKa values and bond angles, which can be fine-tuned, for instance by introducing fluorine atoms, to better mimic the properties of a true phosphate.[3]
-
Transition-State Analogs: The tetrahedral geometry of the this compound group effectively mimics the tetrahedral transition state of reactions like peptide or ester bond hydrolysis.[1][3] This allows phosphonates to bind with high affinity to the active sites of enzymes like proteases and lipases, effectively blocking their catalytic activity.[3][6] Diaryl esters of α-aminophosphonates, for example, are well-known transition-state analog inhibitors of serine proteases.[6]
Target Enzyme Classes and Quantitative Data
Phosphonates have been successfully developed to target a wide range of enzyme classes. Their versatility makes them valuable tools for studying enzyme function and as lead compounds in drug discovery.
Phosphatases
Phosphatases, which catalyze the removal of phosphate groups, are natural targets for this compound inhibitors. Protein Tyrosine Phosphatase 1B (PTP-1B), a target for diabetes and obesity, and Serine/Threonine Phosphatase 2A (PP-2A) have been shown to be inhibited by aryl-containing phosphonates.[7][8]
| This compound Inhibitor | Target Enzyme | Inhibition Data | Reference |
| (Naphth-2-yl)difluoromethylphosphonic acid | PTP-1B | IC50 = 40-50 µM | [7][8] |
| (Napthy-1-yl)difluoromethylphosphonic acid | PTP-1B | IC50 = 40-50 µM | [7][8] |
| Various aryl-containing phosphonates | PP-2A | IC50 = 45-50 µM | [7][8] |
| Benzylphosphonic acid | Prostatic acid phosphatase | IC50 = 500,000 nM | [9] |
| [(Benzylamino)-phenylmethyl]phosphonic acid | Prostatic acid phosphatase | IC50 = 4.0 nM | [9] |
Proteases
Phosphonates, particularly α-aminoalkylthis compound diaryl esters, are potent irreversible or slowly reversible inhibitors of serine and metalloproteases.[6][10] They act by forming a stable covalent bond with the active site serine or by chelating the active site metal ion.
| This compound Inhibitor | Target Enzyme | Inhibition Data | Reference |
| Cbz-Lys-Arg-(4-GuPhe)P(OPh)₂ | West Nile Virus NS2B/NS3 Protease | Ki = 0.4 µM; k₂/Ki = 28,265 M⁻¹s⁻¹ | [11] |
| Various α-aminophosphonates | Metallo-β-lactamase (NDM-1, VIM-2, GIM-1) | IC50 = 4.1 - 506 µM | [12] |
| Phenylphosphinate esters | Neutrophil Serine Proteases (NE, PR3, CatG) | Potent covalent inhibition | [13] |
Kinases
Targeting the ATP-binding site of protein kinases is a common strategy in drug development.[14] While some early this compound-containing styrene (B11656) analogs showed little to no activity, other this compound derivatives have been developed as kinase inhibitors.[15]
| This compound Inhibitor | Target Enzyme | Inhibition Data | Reference |
| (2-Naphthalenyl-hydroxymethyl)phosphonic acid | Epidermal Growth Factor Receptor (EGFR) | IC50 = 250 µM | [15] |
| Various this compound-containing compounds | Tyrosine-specific protein kinases | Generally low activity (up to 1000 µM) for styrene-based analogs | [15] |
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound compounds against target enzymes.
Protocol 1: General Enzyme Inhibition Assay for IC50 Determination
This protocol describes a general procedure to determine the half-maximal inhibitory concentration (IC50) of a this compound compound.[16][17]
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
This compound inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader (spectrophotometer or fluorometer)
-
Multichannel pipette
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound inhibitor in assay buffer. A typical starting range is from 100 µM to 1 nM. Include a vehicle control (e.g., DMSO in buffer) without the inhibitor.
-
Dilute the enzyme to a working concentration in cold assay buffer. The concentration should yield a linear reaction rate for at least 10-15 minutes.
-
Prepare the substrate at a concentration typically equal to or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibition.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 20 µL of each inhibitor dilution (or vehicle control).
-
Add 160 µL of assay buffer.
-
Add 10 µL of the diluted enzyme solution to each well to initiate pre-incubation.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme. This is particularly important for irreversible or slow-binding inhibitors.[17]
-
-
Initiate and Monitor Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength. Collect data points every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Normalize the velocities by expressing them as a percentage of the activity of the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Protocol 2: PTP-1B Inhibition Assay using a Synthetic Substrate
This protocol is adapted from methodologies used to screen this compound inhibitors against Protein Tyrosine Phosphatase 1B (PTP-1B).[7][8]
Materials:
-
Recombinant human PTP-1B
-
PTP-1B assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP) at 10 mM stock in assay buffer
-
This compound inhibitor and vehicle control (DMSO)
-
96-well microplate
-
Microplate reader capable of reading at 405 nm
Procedure:
-
Assay Setup: Set up the reaction in a 96-well plate with a final volume of 100 µL.
-
Add 80 µL of PTP-1B assay buffer to each well.
-
Add 5 µL of the this compound inhibitor at various concentrations (or DMSO for control).
-
Add 5 µL of recombinant PTP-1B (e.g., at 0.05 µg/µL).
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of 10 mM pNPP substrate to each well (final concentration 1 mM).
-
Monitor Reaction: Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm for 10 minutes. The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Data Analysis: Calculate the rate of pNPP hydrolysis and determine the IC50 as described in Protocol 1.
Application in Signaling Pathways
This compound inhibitors are invaluable tools for dissecting cellular signaling pathways. For example, the balance between protein kinase and protein phosphatase activity is crucial for signal transduction. Selective inhibitors can be used to probe the specific roles of these enzymes in a pathway.
By inhibiting a specific kinase or phosphatase, researchers can observe the downstream consequences and elucidate the enzyme's role in cellular processes like growth, differentiation, and metabolism.[3][15] This makes this compound inhibitors powerful chemical probes for both basic research and therapeutic development.
References
- 1. Frontiers | Editorial: this compound Chemistry in Drug Design and Development [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonates and this compound Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminothis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Prostatic acid phosphatase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibitors of West Nile virus NS2B/NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Aminothis compound inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. This compound-containing inhibitors of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphonates in Agricultural Fungicide Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphonates, salts of phosphorous acid (H₃PO₃), are a unique class of systemic fungicides extensively used in agriculture.[1][2] Unlike phosphate-based fertilizers, which provide essential phosphorus for plant nutrition, phosphonates have a direct fungistatic effect on certain pathogens and can stimulate the plant's natural defense mechanisms.[2][3][4] This dual mode of action makes them particularly effective against diseases caused by Oomycetes, such as Phytophthora, Pythium, and Plasmopara (e.g., downy mildew and late blight).[2][5][6] Phosphonate fungicides are mobile within the plant, translocating through both the xylem and phloem, which allows for flexible application methods including foliar sprays, soil drenches, and trunk injections to protect various plant parts, including roots, leaves, and fruits.[1][7][8][9]
Common Formulations
Several this compound formulations are commercially available, with the most common being potassium this compound and fosetyl-aluminum.[5][10]
-
Potassium this compound: Formed by neutralizing phosphonic acid with potassium hydroxide, this formulation is highly soluble and readily absorbed by plants.[2][5] It is the active ingredient in numerous commercial fungicides and is often referred to as mono- and di-potassium salts of phosphorous acid.[2]
-
Fosetyl-Aluminum (Fosetyl-Al): This is an aluminum salt of ethyl this compound.[2][3][5] Inside the plant and in the soil, the ethyl group is cleaved, releasing the active this compound ion.[11] Aliette® is a well-known trade name for a fosetyl-Al formulation.[2][3]
Data Presentation: Efficacy of this compound Formulations
The following tables summarize quantitative data on the efficacy of this compound fungicides against various pathogens from cited experimental studies.
Table 1: In Vitro Efficacy of Potassium this compound against Phytophthora Species
| Pathogen Species | Concentration for Complete Mycelial Growth Inhibition | Reference |
| P. citricola | 69 µg/ml | [11] |
| P. cinnamomi | 69 µg/ml | [11] |
Table 2: Efficacy of this compound Treatments on Potato Tuber Blight (Phytophthora infestans)
| Treatment | Application Rate | Application Timing | Outcome | Reference |
| Partially neutralized phosphonic acid | 2 kg/ha | 5-6 sprays at 10-14 day intervals | Least tuber infection | [12] |
| Partially neutralized phosphonic acid | 4 kg/ha | Single mid- or late-season application | Most effective single treatment | [12] |
| Fosetyl-aluminum | Not specified | Foliar application | Did not significantly reduce tuber blight | [12] |
Table 3: Insensitivity of Pseudoperonospora humuli to this compound Fungicides in Commercial Hop Yards
| Isolate Source | Median EC₅₀ (% vol/vol this compound) | Fold-Increase Over Max Labeled Rate (Median) | Reference |
| Commercial farms with control failures | 2.7% | 1.6x | [7][13] |
| Experimental plots (single application) | 0.6% | 0.3x | [7][13] |
Table 4: Field Efficacy of this compound and Other Fungicides Against Hop Downy Mildew (Pseudoperonospora humuli)
| Fungicide Treatment | Disease Control (%) | Reference |
| FUNGI-PHITE (this compound) | Similar to non-treated | [7] |
| Fosetyl-Al | Similar to non-treated | [7] |
| Oxathiapiprolin + Mandipropamid | 91.3% | [7] |
| Fluopicolide | 91.3% | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound fungicides.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol is designed to determine the direct effect of this compound compounds on the mycelial growth of a target pathogen.
Materials:
-
Pure culture of the target Oomycete pathogen (e.g., Phytophthora cinnamomi).
-
Cornmeal agar (B569324) or a suitable synthetic growth medium.
-
Stock solution of potassium this compound.
-
Sterile petri dishes.
-
Sterile distilled water.
-
Incubator.
-
Micropipettes and sterile tips.
-
Laminar flow hood.
Procedure:
-
Prepare the cornmeal agar medium according to the manufacturer's instructions and autoclave.
-
Allow the agar to cool to approximately 45-50°C.
-
In a laminar flow hood, add the appropriate volume of the potassium this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 50, 70, 100 µg/ml). Also, prepare a control set of plates with no this compound.
-
Pour the amended and control agar into sterile petri dishes and allow them to solidify.
-
From an actively growing culture of the pathogen, cut 5 mm mycelial plugs from the margin of the colony.
-
Place one mycelial plug in the center of each agar plate.
-
Seal the plates with parafilm and incubate in the dark at the optimal temperature for the pathogen's growth.
-
Measure the colony diameter in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
Protocol 2: Greenhouse Efficacy Trial for Root Rot Control
This protocol outlines an in-vivo experiment to assess the efficacy of this compound fungicides applied as a soil drench for the control of root rot.
Materials:
-
Healthy, uniform seedlings of a susceptible host plant (e.g., pepper, avocado).[1][11]
-
Potting mix (sterilized).
-
Pots.
-
Inoculum of the target root rot pathogen (e.g., Pythium spp., Phytophthora cinnamomi).[1][11]
-
Commercial this compound fungicide formulation (e.g., Agrifos 400).[1]
-
Greenhouse facility with controlled environmental conditions.
Procedure:
-
Transplant seedlings into individual pots containing the sterilized potting mix. Allow plants to acclimate for one week.
-
Prepare the pathogen inoculum. This may be a mycelial slurry or a zoospore suspension.
-
Inoculate the soil of each pot (except for the negative control group) with a standardized amount of the pathogen inoculum.[1]
-
Prepare the fungicide solutions at the desired concentrations (e.g., 1000 ppm) according to the product label or experimental design.[1]
-
Divide the inoculated plants into treatment groups. One group will be the positive control (inoculated, no fungicide), and the other groups will receive different fungicide treatments. A negative control group (no inoculation, no fungicide) should also be included.
-
Apply the this compound solution as a soil drench to the respective treatment groups. The volume of application should be consistent for each pot.[1]
-
Maintain the plants in the greenhouse, ensuring proper watering and environmental conditions.
-
Monitor the plants regularly for disease symptoms (e.g., wilting, stunting, leaf yellowing).
-
After a predetermined period (e.g., 8 weeks), destructively harvest the plants.
-
Assess disease severity by rating the extent of root rot. Plant height, shoot and root dry weight can also be measured.
-
Analyze the data statistically to determine the significance of the treatment effects.
Protocol 3: Leaf Disk Assay for Downy Mildew Control
This protocol is used to evaluate the efficacy of foliar-applied phosphonates in controlling downy mildew on leaf tissue.
Materials:
-
Healthy host plants (e.g., hop, grapevine).[7]
-
Sprayer for fungicide application.
-
This compound fungicide solution.
-
Sporangial suspension of the target downy mildew pathogen (e.g., Pseudoperonospora humuli).[7]
-
Petri dishes containing 1% water agar.
-
Cork borer or biopsy punch (1 cm diameter).
-
Humid chamber or incubator.
-
Stereomicroscope.
Procedure:
-
Treat healthy plants with the this compound fungicide solution using a sprayer to ensure thorough foliar coverage. Include a control group of plants sprayed only with water.
-
Allow the fungicide to dry on the leaves. After 24 hours, excise leaves from the treated and control plants.[7]
-
From the excised leaves, cut 1 cm diameter leaf disks.[7]
-
Place the leaf disks abaxial side up on the surface of the water agar in the petri dishes.[7]
-
Inoculate each leaf disk with a small droplet (e.g., 10 µl) of the sporangial suspension.[7]
-
Incubate the petri dishes in a humid chamber with a suitable light/dark cycle and temperature to promote infection and sporulation.
-
After 7-10 days, examine each leaf disk under a stereomicroscope for the presence or absence of sporulation.[7]
-
Calculate the percentage of infected leaf disks for each treatment to determine the fungicide's efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Dual mode of action of this compound fungicides.
Caption: Experimental workflow for a greenhouse efficacy trial.
References
- 1. mdpi.com [mdpi.com]
- 2. extension.psu.edu [extension.psu.edu]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Potassium this compound: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
- 5. imskolkata.org [imskolkata.org]
- 6. Phosphonates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases [global-agriculture.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. The use of phosphonates in agriculture. Chemical, biological properties and legislative issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avocadosource.com [avocadosource.com]
- 12. The effect of foliar application of this compound formulations on the susceptibility of potato tubers to late blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols: Phosphonates as Scale Inhibitors in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphonates as scale inhibitors in water treatment. This document details their mechanism of action, summarizes performance data, and provides standardized experimental protocols for their evaluation.
Introduction to Phosphonates in Water Treatment
Scale formation, the precipitation and deposition of sparingly soluble mineral salts such as calcium carbonate, calcium sulfate (B86663), and barium sulfate, is a significant operational challenge in various industrial water systems. These deposits can lead to reduced heat transfer efficiency, increased energy consumption, equipment blockage, and costly downtime.[1] Phosphonates are a class of organophosphorus compounds that are widely utilized as scale inhibitors in industrial water treatment due to their high efficacy at substoichiometric concentrations.[2][3]
Phosphonates are multifunctional additives, also providing benefits such as corrosion inhibition and dispersion of suspended particles.[1][2] Their stability over a wide range of pH and temperature conditions makes them suitable for diverse applications, including cooling water systems, boilers, reverse osmosis (RO) plants, and oilfield operations.[1][4] Commonly used phosphonates include Aminotrimethylene Phosphonic Acid (ATMP), 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP), 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC), and Diethylenetriamine Penta (methylene Phosphonic Acid) (DTPMP).[1]
Mechanism of Scale Inhibition
Phosphonates primarily function as "threshold inhibitors," meaning they can prevent scale formation at concentrations far below the stoichiometric amount required for sequestration.[2][3] Their inhibitory effects are attributed to a combination of the following mechanisms:
-
Threshold Inhibition and Crystal Nucleation Interference: Phosphonates adsorb onto the active growth sites of newly forming microcrystals (nuclei). This adsorption blocks these sites, preventing further crystal growth and the formation of a stable lattice structure.[2]
-
Crystal Distortion: By incorporating themselves into the crystal lattice of scale-forming minerals, phosphonates disrupt the regular, ordered growth of the crystals. This leads to the formation of distorted, irregular, and less adherent scale deposits that are more easily dispersed into the bulk water.[1]
-
Sequestration and Chelation: Phosphonates can bind with metal ions, such as calcium and magnesium, that are precursors to scale formation. This sequestration keeps the ions in solution, preventing them from precipitating as mineral scales.[1][2]
The following diagram illustrates the general mechanism of phosphonate scale inhibition.
Caption: Mechanism of this compound Scale Inhibition.
Data Presentation: Performance of this compound Scale Inhibitors
The effectiveness of this compound inhibitors is typically evaluated based on their ability to prevent the formation of specific types of scale under controlled laboratory conditions. The following tables summarize the performance of various phosphonates against calcium carbonate and calcium sulfate scale.
Table 1: Calcium Carbonate (CaCO₃) Scale Inhibition Performance
| This compound | Test Method | Temperature (°C) | pH | Failed Inhibition Concentration (FIC, ppm) | Test Duration (min) |
| PBTCA | Dynamic Tube-Blocking | - | 4-6 | 1 | 35 |
| HPAA | Dynamic Tube-Blocking | - | 4-6 | 1 | >60 |
| DTPMP | Dynamic Tube-Blocking | - | 4-6 | 10 | 20 |
| ATMP | Dynamic Tube-Blocking | - | 4-6 | 20 | 26 |
Data adapted from a high-pressure dynamic tube-blocking test.[5]
Table 2: Calcium Sulfate (CaSO₄) Scale Inhibition Performance
| This compound | Test Method | Temperature (°C) | Dosage (ppm) | Inhibition Efficiency (%) |
| SI-2 (this compound-based) | Static Bottle Test | 65 | <20 | 100 |
| SI-2 (this compound-based) | Static Bottle Test | 90 | <20 | 100 |
| SI-2 (this compound-based) | Static Bottle Test | 120 | - | Decreased Severely |
Data adapted from static bottle tests in high salinity and high hardness waters.[6]
Experimental Protocols
The evaluation of scale inhibitor performance is crucial for selecting the appropriate chemical and optimizing its dosage for specific field applications. The following are detailed protocols for two standard laboratory test methods.
Static Bottle Test for Scale Inhibition (Based on NACE TM0374)
This method is a static laboratory screening test to determine the ability of a scale inhibitor to prevent the precipitation of calcium carbonate or calcium sulfate.[7][8]
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation under static conditions.
Apparatus and Reagents:
-
Water bath capable of maintaining a temperature of 71°C (160°F).
-
Glass test cells or bottles (e.g., 100 mL).
-
Graduated pipettes.
-
Filtration apparatus.
-
Analytical equipment for determining calcium concentration (e.g., titration, ICP-OES).
-
Reagent-grade chemicals for preparing synthetic brines (e.g., NaCl, CaCl₂·2H₂O, Na₂SO₄, NaHCO₃).
-
Stock solution of the this compound inhibitor.
Procedure:
-
Brine Preparation: Prepare two incompatible brines. For example, for calcium carbonate scale, one brine will contain calcium chloride and the other sodium bicarbonate. For calcium sulfate scale, one will contain calcium chloride and the other sodium sulfate. The concentrations should be calculated to create a supersaturated solution when mixed.
-
Inhibitor Dosing: Prepare a series of test bottles. To each bottle, add a specific volume of one of the brines. Then, add varying concentrations of the this compound inhibitor stock solution to each bottle. Include a "blank" bottle with no inhibitor.
-
Initiation of Scaling: Add the second brine to each test bottle to initiate the scaling reaction. The total volume in each bottle should be consistent.
-
Incubation: Cap the bottles and place them in the water bath at the specified temperature for a set period (e.g., 2 to 24 hours).
-
Sample Analysis: After incubation, remove the bottles from the water bath and cool them to room temperature. Filter the contents of each bottle through a 0.45 µm filter.
-
Calcium Determination: Analyze the calcium concentration of the filtrate from each bottle.
-
Calculation of Inhibition Efficiency: The percentage of scale inhibition is calculated using the following formula:
% Inhibition = [(Ca²⁺_inhibited - Ca²⁺_blank) / (Ca²⁺_initial - Ca²⁺_blank)] x 100
Where:
-
Ca²⁺_inhibited is the calcium concentration in the filtrate of the sample with the inhibitor.
-
Ca²⁺_blank is the calcium concentration in the filtrate of the blank sample.
-
Ca²⁺_initial is the initial calcium concentration in the mixed brine before precipitation.
-
The following workflow diagram outlines the static bottle test procedure.
Caption: Static Bottle Test Experimental Workflow.
Dynamic Tube Blocking Test
This method evaluates the effectiveness of a scale inhibitor in a flowing system, which can better simulate industrial conditions such as those in pipelines and heat exchangers.[9][10]
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale deposition in a capillary tube under dynamic conditions.
Apparatus:
-
High-pressure pumps for delivering the brines.
-
Preheating coils for bringing the brines to the test temperature.
-
A narrow-bore capillary tube (scaling coil) made of a suitable material (e.g., stainless steel, Hastelloy).
-
A differential pressure transducer to monitor the pressure drop across the capillary tube.
-
A data acquisition system to record pressure and temperature.
-
An oven or heating bath to maintain the temperature of the scaling coil.
Procedure:
-
Brine Preparation: Prepare two incompatible brines as described for the static bottle test.
-
System Setup: Set up the dynamic tube blocking apparatus, ensuring all connections are secure. Heat the oven/bath to the desired test temperature.
-
Baseline Measurement: Pump the two brines separately through the preheating coils and then mix them just before they enter the scaling coil. Record the initial, stable differential pressure across the coil.
-
Inhibitor Injection: Introduce the this compound inhibitor at a specific concentration into one of the brine streams before the mixing point.
-
Monitoring: Continuously monitor the differential pressure across the scaling coil. An increase in pressure indicates the formation and deposition of scale within the tube.
-
Dosage Variation: The test is typically run by incrementally decreasing the inhibitor concentration until a significant increase in differential pressure is observed. The concentration at which the pressure remains stable for a specified duration is considered the MIC.
-
Data Analysis: The time it takes for the differential pressure to increase by a certain amount (e.g., 2.5 psi) is recorded as the failure time for that inhibitor concentration.[9]
The logical relationship in a dynamic tube blocking test is depicted below.
Caption: Dynamic Tube Blocking Test Logical Diagram.
Analytical Methods for this compound Determination
Accurate measurement of this compound concentration in water is essential for monitoring and controlling treatment programs. Several analytical techniques are available:
-
Colorimetric Methods: These are often used for field analysis and are based on the reaction of phosphonates with a color-developing reagent.[11]
-
Ion Chromatography (IC): IC can be used to separate and quantify different this compound species.[12]
-
Inductively Coupled Plasma (ICP): ICP-based methods, often coupled with mass spectrometry (ICP-MS), can provide sensitive and accurate measurements of phosphorus, which can then be correlated to the this compound concentration.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the determination of various phosphonates at trace levels in complex water matrices.[14][15]
Conclusion
Phosphonates are highly effective and versatile scale inhibitors that play a critical role in maintaining the efficiency and reliability of industrial water systems. A thorough understanding of their mechanisms of action, performance characteristics, and appropriate evaluation methodologies is essential for their successful application. The standardized protocols provided in these notes offer a framework for the systematic evaluation and selection of this compound-based scale inhibitors for various water treatment challenges.
References
- 1. The critical role of Phosphonates in water treatment [tzgroupusa.com]
- 2. Phosphonates – Bio-Source Inc. [biosourceinc.com]
- 3. Phosphonates for Water Treatment Formulations | Brenntag [brenntag.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. content.ampp.org [content.ampp.org]
- 9. spe.org [spe.org]
- 10. Evaluation of Scale Inhibitors Performance Under Simulated Flowing Field Conditions using Dynamic Tube Blocking Test | Semantic Scholar [semanticscholar.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphonate Chelating Agents for Heavy Metal Remediation
Introduction
Phosphonates are a class of organophosphorus compounds characterized by the C-PO(OH)₂ group. They are widely utilized as effective chelating agents in various industrial and environmental applications.[1] Their ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions makes them particularly suitable for heavy metal remediation.[2][3] Unlike aminopolycarboxylate agents like EDTA, phosphonates exhibit a strong affinity for surfaces, which leads to significant removal in both technical and natural systems and minimizes the risk of metal remobilization.[4] This document provides detailed application notes and experimental protocols for common phosphonate chelating agents used in the remediation of heavy metals from contaminated water and soil.
Application Notes: Key this compound Chelating Agents
Diethylenetriamine Penta(methylene Phosphonic Acid) - DTPMPA
DTPMPA is a highly effective nitrogenous organic polyphosphonic acid known for its exceptional ability to sequester metal ions.[2] It is recognized for its superior performance in high-alkali and high-temperature environments compared to other phosphonates.[2]
-
Mechanism of Action: DTPMPA possesses multiple phosphonic acid groups that strongly bind with metal ions such as lead, calcium, magnesium, iron, and copper.[5][6] This chelation process forms stable, soluble complexes, preventing the precipitation of metal salts and facilitating their removal from the system.[2] Molecular dynamics simulations have shown that the organic-phosphonic group (PO₃H⁻) of DTPMPA has a stronger complexing effect with metal ions like lead than inorganic phosphate (B84403) groups.[7]
-
Key Applications:
-
Water Treatment: Extensively used as a scale and corrosion inhibitor in cooling towers, boilers, and oilfield refill water.[2][5] It is particularly effective at inhibiting the precipitation of barium sulfate (B86663) (BaSO₄) and calcium sulfate (CaSO₄).[2]
-
Heavy Metal Removal: DTPMPA can be used directly or as a dopant for other materials to remove heavy metals. For instance, DTPMP-doped hydroxyapatite (B223615) has demonstrated an exceptionally high adsorption capacity for Pb²⁺.[7]
-
Industrial Processes: Employed in the textile industry as a sequestering agent to improve dyeing quality, in detergents to enhance cleaning power, and in the paper industry to prevent scale deposits.[5][6][8]
-
-
Advantages:
Ethylenediamine Tetra(methylene Phosphonic Acid) - EDTMP
EDTMP is the this compound analog of EDTA and is a powerful chelating agent, particularly noted for its strong affinity for copper ions.[9][10] It is a high-purity, non-toxic reagent available as a white crystalline powder that is easily dissolved in ammonia.[9][11]
-
Mechanism of Action: EDTMP has a high capacity for chelating metal ions, forming stable complexes.[9] Its complexation constant with copper is the largest among all chelating agents, including EDTA.[3][9] This strong binding ability allows it to effectively sequester metal ions, preventing them from participating in unwanted reactions or forming scale.[12]
-
Key Applications:
-
Water Treatment: Used as a scale and corrosion inhibitor, demonstrating performance 3-5 times better than inorganic polyphosphates.[10]
-
Medical Industry: Acts as a carrying agent for radioelements for inspection and therapy.[9] The anti-cancer drug Samarium (¹⁵³Sm) lexidronam is derived from EDTMP.[10]
-
Electronics: Used as a cleaning agent for semiconductor chips in the manufacturing of integrated circuits.[9][11]
-
Soil Remediation: Can be used in electrochemical remediation processes to enhance the extraction of heavy metals from contaminated soil.[3]
-
-
Advantages:
-
Extremely strong metal ion chelating capacity, exceeding that of EDTA and DTPA in many cases.[9]
-
High thermal stability, showing excellent scale inhibition at temperatures up to 200 °C.[10]
-
Acts as a multifunctional agent, providing sequestration, deflocculation, and threshold inhibition in a single ingredient.[12]
-
Quantitative Data on Heavy Metal Removal
The performance of this compound chelating agents can be quantified by parameters such as adsorption capacity and removal efficiency. The data below summarizes the performance of a DTPMPA-modified adsorbent.
| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | pH | Contact Time | Reference |
| DTPMP-doped Hydroxyapatite | Pb²⁺ | 2185.92 | Not Specified | Not Specified | [7] |
| Commercial Nano-hydroxyapatite | Pb²⁺ | ~210 | Not Specified | Not Specified | [7] |
Table 1: Comparative adsorption capacities for Lead (Pb²⁺) removal. The DTPMP-modified material shows a capacity over 10 times that of the commercial standard.
Visualizations
Chelation Mechanism
Caption: this compound agent binds to a heavy metal ion, forming a stable complex.
Experimental Protocols
Protocol 1: Batch Adsorption for Heavy Metal Removal from Aqueous Solution
This protocol outlines a standard procedure for evaluating the efficiency of a this compound-based adsorbent for removing heavy metals from water.
1. Materials and Reagents:
-
This compound-based adsorbent (e.g., DTPMP-doped hydroxyapatite).
-
Stock solution (1000 mg/L) of the target heavy metal (e.g., Pb(NO₃)₂ in deionized water).
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.[13]
-
Deionized water.
-
Shaker bath, centrifuge, pH meter, and Atomic Adsorption Spectrophotometer (AAS).[13]
2. Experimental Workflow Diagram:
Caption: Step-by-step workflow for a batch heavy metal adsorption experiment.
3. Procedure:
-
Preparation: Prepare a series of flasks containing a fixed volume (e.g., 50 mL) of heavy metal solutions at desired initial concentrations by diluting the stock solution.
-
pH Adjustment: Adjust the initial pH of each solution to the target value using the HCl or NaOH solutions.
-
Adsorption: Add a precise mass of the this compound adsorbent (e.g., to achieve a solid:liquid ratio of 2 g/L) to each flask.[13]
-
Agitation: Place the flasks in a shaker bath and agitate at a constant speed and temperature for a predetermined time (e.g., experiments can be run for various times from 15 to 180 minutes to study kinetics).[13]
-
Separation: After agitation, separate the solid adsorbent from the solution by filtration or centrifugation.
-
Analysis: Measure the residual concentration of the heavy metal in the supernatant/filtrate using an Atomic Adsorption Spectrophotometer.
-
Calculation:
-
Removal Efficiency (%): Calculate using the formula: (C₀ - Cₑ) / C₀ * 100, where C₀ is the initial concentration and Cₑ is the equilibrium concentration.
-
Adsorption Capacity (qₑ, mg/g): Calculate using the formula: (C₀ - Cₑ) * V / m, where V is the volume of the solution in Liters and m is the mass of the adsorbent in grams.[13]
-
Protocol 2: Chelate-Assisted Phytoremediation of Lead-Contaminated Soil
This protocol describes a pot-based experiment to evaluate the effectiveness of phosphonates in enhancing the uptake of lead by plants.
1. Materials and Reagents:
-
Homogenized, sieved soil contaminated with a known concentration of lead (e.g., treated with Pb(NO₃)₂).
-
Test plants with high biomass production (e.g., Amaranthus caudatus).[14]
-
This compound chelating agent solution (e.g., EDTMP or DTPMPA). Application rates can range from 0.5 to 25 mmol/kg of soil.[15]
-
Pots for planting.
-
Digestion acids (e.g., HNO₃, HClO₄).
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or AAS for metal analysis.
2. Logical Process Diagram:
Caption: Logical flow of a pot experiment for phytoremediation.
3. Procedure:
-
Soil and Pot Preparation: Fill pots with a known weight of the lead-contaminated soil. Prepare control pots with contaminated soil but no chelating agent, and blank pots with uncontaminated soil.
-
Planting and Growth: Sow seeds or transplant seedlings into the pots and allow them to acclimate and grow for several weeks.
-
Chelate Application: Apply the this compound solution evenly to the soil surface of the treatment pots. The application can be done in a single dose or in multiple smaller doses to reduce potential phytotoxicity.[16]
-
Growth Period: Cultivate the plants for a defined period (e.g., 60 days), ensuring consistent watering and environmental conditions for all pots.[14]
-
Harvesting: At the end of the experiment, carefully harvest the plants. Separate the roots from the shoots (stems and leaves). Wash the roots thoroughly with deionized water to remove any adhering soil particles.
-
Sample Preparation: Dry the plant parts in an oven at 70 °C until a constant weight is achieved. Record the dry biomass. Grind the dried tissues into a fine powder.
-
Digestion and Analysis: Digest a known weight of the powdered plant material using a suitable acid mixture. Analyze the concentration of lead in the digested solutions using ICP-MS or AAS.
-
Evaluation: Calculate the total lead uptake by multiplying the concentration in the tissues by the biomass of the respective plant parts. Compare the metal uptake in plants treated with phosphonates to the control group to determine the enhancement efficiency.
References
- 1. ijset.in [ijset.in]
- 2. DTPMPA (DIETHYLENETRIAMINE PENTAMETHYLENE PHOSPHONIC ACID ) - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Efficiency Water Treatment Corrosion Inhibitors Diethylenetriamine Penta Methylene Phosphonic Acid DTPMPA 50% CAS 15827-60-8 - Buy High efficiency Corrosion Inhibitors DTPMPA 50%, Water treatment Corrosion Inhibitors DTPMPA 50%, Corrision inhibitor DTPMPA 50% Product on Sinobio Chemistry [sinobiochemistry.com]
- 6. maxwelladditives.com [maxwelladditives.com]
- 7. Efficient removal of heavy metal ions by diethylenetriaminepenta (methylene phosphonic) acid-doped hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP - IRO Water [irowater.com]
- 10. EDTMP - Wikipedia [en.wikipedia.org]
- 11. EDTMP;EDTMPA;EDTMP(A);CAS No.1429-50-1;Ethylene Diamine Tetra (Methylene Phosphonic Acid);EDTPO - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]
- 12. maxwelladditives.com [maxwelladditives.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of some chelating agents on phytoremediation efficiency of Amaranthus caudatus L. and Tagetes patula L. in soils contaminated with lead - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Application Notes and Protocols for Radiolabeling Phosphonates for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of phosphonate-based ligands with various radioisotopes for use in preclinical and clinical imaging. The methodologies outlined are essential for the development of radiopharmaceuticals for diagnosing and monitoring bone metastases and other diseases involving altered bone metabolism.
Introduction to Radiolabeled Phosphonates
Phosphonates and bisphosphonates exhibit a high affinity for hydroxyapatite, the primary mineral component of bone. This property makes them excellent targeting vectors for delivering radioisotopes to the skeletal system. By chelating a radioisotope with a this compound-containing molecule, it is possible to create imaging agents that accumulate at sites of active bone turnover, such as those found in bone metastases, fractures, and inflammatory bone diseases. These radiolabeled phosphonates are invaluable tools for non-invasive diagnosis and monitoring of these conditions using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Commonly Used Radioisotopes
A variety of radioisotopes can be used for labeling phosphonates, each with its own unique decay characteristics, which determine the imaging modality and potential therapeutic applications.
-
Technetium-99m (99mTc): A gamma emitter (140 keV) with a 6-hour half-life, ideal for SPECT imaging.[1][2][3][4] 99mTc-labeled phosphonates like MDP and HEDP are the most widely used radiopharmaceuticals for bone scintigraphy.[2][3]
-
Gallium-68 (68Ga): A positron emitter with a 68-minute half-life, suitable for PET imaging, which offers higher resolution and quantification than SPECT.[5][6][7][8]
-
Lutetium-177 (177Lu): A beta and gamma emitter with a 6.7-day half-life, making it suitable for theranostic applications, combining therapy with SPECT imaging.[9][10][11]
-
Copper-64 (64Cu): A positron and beta emitter with a 12.7-hour half-life, enabling PET imaging over longer periods.[12][13]
-
Zirconium-89 (89Zr): A positron emitter with a long half-life of 78.4 hours, which is advantageous for imaging slow biological processes, such as antibody trafficking.[14][15]
Experimental Protocols
Radiolabeling of Phosphonates with Gallium-68 (68Ga)
68Ga-labeled phosphonates are gaining prominence for PET imaging of bone metastases. The following protocol is a generalized procedure based on the labeling of novel bisphosphonates.
Materials:
-
68Ge/68Ga generator
-
This compound-containing chelator (e.g., HBED-CC-BP, PhenA-BPAMD)[5][6]
-
Sodium acetate (B1210297) buffer (pH 4-5)
-
Metal-free water
-
Sterile vials
-
Heating block (optional, as labeling can often be performed at room temperature)
-
ITLC or HPLC system for quality control
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator according to the manufacturer's instructions.
-
In a sterile vial, dissolve the this compound-chelator conjugate in sodium acetate buffer.
-
Add the 68GaCl3 eluate to the vial containing the ligand.
-
Incubate the reaction mixture. For many modern chelators, labeling is rapid and can be achieved within 5 minutes at room temperature.[5][6]
-
Perform quality control using Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC) to determine the radiochemical purity.
Workflow for 68Ga-Labeling of Phosphonates
Caption: Workflow for 68Ga-radiolabeling of phosphonates.
Radiolabeling of Phosphonates with Lutetium-177 (177Lu)
177Lu-labeled phosphonates are investigated for bone pain palliation therapy.[9][10]
Materials:
-
177LuCl3 solution
-
This compound ligand (e.g., EDTMP, DTPMP, TTHMP)[9]
-
Buffer solution (e.g., sodium hydrogen carbonate/gentisic acid)[16]
-
Metal-free water
-
Sterile vials
-
Heating block
-
ITLC or HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve the this compound ligand in the appropriate buffer.
-
Add the 177LuCl3 solution to the ligand solution.
-
Adjust the pH of the reaction mixture if necessary.
-
Seal the vial and incubate at an elevated temperature (e.g., 90°C) for a specified time (e.g., 30-60 minutes).[16]
-
After cooling, perform quality control using ITLC or HPLC to determine the radiochemical purity.
Caption: Workflow for 99mTc-radiolabeling of phosphonates.
Quality Control
Ensuring the radiochemical purity of the final product is critical for obtaining high-quality images and minimizing radiation dose to non-target tissues.
-
Instant Thin-Layer Chromatography (ITLC): A rapid and straightforward method for determining the percentage of the desired radiolabeled compound versus impurities like free radioisotope and hydrolyzed forms. [17][18]* High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the radiochemical purity and can separate different radiolabeled species. [18][19]
Data Presentation
The following tables summarize key quantitative data for various radiolabeled phosphonates.
Table 1: Radiolabeling Efficiency and Conditions
| Radiopharmaceutical | Radioisotope | Ligand/Chelator | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) |
| 68Ga-HBED-CC-BP | 68Ga | HBED-CC-BP | 4 | Room Temp | 5 | >95 |
| 68Ga-PhenA-BPAMD | 68Ga | PhenA-BPAMD | 4 | Room Temp | 5 | >95 [5] |
| 177Lu-EDTMP | 177Lu | EDTMP | 7.0-7.5 | 90 | 90 | >97 |
| 177Lu-DTPMP | 177Lu | DTPMP | 7.0-7.5 | 90 | 90 | >98 |
| 177Lu-TTHMP | 177Lu | TTHMP | 7.0-7.5 | 90 | 90 | >98 [20] |
| 177Lu-PAM | 177Lu | Pamidronate | - | 25 & 60 | 60-360 | >97 (ITLC), >99.9 (HPLC) [19] |
| 177Lu-ALN | 177Lu | Alendronate | - | 25 & 60 | 60-360 | >97 (ITLC), >99.9 (HPLC) [19] |
| 99mTc-IBD | 99mTc | Ibandronate | 5.5 | Room Temp | 15 | >95 [17] |
Table 2: In Vivo Bone Uptake of Radiolabeled Phosphonates in Rodent Models
| Radiopharmaceutical | Species | Time Post-Injection | Bone Uptake (%ID/g) |
| 177Lu-EDTMP | Rat | 3 h | 6.0-6.5 (tibia) [9] |
| 177Lu-DTPMP | Rat | 3 h | 6.0-6.5 (tibia) [9] |
| 177Lu-TTHMP | Rat | 3 h | 6.0-6.5 (tibia) [9] |
| 177Lu-DOTMP | Rat | 3 h | 4.23 (femur), 5.23 (tibia) [10] |
Signaling Pathways and Logical Relationships
The accumulation of radiolabeled phosphonates in bone is a passive process driven by the affinity of the this compound moiety for hydroxyapatite. There is no specific signaling pathway involved in the traditional sense. The logical relationship is a direct targeting mechanism based on physicochemical interactions.
Logical Relationship of Bone Targeting
Caption: Logical relationship of bone targeting by phosphonates.
Conclusion
The protocols and data presented provide a comprehensive guide for the radiolabeling of phosphonates for imaging applications. The choice of radioisotope and this compound ligand will depend on the specific research or clinical question being addressed. Adherence to detailed protocols and rigorous quality control are paramount to ensure the production of high-quality radiopharmaceuticals for accurate and reliable imaging of bone pathophysiology.
References
- 1. 99mTc-Methyl dithis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of 99mTc-labeled phosphate and this compound agents for skeletal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging with radiolabelled bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging with radiolabelled bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New (68)Ga-PhenA bisphosphonates as potential bone imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New [68Ga]Ga-HBED-CC-Bisthis compound as a Bone Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga-bisphosphonates for the imaging of extraosseous calcification by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mediso - 68Ga-bisphosphonates for the imaging of extraosseous calcification by positron emission tomography [mediso.com]
- 9. 177Lu labelled polyaminophosphonates as potential agents for bone pain palliation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 177Lu-Labeled ethylenediamine tetramethylene phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 64Cu-Labeled this compound Cross-Bridged Chelator Conjugates of c(RGDyK) for PET/CT Imaging of Osteolytic Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-64 labelling of triazacyclononane-triphosphinate chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 89Zr-Immuno-Positron Emission Tomography in Oncology: State-of-the-Art 89Zr Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evaluation of phosphonates labelled with therapeutic radionuclides [inis.iaea.org]
- 17. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Radiolabeling and evaluation of two 177Lu-labeled bis-phosphonates [irjnm.tums.ac.ir]
- 20. akjournals.com [akjournals.com]
Application Notes and Protocols: Phosphonate Prodrug Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies for designing and synthesizing phosphonate prodrugs. The included protocols offer detailed methodologies for the preparation and evaluation of these compounds, aimed at overcoming the delivery challenges associated with charged this compound drugs.
Introduction to this compound Prodrugs
Phosphonates are potent therapeutic agents, often serving as isosteric replacements for phosphates in drug design. Their inherent negative charge at physiological pH, however, significantly limits their oral bioavailability and cell membrane permeability.[1][2][3] The prodrug approach addresses this limitation by masking the this compound group with lipophilic moieties, which are later cleaved in vivo to release the active drug.[1][2] This strategy has led to the successful development of several clinically approved antiviral drugs.[4][5]
This compound Prodrug Design Strategies
The design of a this compound prodrug is guided by the desired activation mechanism, which can be enzymatic or chemical. The choice of the pro-moiety influences the drug's stability, solubility, and pharmacokinetic profile.[6]
Symmetrical Diester Prodrugs
Symmetrical diesters are a straightforward approach to neutralize the charge of the this compound group.[1]
-
Acyloxyalkyl Esters (e.g., POM, POC): These are among the most common prodrug types. Pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters are cleaved by cellular esterases to release the active drug.[1][7][8] This strategy has been successfully applied to drugs like Adefovir (B194249) dipivoxil (di-POM) and Tenofovir (B777) disoproxil (di-POC).[1][9]
-
Caption: Activation cascade of acyloxyalkyl this compound prodrugs.
Asymmetrical Diester Prodrugs
Asymmetrical diesters introduce a chiral center at the phosphorus atom, which can influence the rate of cleavage.[1]
-
HepDirect Prodrugs: These are cyclic 1-aryl-1,3-propanyl esters designed for liver-specific activation by cytochrome P450 enzymes (CYP3A4).[10][11][12][13][14] This targeted delivery minimizes systemic toxicity. Pradefovir is a HepDirect prodrug of adefovir.[15]
-
cycloSal Prodrugs: Cyclosaligenyl (cycloSal) prodrugs utilize a salicyl alcohol moiety to mask the this compound. Their cleavage is pH-dependent and proceeds via a chemical hydrolysis cascade, without the need for enzymatic activation.[5][16][17]
Mixed Amidate/Ester Prodrugs (ProTides)
The ProTide (Pro-nucleotide) approach involves masking the this compound with an amino acid ester and an aryl group.[1][7] This strategy has been highly successful, leading to the development of Tenofovir Alafenamide (TAF) and Sofosbuvir.[1][15]
-
Caption: Enzymatic activation of ProTide this compound prodrugs.
Synthesis Protocols
The following protocols are generalized procedures based on published literature and patents. Researchers should adapt these methods to their specific substrates and perform appropriate characterization of all products.
General Synthesis of Bis(POM) this compound Prodrugs
This protocol describes the synthesis of a bis(pivaloyloxymethyl) this compound prodrug from a phosphonic acid.
-
Caption: Workflow for bis(POM) this compound prodrug synthesis.
-
Materials:
-
Phosphonic acid starting material
-
Chloromethyl pivalate (POM-Cl)
-
Triethylamine (B128534) (TEA) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the phosphonic acid (1.0 eq) in anhydrous DMF.
-
Add triethylamine (3.0 eq) to the solution and stir at room temperature.
-
Add chloromethyl pivalate (2.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the bis(POM) this compound prodrug.[18][19][20][21][22]
-
General Synthesis of Tenofovir Disoproxil Fumarate (B1241708) (TDF)
This protocol outlines the synthesis of the di-POC prodrug of tenofovir.
-
Materials:
-
Tenofovir (PMPA)
-
Chloromethyl isopropyl carbonate (POC-Cl)
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Isopropanol
-
Fumaric acid
-
-
Procedure:
-
Suspend Tenofovir (1.0 eq) in NMP.
-
Add triethylamine (2.0-3.0 eq) and stir until a clear solution is obtained.
-
Heat the mixture to 60-65 °C.
-
Add chloromethyl isopropyl carbonate (2.5-3.0 eq) dropwise.
-
Maintain the temperature and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and add cold water to precipitate the crude product.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to an oil.
-
Dissolve the oily residue in isopropanol and add fumaric acid (1.0 eq).
-
Heat to dissolve, then cool to crystallize the TDF salt.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum.[10][11][23][24][25]
-
General Synthesis of Tenofovir Alafenamide (TAF)
This protocol describes the synthesis of a ProTide prodrug of tenofovir.
-
Caption: Synthetic workflow for Tenofovir Alafenamide.
-
Materials:
-
Tenofovir (PMPA)
-
Thionyl chloride or oxalyl chloride
-
Phenol
-
L-alanine isopropyl ester hydrochloride
-
Triethylamine or another suitable organic base
-
Dichloromethane or other suitable solvent
-
-
Procedure:
-
React Tenofovir (PMPA) with a chlorinating agent such as thionyl chloride to form the phosphonic dichloride intermediate (PMPA-2Cl).[26][27]
-
In a separate flask, dissolve the PMPA-2Cl in an anhydrous organic solvent like dichloromethane and cool to -30 °C.
-
Add a solution of phenol (1.0 eq) and triethylamine (1.0 eq) dropwise.
-
After stirring, add a solution of L-alanine isopropyl ester hydrochloride (1.0 eq) and triethylamine (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous acid, base, and brine.
-
Dry the organic layer and concentrate to obtain the crude racemic TAF.
-
Purify by crystallization from a solvent such as acetonitrile to isolate the desired diastereomer.[8][26][27][28]
-
Evaluation Protocols
In Vitro Stability Assay
This protocol is for assessing the stability of a this compound prodrug in plasma.
-
Materials:
-
This compound prodrug
-
Human or other species plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).
-
Pre-warm plasma to 37 °C.
-
Spike the prodrug into the plasma at a final concentration of 1-10 µM.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug.
-
Calculate the half-life (t½) of the prodrug in plasma.[29][30]
-
Cell Permeability and Antiviral Activity Assay
This protocol describes a general method for evaluating the ability of a this compound prodrug to enter cells and exert its biological effect, using an antiviral assay as an example.
-
Materials:
-
This compound prodrug and parent this compound
-
Appropriate cell line (e.g., CEM cells for HIV)
-
Virus stock (e.g., HIV-1)
-
Cell culture medium and supplements
-
Assay for viral replication (e.g., p24 antigen ELISA for HIV, plaque reduction assay)
-
Assay for cell viability (e.g., MTT, MTS, or CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the prodrug and the parent this compound.
-
Add the compounds to the cells and incubate for a short period.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for viral replication (e.g., 3-7 days).
-
At the end of the incubation, measure viral replication using a suitable assay.
-
In parallel, treat uninfected cells with the same serial dilutions of the compounds to assess cytotoxicity using a cell viability assay.
-
Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
-
Determine the selectivity index (SI = CC50 / EC50).[9][31][32][33]
-
Quantitative Data Summary
The following tables summarize key data for representative this compound prodrugs, highlighting the improvements achieved over the parent compounds.
Table 1: Antiviral Activity of this compound Prodrugs
| Compound | Virus | Cell Line | EC50 (µM) of Prodrug | EC50 (µM) of Parent Drug | Fold Improvement | Reference |
| Adefovir dipivoxil | HSV-2 | <0.1 | 15 | >150 | [22] | |
| HDP-(S)-HPMPA | HIV-1 | 0.0003 | >3 | >10,000 | [9] | |
| Bisamidate L-α-2′-deoxythreosyl prodrug | HIV-1 | ~0.01 | ~2 | 200 | [9] |
Table 2: Oral Bioavailability of this compound Prodrugs in Rats
| Compound | Oral Bioavailability (%) | Reference |
| Adefovir (PMEA) | <12 | [9] |
| Adefovir dipivoxil | 30-40 | [9] |
| Tenofovir (PMPA) | 25 | [9] |
| Tenofovir disoproxil fumarate | 39 | [9] |
Conclusion
The design and synthesis of this compound prodrugs represent a critical strategy in drug development to overcome the pharmacokinetic limitations of charged this compound therapeutics. The choice of the pro-moiety must be carefully considered to balance stability in circulation with efficient cleavage within the target cells. The protocols and data presented here provide a foundation for researchers to develop novel and effective this compound prodrugs for a variety of therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Frontiers | Phosphonates and this compound Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 13. Phosphonates and this compound Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Nucleoside Phosphate and this compound Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cycloSal-PMEA and cycloAmb-PMEA: potentially new this compound prodrugs based on the cycloSal-pronucleotide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Adefovir dipivoxil synthesis - chemicalbook [chemicalbook.com]
- 20. CN101830932B - Synthesis process of adefovir dipivoxil raw medicine - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and in vitro evaluation of a this compound prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 24. CN104725423A - Tenofovir disoproxil fumarate synthesis method - Google Patents [patents.google.com]
- 25. newdrugapprovals.org [newdrugapprovals.org]
- 26. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 27. CN106632484A - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 28. Tenofovir Alafenamide synthesis - chemicalbook [chemicalbook.com]
- 29. Stability and Efficiency of Mixed Aryl this compound Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 31. pubs.acs.org [pubs.acs.org]
- 32. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 33. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Analytical Detection of Phosphonates in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphonates are a class of organophosphorus compounds widely used in industrial and domestic applications as chelating agents, scale inhibitors, and herbicides.[1] Their presence in environmental matrices such as water and soil is of growing concern due to their persistence and potential to contribute to eutrophication.[2] The analysis of these highly polar and often complex-forming compounds is challenging, requiring sensitive and selective analytical methods.[3] This document provides detailed application notes and protocols for the determination of phosphonates in environmental samples, focusing on chromatographic and spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry is a powerful technique for the analysis of polar, non-volatile compounds like phosphonates.[4] Methods can be performed with or without a derivatization step, with derivatization often employed to enhance sensitivity.[2]
Application Note: LC-MS/MS with Pre-column Derivatization
Derivatization of phosphonates, for instance through methylation, can significantly improve their chromatographic behavior and ionization efficiency, leading to lower detection limits.[2] Trimethylsilyldiazomethane (B103560) (TMSCHN₂) is an effective reagent for this purpose, increasing sensitivity by 2-3 orders of magnitude compared to direct analysis.[2] This approach is particularly suitable for trace-level quantification in complex matrices like wastewater.
Workflow for LC-MS/MS Analysis with Derivatization
Caption: Workflow for phosphonate analysis by LC-MS/MS with derivatization.
Protocol: LC-MS/MS with TMSCHN₂ Derivatization
This protocol is based on the method described for trace analysis of six common phosphonates in water samples.[2]
A. Sample Preparation and Pre-concentration:
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm membrane filter.
-
To remove interfering polyvalent cations, pass the filtered sample through a strong cation exchange resin (e.g., Dowex 50WX8) in hydrogen form.[3]
-
Condition a solid-phase extraction (SPE) cartridge suitable for polar compounds.
-
Load the sample onto the SPE cartridge to pre-concentrate the phosphonates.
-
Elute the phosphonates from the cartridge using an appropriate solvent (e.g., ammoniated methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
B. Derivatization:
-
Reconstitute the dried residue in a small volume of methanol.
-
Add trimethylsilyldiazomethane (TMSCHN₂) solution (e.g., 2.0 M in diethyl ether) to the sample.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature to ensure complete methylation of the phosphonic acid groups.
-
Quench the reaction by adding a small amount of acetic acid.
C. Instrumental Analysis:
-
Chromatography: Perform separation using a suitable liquid chromatography system, often with a column designed for polar compounds like a HILIC (Hydrophilic Interaction Chromatography) column.[3]
-
Mobile Phase A: Water with ammonium (B1175870) formate (B1220265)
-
Mobile Phase B: Acetonitrile
-
Gradient: A concave gradient with increasing ammonium formate concentration can optimize separation.[3]
-
-
Mass Spectrometry:
Ion Chromatography (IC) Methods
Ion chromatography is well-suited for separating highly polar and ionic species like phosphonates.[3] Coupling IC with sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) provides robust and sensitive analytical methods.[5][6]
Application Note: IC-ICP-MS
This method offers excellent sensitivity by detecting the phosphorus atom within the this compound molecule.[5] It involves a sample preparation procedure to remove interfering metal ions and pre-concentrate the analytes.[7] The detection of the phosphorus oxide molecular ion (⁴⁷PO⁺) in the ICP-MS provides high sensitivity and is less prone to interferences.[5][8] This technique is ideal for trace-level analysis in natural waters.[7]
Workflow for Ion Chromatography - ICP-MS Analysis
Caption: Workflow for this compound analysis by IC-ICP-MS.
Protocol: IC-ICP-MS
This protocol is adapted from a method for the trace-level determination of HEDP, NTMP, EDTMP, HDTMP, and DTPMP in natural waters.[5][8]
A. Sample Preparation:
-
Pass the water sample through a strong cation exchange resin to break down the metal-phosphonate complexes.[5]
-
Load the effluent onto a weak anion exchange column to pre-concentrate the this compound analytes (e.g., 50-fold).[5][7]
-
Elute the phosphonates from the anion exchange column.
B. Instrumental Analysis:
-
Ion Chromatography:
-
ICP-MS Detection:
-
Introduce the eluent from the IC column into the ICP-MS system.
-
Monitor the molecular ion ⁴⁷PO⁺ for the detection and quantification of phosphorus-containing compounds.[5]
-
Calibrate the instrument using certified this compound standards.
-
Gas Chromatography (GC) Methods
Gas chromatography is a powerful technique for analyzing volatile compounds.[9] Since phosphonates are non-volatile, a derivatization step is mandatory to convert them into more volatile forms suitable for GC analysis.[10]
Application Note: GC with Derivatization
Derivatization, such as benzylation or silylation, is required to analyze phosphonates by GC.[11] This method is often coupled with a phosphorus-specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) for enhanced selectivity and sensitivity.[10][12] GC is widely used for monitoring various organophosphate pollutants in air, water, and soil.[10]
Workflow for Gas Chromatography - MS Analysis
Caption: General workflow for this compound analysis by GC with derivatization.
Protocol: GC with Benzylation Derivatization
This is a general protocol for the derivatization of phosphonic acids to their benzyl (B1604629) esters for GC analysis.[11]
A. Sample Preparation:
-
Extract phosphonates from the environmental sample (e.g., soil extraction with ethyl acetate).[13]
-
Pass the aqueous sample through a cation exchange resin (e.g., Bio-Rad AG 50W-X8) to fully protonate the phosphonic acids.[11]
-
Thoroughly dry the sample, as water can interfere with the derivatization reaction.
B. Derivatization:
-
Add a derivatizing agent, such as 3-benzyl-1-p-tolyltriazene in acetone, to the dried sample.[11]
-
Reflux the mixture to form the corresponding benzyl esters.
-
After the reaction, perform a liquid-liquid extraction to transfer the derivatized, non-polar phosphonates into an organic solvent like cyclohexane.[11]
C. Instrumental Analysis:
-
Gas Chromatography:
-
Injector: Use a split/splitless injector.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% OV-210) is used for separation.[11]
-
-
Detection:
-
FPD: A flame photometric detector in phosphorus mode provides high selectivity for phosphorus-containing compounds.[11]
-
MS: Mass spectrometry can be used for definitive identification and quantification.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a direct and effective method for characterizing and quantifying phosphorus-containing compounds without the need for chromatographic separation or derivatization.[14] Its key advantages include a wide chemical shift range and 100% natural abundance of the ³¹P nucleus, leading to good sensitivity and simple spectra.[15]
Application Note: Quantitative ³¹P NMR (qNMR)
Quantitative ³¹P NMR can be used for the direct quantification of phosphonates in sample extracts.[15] The method is non-destructive and provides structural information.[16] For quantification, an internal standard with a known concentration is typically added to the sample.[15] While less sensitive than chromatographic methods, it is very powerful for identifying unknown phosphorus species and for analyzing samples with high concentrations of phosphonates.
Protocol: ³¹P NMR Analysis
A. Sample Preparation:
-
Extract the phosphonates from the environmental matrix using a suitable solvent. For soil samples, an NaOH/EDTA extraction may be used.[17]
-
Filter the extract to remove particulate matter.
-
Lyophilize or evaporate the solvent and reconstitute the residue in a deuterated solvent (e.g., D₂O).
-
Add a known amount of a phosphorus-containing internal standard (e.g., triphenyl phosphate) for quantification.
B. NMR Data Acquisition:
-
Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer.
-
Use ¹H decoupling to simplify the spectrum by removing P-H couplings, resulting in sharp, single peaks for each unique phosphorus environment.[18]
-
To ensure accurate quantification, use inverse-gated decoupling and ensure a sufficient relaxation delay between pulses to allow for complete T1 relaxation.[18]
C. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the this compound analytes and the internal standard.
-
Calculate the concentration of each this compound based on the integral values, the known concentration of the internal standard, and the number of phosphorus atoms in each molecule.
Quantitative Data Summary
The performance of analytical methods varies depending on the specific this compound, the sample matrix, and the instrumentation used. The following table summarizes reported quantitative data for various methods.
| Analytical Method | Analyte(s) | Matrix | LOQ / LOD | Recovery (%) | Reference(s) |
| IC-ICP-MS | HEDP, NTMP, EDTMP, DTPMP, etc. | Natural Waters | LOD < 0.1 µg/L | ~100% | [5],[7], |
| IC-ESI-MS/MS | ATMP, DTPMP, EDTMP, HEDP, PBTC | Surface Water | 0.04 - 0.16 µg/L | - | [6], |
| Wastewater | 0.6 - 2.3 µg/L | - | [6],[19] | ||
| LC-Orbitrap MS/MS | Six phosphonates | Tap Water (Direct) | 1.4 - 57 µg/L | 72 - 126% | [2] |
| (with Derivatization) | Tap Water (SPE) | 5.0 - 200 ng/L | 72 - 126% | [2] | |
| GC-FPD | Alkyl & Aryl Phosphonates | Spiked Urine/Media | LOD < 2 pmol | - | [11] |
| IC-Orbitrap-MS | Alkyl Phosphonates | Environmental Samples | LOD 5 - 10 fmol | - | [20] |
LOQ = Limit of Quantitation; LOD = Limit of Detection.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. azom.com [azom.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. d-nb.info [d-nb.info]
- 12. Item - Comprehensive gas chromatography with selective detection techniques for screening of environmental pollutants - RMIT University - Figshare [research-repository.rmit.edu.au]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 18. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 19. [PDF] Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
Phosphonate-Based Assays for Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate-based assays are versatile and robust tools for studying the kinetics of various enzymes, particularly those involved in phosphate (B84403) metabolism and signaling, such as phosphatases, kinases, and serine proteases. These assays leverage the unique properties of phosphonates as stable analogs of phosphate esters or as reactive probes that target enzyme active sites. This document provides detailed application notes and protocols for several key this compound-based assays, along with data presentation and visualizations to facilitate their implementation in research and drug development settings.
Colorimetric Assays for Phosphatase Activity: The Malachite Green Assay
The Malachite Green assay is a widely used, simple, and sensitive colorimetric method for determining phosphatase activity by quantifying the release of inorganic phosphate (Pi) from a substrate.[1]
Principle
The assay is based on the reaction of inorganic phosphate with a molybdate (B1676688) solution under acidic conditions to form a phosphomolybdate complex. This complex then binds to Malachite Green dye, resulting in a stable, colored complex that can be measured spectrophotometrically at a wavelength between 600 and 660 nm.[1] The intensity of the color is directly proportional to the amount of phosphate released.[1]
Application: High-Throughput Screening (HTS) for Phosphatase Inhibitors
The Malachite Green assay is highly amenable to a high-throughput format for screening compound libraries to identify potential phosphatase inhibitors.[2]
Caption: High-throughput screening workflow for phosphatase inhibitors.
Detailed Protocol: Malachite Green Assay for PTEN Inhibition
This protocol describes the use of the Malachite Green assay to determine the IC50 value of an inhibitor for the phosphatase and tensin homolog (PTEN) enzyme.[1]
Materials:
-
Recombinant human PTEN enzyme
-
PTEN inhibitor (e.g., VO-Ohpic trihydrate)
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Malachite Green Assay Kit (containing Malachite Green solution, ammonium (B1175870) molybdate, and a phosphate standard)
-
PTEN Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of phosphate standards (e.g., 0 to 2000 pmol/well) by diluting the phosphate standard in the PTEN Reaction Buffer.[3]
-
Prepare serial dilutions of the PTEN inhibitor in the reaction buffer.
-
Prepare the Malachite Green working solution according to the kit manufacturer's instructions.[1]
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the phosphate standards to their respective wells.
-
In the experimental wells, add 25 µL of the reaction buffer containing the various concentrations of the inhibitor.
-
Add the PTEN enzyme to all wells except the blank and standard wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[4]
-
-
Reaction Initiation and Incubation:
-
Detection:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a phosphate standard curve by plotting absorbance versus the amount of phosphate.
-
Determine the amount of phosphate released in each experimental well from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Activity-Based Profiling with Fluorescent this compound Probes
Activity-based protein profiling (ABPP) utilizes reactive chemical probes to covalently label the active sites of enzymes.[5] Fluorothis compound (FP) probes are a class of ABPs that are particularly effective for serine hydrolases.[5]
Principle
FP probes contain a fluorophore, a linker, and a reactive fluorothis compound group that forms a stable covalent bond with the catalytic serine residue in the active site of serine hydrolases. This labeling is activity-dependent, meaning only active enzymes are targeted. The labeled enzymes can then be detected and quantified by fluorescence.[5]
Application: Competitive ABPP for Inhibitor Selectivity Profiling
Competitive ABPP is a powerful technique to assess the potency and selectivity of enzyme inhibitors in a complex biological sample. In this approach, a biological sample is pre-incubated with an inhibitor before treatment with a broad-spectrum fluorescent FP probe. The inhibitor will compete with the probe for binding to its target enzymes, leading to a decrease in the fluorescent signal for those targets.
Caption: Workflow for competitive activity-based protein profiling.
Detailed Protocol: Kinetic Analysis of Serine Protease Inhibition
This protocol describes a method to determine the rate of inactivation of a serine protease by an irreversible this compound inhibitor using a fluorescent activity-based probe.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Irreversible this compound inhibitor
-
Fluorescent activity-based probe for serine proteases (e.g., a fluorothis compound probe)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Prepare different concentrations of the this compound inhibitor in the reaction buffer.
-
In separate tubes, incubate the serine protease with each inhibitor concentration for various time points.
-
-
Probe Labeling:
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add the fluorescent FP probe to a final concentration sufficient to label the remaining active enzyme.
-
Incubate for a short period to allow for complete labeling of the uninhibited enzyme.
-
-
SDS-PAGE and Fluorescence Detection:
-
Quench the labeling reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled enzyme using a fluorescence gel scanner.[6]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the enzyme band at each inhibitor concentration and time point.
-
Plot the natural logarithm of the remaining enzyme activity (as a percentage of the uninhibited control) versus time for each inhibitor concentration.
-
The slope of each line represents the apparent first-order rate constant of inactivation (k_obs).
-
Replot k_obs versus the inhibitor concentration. The slope of this second plot gives the second-order rate constant of inactivation (k_inact/K_I).
-
Quantitative Data Summary
The following tables summarize kinetic parameters obtained from studies using this compound-based assays.
Table 1: Kinetic Constants for Serine Protease Inhibition by this compound-Based Probes
| Enzyme | Inhibitor/Probe | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| Neutrophil Elastase | NAP800 | 6.41 x 10⁴ | [7] |
| Trypsin | NAP830 | 2.74 x 10⁶ | [7] |
| Plasmin | NAP962 | 1.15 x 10⁵ | [7] |
| Cathepsin G | Cbz-Phe(P)(OPh)₂ | 2.6 x 10³ | [2] |
Table 2: Kinetic Parameters for PTP1B
| Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |
| pNPP | 0.58 | 24.4 | [8] |
| Inhibitor | K_I (µM) | Inhibition Type | Reference |
| Acrolein | 230 | Irreversible | [9] |
Signaling Pathway Visualization
This compound-based inhibitors and probes are invaluable for dissecting signaling pathways. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway and a major target for the development of therapeutics for type 2 diabetes and obesity.[10]
PTP1B in the Insulin Signaling Pathway
The following diagram illustrates the role of PTP1B in attenuating insulin signaling. Insulin binding to its receptor (IR) triggers autophosphorylation and subsequent phosphorylation of insulin receptor substrates (IRS).[11][12] This initiates downstream signaling cascades, including the PI3K/Akt pathway, which promotes glucose uptake.[11][12] PTP1B dephosphorylates both the activated IR and IRS, thus dampening the insulin signal.[11][12]
Caption: Role of PTP1B in the insulin signaling pathway.
Conclusion
This compound-based assays offer a diverse and powerful toolkit for the kinetic characterization of enzymes and the screening of potential inhibitors. The choice of assay depends on the specific enzyme, the research question, and the available instrumentation. The protocols and data presented here provide a solid foundation for researchers to implement these valuable techniques in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. interchim.fr [interchim.fr]
- 4. merckmillipore.com [merckmillipore.com]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Fluorescent diphenylthis compound-based probes for detection of serine protease activity during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Phosphonate Analogs of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate analogs of natural products represent a pivotal class of molecules in medicinal chemistry and chemical biology. By replacing a native phosphate (B84403) or carboxylate group with a non-hydrolyzable this compound moiety, researchers can develop potent and stable inhibitors of key enzymes, probes for studying biological pathways, and novel therapeutic agents. The carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic cleavage, leading to enhanced in vivo stability compared to their phosphate ester counterparts.[1][2] This unique property has driven the synthesis of a diverse array of this compound analogs targeting various biological systems.
These application notes provide a comprehensive overview of the key synthetic strategies for preparing this compound analogs of natural products, detailed experimental protocols for cornerstone reactions, and data on the biological activity of selected analogs.
Core Synthetic Methodologies
The introduction of the this compound group into a molecule is primarily achieved through two powerful and versatile reactions: the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons reaction.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl this compound.[3][4][5] This reaction is widely used for preparing a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides.[4][6]
General Reaction Scheme:
Caption: General mechanism of the Michaelis-Arbuzov reaction.
The reaction proceeds via an initial SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. A subsequent SN2 attack by the displaced halide on one of the alkoxy groups of the intermediate yields the final this compound and an alkyl halide byproduct.[4][5]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a key method for the stereoselective synthesis of alkenes from stabilized this compound carbanions and aldehydes or ketones.[7][8] This reaction is particularly valuable in natural product synthesis for constructing carbon-carbon double bonds with a high degree of control, typically favoring the formation of (E)-alkenes.[7][9]
General Reaction Scheme:
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
The reaction begins with the deprotonation of the this compound to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then eliminates to give the alkene and a water-soluble phosphate byproduct, which is easily removed.[7][9]
Case Study: Synthesis of a this compound Analog of Cyclophostin (B1669515)
Cyclophostin is a potent natural acetylcholinesterase (AChE) inhibitor.[1] The synthesis of its this compound analogs provides a compelling example of the application of modern synthetic methodologies to create stable enzyme inhibitors.
Retrosynthetic Analysis
A retrosynthetic analysis for a bicyclic this compound analog of cyclophostin reveals that the core structure can be assembled through key steps including a palladium-catalyzed substitution and a cyclization to form the enol this compound ring.[1]
Caption: Retrosynthetic analysis of a cyclophostin analog.
Experimental Protocols
Protocol 1: Synthesis of (E)-Methyl 2-acetyl-5-(dimethoxyphosphoryl)pent-4-enoate
This protocol describes the palladium-catalyzed substitution reaction to form a key vinyl this compound intermediate.[10]
Materials:
-
Phosphono allylic carbonate
-
Methyl acetoacetate
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the phosphono allylic carbonate in anhydrous THF under an inert atmosphere, add methyl acetoacetate.
-
Add the palladium(0) catalyst to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of the 7-Membered Cyclic Enol this compound
This protocol details the cyclization step to form the final cyclic this compound analog.[10]
Materials:
-
Saturated this compound intermediate
-
Sodium iodide (NaI)
-
Anhydrous acetonitrile (B52724)
-
Amberlite IR120 resin
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Perform selective mono-demethylation of the saturated this compound intermediate by refluxing with NaI in anhydrous acetonitrile to yield the sodium salt.
-
Treat the sodium salt with Amberlite IR120 resin to obtain the corresponding phosphonic acid.
-
To a solution of the crude phosphonic acid in anhydrous DCM, add EDC and HOBt.
-
Stir the mixture at room temperature to effect cyclization.
-
Purify the resulting 7-membered cyclic enol this compound by column chromatography.
Biological Activity Data
The synthesized this compound analogs of cyclophostin were evaluated for their inhibitory activity against human acetylcholinesterase (AChE).
| Compound | IC₅₀ (µM) against human AChE |
| Bicyclic this compound Analog (diastereomer 1) | 3 |
| Bicyclic this compound Analog (diastereomer 2) | >100 |
| Monocyclic 7-membered Ring Analog | 10 |
| Monocyclic 6-membered Ring Analog | >100 |
Data sourced from references[1][10]
The data indicates that the bicyclic structure and the stereochemistry at the phosphorus center are crucial for potent AChE inhibition.
Synthesis of Other this compound Analogs of Natural Products
The synthetic strategies outlined above can be adapted to prepare a wide range of this compound analogs.
Amino Acid Analogs
This compound analogs of amino acids, where the carboxylic acid group is replaced by a phosphonic acid group, are important as enzyme inhibitors and peptidomimetics.[11] The Kabachnik-Fields reaction is a common method for their synthesis.[12]
Caption: The three-component Kabachnik-Fields reaction.
Nucleotide Analogs
This compound analogs of nucleotides are critical antiviral and anticancer agents.[13] Their synthesis often involves the coupling of a nucleobase with a pre-functionalized this compound-containing sugar mimic or the direct phosphonylation of a nucleoside. H-phosphonate chemistry is a key method for synthesizing oligonucleotides and their analogs.[14][15]
Lipid and Carbohydrate Analogs
Phosphonolipids and phosphonocarbohydrates are valuable tools for studying cell membranes and glycosylation pathways.[2][16] Their synthesis often involves the Horner-Wadsworth-Emmons reaction to build the carbon skeleton followed by functional group manipulations.[2]
Conclusion
The synthesis of this compound analogs of natural products is a vibrant and impactful area of research. The Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions provide robust and versatile platforms for the construction of the key C-P bond. The examples provided herein illustrate the power of these methods in creating potent and stable molecular probes and therapeutic candidates. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to design and synthesize novel this compound analogs to explore and manipulate biological systems.
References
- 1. Synthesis and Biological Evaluation of a this compound Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of this compound analogues of phosphatidic acid and related compounds - ProQuest [proquest.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis and Kinetic Analysis of Some this compound Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Side Reactions in Phosphonate Synthesis
Welcome to the technical support center for phosphonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) for the most common this compound synthesis methodologies.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Michaelis-Arbuzov reaction?
A1: The most prevalent side reaction is the Perkow reaction, which competes with the Michaelis-Arbuzov pathway when α-halo ketones are used as substrates, leading to the formation of a vinyl phosphate (B84403) instead of the desired β-keto this compound. Another potential issue is the reaction of the newly formed alkyl halide byproduct with the starting trialkyl phosphite, which can occur if the byproduct is more reactive than the initial alkyl halide substrate.[1] Additionally, with secondary alkyl halides, elimination reactions can occur, leading to the formation of alkenes as byproducts.[3]
Q2: My reaction is not proceeding to completion or the yield is very low. What are the possible causes?
A2: Low yields can be attributed to several factors:
-
Low Reactivity of Alkyl Halide: The reactivity of the alkyl halide is crucial, following the general trend: R'I > R'Br > R'Cl. Secondary alkyl halides are less reactive and may lead to side products, while tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[1][4]
-
Steric Hindrance: Bulky substituents on either the phosphite or the alkyl halide can impede the S_N2 reaction, slowing it down or preventing it altogether.[1]
-
Insufficient Heat: The classical Michaelis-Arbuzov reaction often requires heating to temperatures between 120°C and 160°C to proceed.[1]
Q3: How can I suppress the Perkow reaction when using α-halo ketones?
A3: To favor the Michaelis-Arbuzov product over the Perkow product, consider the following adjustments:
-
Use an α-iodo ketone: α-Iodo ketones are more likely to yield the Arbuzov product.[1]
-
Increase the reaction temperature: Higher temperatures generally favor the Michaelis-Arbuzov pathway.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Low reactivity of the alkyl halide. | Use a more reactive halide (I > Br > Cl) or consider using a catalyst.[1] |
| Steric hindrance. | Use less bulky reagents.[1] | |
| Reaction not reaching completion. | Increase reaction time and monitor by TLC or NMR. Use an excess of the more volatile reagent.[1] | |
| Formation of Side Products | Perkow reaction with α-halo ketones. | Use an α-iodo ketone or increase the reaction temperature.[1] |
| Elimination with secondary alkyl halides. | Use a primary alkyl halide if possible. Alternatively, explore milder, catalyzed conditions.[3] | |
| Reaction with the alkyl halide byproduct. | Use an excess of the starting alkyl halide to drive the initial reaction to completion.[1] |
Data Presentation: Effect of Catalyst and Temperature
Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylthis compound [1]
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 150-160 | 2-4 | Good |
| 2 | ZnBr₂ (0.2 equiv) | Room Temp | 1 | High |
| 3 | CeCl₃·7H₂O-SiO₂ (10 mol%) | 40 | 8 | 85.3 |
Table 2: Effect of Temperature on a CeCl₃·7H₂O-SiO₂ Catalyzed Michaelis-Arbuzov Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 12 | 62.7 |
| 2 | 35 | 10 | 75.8 |
| 3 | 40 | 8 | 85.3 |
| 4 | 45 | 8 | 85.5 |
Experimental Protocols
Protocol 1: Classical (Uncatalyzed) Synthesis of Diethyl Benzylthis compound [1]
-
Combine benzyl (B1604629) bromide (1 equivalent) and triethyl phosphite (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy (typically complete within 2-4 hours).
-
After cooling to room temperature, purify the product by vacuum distillation.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylthis compound [1]
-
To a solution of benzyl bromide (1 mmol) in dichloromethane (B109758) (5 mL), add triethyl phosphite (1.2 mmol).
-
Add zinc bromide (ZnBr₂) (0.2 mmol) to the solution at room temperature.
-
Stir the mixture at room temperature and monitor by TLC (typically complete within 1 hour).
-
Quench the reaction with water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Improving Phosphonate Coupling Reaction Yields
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize phosphonate coupling reactions. Below you will find detailed guides and frequently asked questions (FAQs) for common this compound synthesis methodologies.
Section 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl this compound.[1]
Frequently Asked Questions (FAQs)
Q1: My Michaelis-Arbuzov reaction is showing low to no yield. What are the common causes?
A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors:
-
Low Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is crucial. The general reactivity order is R-I > R-Br > R-Cl. Primary alkyl halides and benzyl (B1604629) halides typically provide good yields, while secondary halides are less reactive and can lead to side reactions like elimination. Tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[1][2]
-
Insufficient Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphites.[1]
-
Steric Hindrance: Bulky groups on either the phosphite or the alkyl halide can impede the SN2 reaction mechanism, slowing down the reaction rate.[1]
-
Side Reactions: An alkyl halide byproduct is formed during the reaction, which can react with the starting phosphite. This is particularly problematic if the byproduct is more reactive than the starting alkyl halide.[3]
Q2: I'm observing an unexpected vinyl phosphate (B84403) byproduct. What is happening and how can I favor the desired this compound?
A2: The formation of a vinyl phosphate suggests the occurrence of the Perkow reaction as a side pathway, which is common with α-haloketones.[4] To favor the Michaelis-Arbuzov product:
-
Choice of Halogen: The Perkow reaction is more common with α-chloro and α-bromo ketones. Using an α-iodo ketone strongly favors the desired Michaelis-Arbuzov product.[4]
-
Reaction Temperature: Higher reaction temperatures generally favor the Michaelis-Arbuzov pathway over the Perkow reaction.[4]
-
Solvent Polarity: The Perkow reaction is kinetically favored in polar solvents. Conducting the reaction in a less polar solvent may increase the yield of the Arbuzov product.[4]
Troubleshooting Guide
Below is a troubleshooting workflow for the Michaelis-Arbuzov reaction.
Caption: Troubleshooting workflow for the Michaelis-Arbuzov reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Michaelis-Arbuzov reaction.
Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylthis compound [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | THF | Reflux | 24 | 25 |
| 2 | ZnBr₂ (20) | CH₂Cl₂ | Room Temp | 1 | 95 |
| 3 | InBr₃ (10) | CH₂Cl₂ | Room Temp | 0.5 | 96 |
| 4 | Sc(OTf)₃ (10) | CH₂Cl₂ | Room Temp | 12 | 80 |
Table 2: Effect of Temperature on a Catalyzed Michaelis-Arbuzov Reaction [5]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Room Temp | 12 | 62.7 |
| 2 | 35 | 10 | 75.8 |
| 3 | 40 | 8 | 85.3 |
| 4 | 45 | 8 | 85.5 |
Experimental Protocols
Protocol 1: Classical (Uncatalyzed) Synthesis of Diethyl Benzylthis compound [1]
-
Materials: Benzyl bromide, Triethyl phosphite.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylthis compound at Room Temperature [1]
-
Materials: Benzyl bromide (1 mmol), Triethyl phosphite (1.2 mmol), Zinc bromide (ZnBr₂) (0.2 mmol), Dichloromethane (5 mL).
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Section 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction where a stabilized this compound carbanion reacts with an aldehyde or ketone to produce an alkene, typically with high (E)-selectivity. A key advantage is the water-soluble nature of the phosphate byproduct, which simplifies purification.[6][7]
Frequently Asked Questions (FAQs)
Q1: What factors influence the stereoselectivity (E/Z ratio) of the HWE reaction?
A1: The stereochemical outcome of the HWE reaction is influenced by several factors:
-
Structure of the this compound: Bulky this compound groups and bulky electron-withdrawing groups on the this compound tend to enhance (E)-alkene selectivity.[8]
-
Reaction Temperature: Higher reaction temperatures (e.g., 23°C vs. -78°C) generally favor the formation of the thermodynamically more stable (E)-alkene.[8]
-
Cations (from the base): The nature of the metal cation can influence selectivity. For example, with certain substrates, lithium salts favor (E)-alkenes more than sodium or potassium salts.[8]
-
Still-Gennari Modification: To favor the (Z)-alkene, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) can be used in combination with strong, non-coordinating bases (like KHMDS with 18-crown-6) in solvents like THF at low temperatures.[9]
Q2: My HWE reaction is sluggish or not proceeding to completion. What can I do?
A2: If your HWE reaction is not efficient, consider the following:
-
Base Strength: Ensure the base is strong enough to deprotonate the this compound. The pKa of the this compound is a key consideration. For less acidic phosphonates, stronger bases like NaH or BuLi are necessary.[10]
-
Anhydrous Conditions: The this compound carbanion is a strong base and will be quenched by protic sources like water. Ensure all glassware is flame-dried and solvents are anhydrous.[10]
-
Reactivity of the Carbonyl: Ketones are generally less reactive than aldehydes. For unreactive ketones, more forcing conditions (stronger base, higher temperature) may be required.[11]
Troubleshooting Guide
The following diagram outlines a troubleshooting process for the HWE reaction.
Caption: Troubleshooting guide for the Horner-Wadsworth-Emmons reaction.
Data Presentation: Comparison of Bases and Conditions
Table 3: Effect of Base and Solvent on HWE Reaction Yield and Selectivity [7][12]
| Entry | This compound Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|---|---|
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to RT | 95 | >95:5 |
| 2 | Triethyl phosphonoacetate | Benzaldehyde | DBU/LiCl | CH₃CN | RT | 92 | >98:2 |
| 3 | Triethyl phosphonoacetate | Heptanal | K₂CO₃/18-crown-6 | Dioxane | 80 | 85 | 90:10 |
| 4 | Ethyl (diphenylphosphoryl)acetate | Benzaldehyde | NaH | THF | -78 to RT | 88 | 90:10 |
Experimental Protocols
Protocol 3: Standard HWE Reaction for (E)-Alkene Synthesis [12]
-
Objective: To synthesize an (E)-alkene from an aldehyde and triethyl phosphonoacetate.
-
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar), add the this compound ester (1.1 eq.) dropwise at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Mild HWE Reaction using DBU/LiCl [12]
-
Objective: To synthesize an (E)-alkene using a milder base system suitable for sensitive substrates.
-
Methodology:
-
Add anhydrous lithium chloride (LiCl, 1.2 eq.) to a flask and dry under high vacuum with gentle heating, then allow to cool under an inert atmosphere.
-
Add anhydrous acetonitrile (B52724) followed by the this compound ester (1.1 eq.) and the aldehyde (1.0 eq.).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl and proceed with an aqueous workup and extraction as described in Protocol 3.
-
Section 3: H-Phosphonate Coupling
H-phosphonate chemistry is a valuable method for the formation of phosphate analogues, such as phosphorothioates and phosphoramidates. The coupling step typically involves the activation of an H-phosphonate monoester with a condensing agent, followed by reaction with a nucleophile (e.g., an alcohol or amine).
Frequently Asked Questions (FAQs)
Q1: My H-phosphonate coupling reaction is giving a complex mixture of products. What are the likely side reactions?
A1: A multi-product mixture in H-phosphonate couplings can arise from several side reactions:
-
Disproportionation: In the presence of a base like pyridine (B92270), H-phosphonate monoesters can undergo disproportionation to form tervalent phosphite species.[13]
-
Hydrolysis: Adventitious water can lead to the hydrolysis of reactive intermediates, reducing the yield of the desired product.[14]
-
Self-condensation or 'capping': The activated H-phosphonate can sometimes react with itself or another H-phosphonate molecule if the intended nucleophile is not reactive enough.[15]
Q2: How can I improve the efficiency and cleanliness of my H-phosphonate coupling?
A2: To improve H-phosphonate couplings:
-
Choice of Activator/Condensing Agent: The choice of condensing agent is critical. Pivaloyl chloride is a common activator. For oligonucleotide synthesis, more specialized activators are used.[13][16]
-
Solvent System: Using a mixed solvent system, such as dichloromethane/pyridine, can sometimes give better results than neat pyridine by modulating the reactivity.[13]
-
Pre-activation: Pre-activating the H-phosphonate with the condensing agent before the addition of the nucleophile can lead to cleaner reactions.[13]
-
Anhydrous Conditions: Rigorously excluding water from reagents and solvents is crucial to prevent hydrolysis.[14]
Troubleshooting Guide
This workflow addresses common issues in H-phosphonate coupling reactions.
Caption: Troubleshooting H-phosphonate coupling reactions.
Experimental Protocol
Protocol 5: General Procedure for H-Phosphonate Coupling in Oligonucleotide Synthesis [16]
-
Objective: To perform a manual H-phosphonate coupling for point modification of an oligonucleotide on a solid support.
-
Materials:
-
0.1 M solution of the desired nucleoside H-phosphonate in pyridine/acetonitrile (30:70).
-
0.5 M solution of pivaloyl chloride in acetonitrile.
-
DNA synthesizer column with support-bound oligonucleotide, stopped after the detritylation step.
-
-
Procedure:
-
Prepare the reagent solutions under strictly anhydrous conditions.
-
In a dry syringe, draw up the desired volume of the nucleoside H-phosphonate solution (e.g., 0.2-0.3 mL for a 1 µmole scale synthesis).
-
Draw up an equal volume of the pivaloyl chloride solution into the same syringe. This provides a five-fold molar excess of the activator.
-
Quickly mix the solutions by inverting the syringe.
-
Attach the syringe to one end of the column and an empty syringe to the other end.
-
Slowly pass the solution back and forth through the solid support for two minutes.
-
After the coupling, remove the syringes and wash the support with acetonitrile.
-
Re-install the column on the synthesizer to continue with the subsequent steps of the synthesis cycle (e.g., oxidation, capping).
-
Section 4: Hirao Cross-Coupling Reaction
The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide to form the corresponding this compound.
Frequently Asked Questions (FAQs)
Q1: My Hirao reaction is giving a low yield. How can I improve it?
A1: Low yields in the Hirao reaction can often be improved by optimizing the catalytic system and reaction conditions:
-
Catalyst and Ligand: While the original protocol used Pd(PPh₃)₄, modern systems often employ a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., PPh₃, dppf). The choice of ligand can be critical.[17]
-
Base: A tertiary amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically required. Ensure the base is pure and dry.
-
Solvent: The choice of solvent can impact the reaction. Acetonitrile, toluene, and DMF are commonly used.
-
Temperature: The reaction often requires heating, typically in the range of 80-110°C.
Data Presentation: Comparison of Hirao Reaction Conditions
Table 4: Effect of Catalyst and Ligand on the Synthesis of Diethyl Phenylthis compound [17]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 110 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (8) | Et₃N | Acetonitrile | 80 | 88 |
| 3 | PdCl₂(dppf) (3) | - | DIPEA | DMF | 100 | 92 |
Experimental Protocol
Protocol 6: Palladium-Catalyzed Hirao Cross-Coupling
-
Materials: Aryl halide (1 mmol), Dialkyl phosphite (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), Triethylamine (1.5 mmol), Anhydrous acetonitrile (5 mL).
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, Pd(OAc)₂, and PPh₃.
-
Add the anhydrous acetonitrile, followed by the dialkyl phosphite and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. glenresearch.com [glenresearch.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Addressing Stability Issues of Phosphonate Compounds in Solution
Welcome to the technical support center for phosphonate compound stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability challenges encountered during experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound compounds in solution?
A1: The stability of this compound compounds, particularly this compound esters, in aqueous solutions is primarily dictated by:
-
pH: The hydrolysis of the this compound ester bond (P-O-C) is highly dependent on pH. Both acidic and basic conditions can catalyze this cleavage, with many esters exhibiting maximum stability at a near-neutral pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis for this compound esters increases with temperature. Solutions that are stable at room temperature may degrade significantly faster at elevated temperatures, such as 37°C in an incubator.
-
Enzymatic Degradation: In biological systems or when using cell culture media containing serum, enzymes such as phosphatases and C-P lyases can cleave this compound and this compound ester bonds.[1][2]
-
Oxidative Degradation: Some this compound compounds can undergo oxidative degradation, particularly in the presence of metal ions.
Q2: My this compound prodrug shows lower than expected efficacy in cell-based assays. Could this be a stability issue?
A2: Yes, this is a common issue. Lower than expected efficacy is often an indication that the this compound prodrug is degrading in the cell culture medium before it can effectively penetrate the cells.[3] Factors such as the pH of the medium (typically 7.2-7.4), the presence of esterases in serum, and the incubation temperature (37°C) can all contribute to premature hydrolysis of the prodrug to the charged, less permeable phosphonic acid.[3][4]
Q3: I am observing significant loss of my this compound compound during purification by silica (B1680970) gel chromatography. What could be the cause?
A3: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds.[5][6] Phosphonates, especially those with acid-labile protecting groups, can be hydrolyzed on the silica surface. Additionally, the high polarity of some phosphonates can lead to strong, sometimes irreversible, adsorption to the silica gel, resulting in low recovery.[5]
Q4: How can I monitor the stability of my this compound compound in solution?
A4: The two most common and effective techniques for monitoring this compound stability are:
-
High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of the parent this compound compound from its degradation products over time. This is a highly sensitive and quantitative method.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: ³¹P NMR is a powerful tool for identifying and quantifying all phosphorus-containing species in a solution. It provides a clear picture of the degradation profile by showing the decrease in the signal for the parent compound and the appearance of signals for new phosphorus-containing degradation products.[7][8]
Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Problem 1: Inconsistent or low activity of a this compound prodrug in cell culture.
-
Possible Cause: The prodrug is unstable in the cell culture medium and is hydrolyzing to the less cell-permeable phosphonic acid.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low prodrug activity.
Problem 2: Product loss during purification of a this compound ester by silica gel chromatography.
-
Possible Cause: The this compound ester is degrading on the acidic silica gel.[5][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification issues.
Quantitative Stability Data
The stability of this compound esters is highly dependent on their chemical structure and the experimental conditions. The following table provides representative data on the hydrolysis of various this compound esters.
| Compound Class | Condition | Rate Constant / Half-life | Reference |
| Diethyl Phenylthis compound | Acidic Hydrolysis (HCl) | Dependent on substituents, 71-93% yield after 12h reflux | [9] |
| Ethyl Diethylphosphinate | Alkaline Hydrolysis | Relative rate constant: 260 (at 70 °C) | [10] |
| Ethyl Diisopropylphosphinate | Alkaline Hydrolysis | Relative rate constant: 41 (at 120 °C) | [10] |
| Ethyl Di-tert-butylphosphinate | Alkaline Hydrolysis | Relative rate constant: 0.08 (at 120 °C) | [10] |
| Bis(POM)-PMEA | Human Plasma | t½ < 10 min | [11] |
| Bis(tBu-SATE)PMEA | Human Plasma | t½ > 8 h (50x more stable than Bis(POM)-PMEA) | [11] |
| Aryl Acyloxyalkyl Prodrug | Human Plasma | t½ > 20 hr | [12] |
| Aryl Nucleoside Phosphoramidates | Cell Culture Media | t½ = 25 h to 8 days | [13] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay of a this compound Compound
This protocol describes a general method to determine the stability of a this compound compound in a buffered solution.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the this compound compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Prepare the desired aqueous buffer (e.g., PBS pH 7.4, citrate (B86180) buffer pH 4.0, carbonate buffer pH 10.0).
-
-
Initiation of the Stability Study:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
Initiate the experiment by diluting the stock solution of the this compound compound into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect the stability.
-
Immediately take a sample for the t=0 time point.
-
-
Sample Collection:
-
Incubate the solution at the desired temperature.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) and store the samples at -20°C or -80°C until analysis.
-
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase C18 column or a HILIC column for very polar compounds.
-
Mobile Phase: A common mobile phase system is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B). For very polar phosphonic acids, an ion-pairing agent or an anion-exchange column might be necessary.[14]
-
Detection: Use a UV detector at an appropriate wavelength. If the compound lacks a chromophore, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be used.
-
Injection: Inject equal volumes of each time point sample.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent this compound compound based on its retention time.
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: ³¹P NMR-Based Stability Assay
This protocol provides a method to monitor this compound degradation using ³¹P NMR.
-
Sample Preparation:
-
Prepare a solution of the this compound compound in the desired aqueous buffer (e.g., PBS) at a concentration suitable for NMR analysis (typically 1-10 mM). Use a deuterated solvent (e.g., D₂O) as part of the buffer system for the NMR lock.
-
Add a known concentration of an internal standard (a stable phosphorus-containing compound that does not react with the sample, e.g., methylphosphonic acid) for quantification.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum at the t=0 time point.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ³¹P NMR spectra at various time points.
-
Typical Acquisition Parameters: Use proton decoupling. A sufficient relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification. Inverse-gated decoupling can be used to obtain quantitative spectra without the Nuclear Overhauser Effect (NOE).[15]
-
-
Data Analysis:
-
Process the spectra (e.g., Fourier transform, phase correction, baseline correction).
-
Identify the signal for the parent this compound and any degradation products. Chemical shifts are indicative of the phosphorus environment.
-
Integrate the signals of the parent compound and the degradation products at each time point.
-
The percentage of the parent compound remaining can be calculated relative to the total phosphorus signal or relative to the internal standard.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
-
Signaling Pathway Visualization
Nitrogen-containing bisphosphonates (N-BPs), a major class of this compound drugs for bone disorders, act by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway of osteoclasts.[2][16][17] This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPases, which are crucial for osteoclast function and survival.[18]
Caption: Inhibition of the Mevalonate Pathway by N-Bisphosphonates.
References
- 1. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Phosphonates and this compound Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 12. Stability and Efficiency of Mixed Aryl this compound Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisthis compound mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Phosphonate Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of phosphonate esters.
Troubleshooting Guides
Guide 1: Low Product Yield After Purification
Issue: Significant loss of the desired this compound ester is observed after purification, leading to a low overall yield.
Possible Causes & Solutions:
-
Hydrolysis on Silica (B1680970) Gel: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive this compound esters during column chromatography.[1]
-
Solution: Use deactivated or buffered silica gel. This can be prepared by making a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine, and then evaporating the solvent.[1][2] Alternatively, consider other purification methods like crystallization or preparative HPLC.[1][3]
-
-
Hydrolysis During Aqueous Work-up: Acidic or basic conditions during aqueous extraction can lead to the degradation of the this compound ester.[1][3]
-
Co-elution with Impurities: The this compound ester may have similar polarity to starting materials or byproducts, leading to incomplete separation.
-
Solution: Optimize the chromatography conditions. This may involve trying different solvent systems, using a shallower gradient, or employing a different stationary phase (e.g., alumina (B75360), or reversed-phase silica).
-
-
Product Volatility: If the this compound ester is volatile, it may be lost during solvent removal under high vacuum.
-
Solution: Use lower temperatures during rotary evaporation and avoid prolonged exposure to high vacuum.
-
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield after purification.
Guide 2: Presence of Phosphonic Acid Impurity
Issue: The purified this compound ester is contaminated with the corresponding phosphonic acid.
Possible Causes & Solutions:
-
Incomplete Esterification: The reaction may not have gone to completion, leaving unreacted phosphonic acid starting material.
-
Solution: Drive the esterification reaction to completion by increasing the reaction time, temperature, or using a more effective coupling agent.
-
-
Hydrolysis During Synthesis or Purification: As mentioned in Guide 1, hydrolysis is a common cause.
-
Solution: Review the reaction and purification conditions to minimize exposure to water, acids, or bases.
-
-
Ineffective Purification Method: The chosen purification method may not be suitable for separating the polar phosphonic acid from the less polar ester.
-
Solution:
-
Chromatography: Use a more polar eluent system to retain the phosphonic acid on the silica gel column while eluting the ester.
-
Extraction: Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic phosphonic acid into the aqueous layer. Be cautious, as a strong base can hydrolyze the ester.
-
Precipitation/Crystallization: In some cases, the phosphonic acid can be selectively precipitated by adding a non-polar solvent.
-
-
Troubleshooting Workflow: Phosphonic Acid Impurity
Caption: Troubleshooting workflow for removing phosphonic acid impurity.
Frequently Asked Questions (FAQs)
Q1: My this compound ester appears as a sticky oil that is difficult to handle and purify. What can I do?
A1: This is a common issue with phosphonates. Consider the following strategies:
-
Crystallization: If the compound is a solid, crystallization is an effective purification method.[3] If it fails to crystallize, try forming a salt (e.g., with dicyclohexylamine (B1670486) or sodium), which may be more crystalline.[3]
-
Purification of Precursors: It is often easier to purify the this compound ester precursor before the final reaction step.[3]
-
Chromatography on a Different Stationary Phase: If silica gel chromatography is problematic, consider using alumina or a reversed-phase C18 column.
Q2: I am performing a Michaelis-Arbuzov reaction and getting a complex mixture of products. What are the common side reactions?
A2: A common side reaction is the reaction of the newly formed alkyl halide byproduct with the starting phosphite (B83602), leading to a mixture of products.[3] To minimize this, use a trialkyl phosphite that generates a low-boiling byproduct (e.g., methyl or ethyl halide) that can be removed during the reaction.[3]
Q3: How can I effectively remove unreacted trialkyl phosphite from my reaction mixture?
A3: Trialkyl phosphites can be difficult to remove completely by simple evaporation due to their high boiling points.
-
Oxidation and Extraction: A common method is to oxidize the excess phosphite to the corresponding phosphate (B84403) using an oxidizing agent like hydrogen peroxide. The resulting phosphate is more polar and can be easily removed by aqueous extraction.
-
Chromatography: Careful column chromatography can separate the this compound ester from the unreacted phosphite, although this can be challenging due to their similar polarities.
Q4: What analytical techniques are best for assessing the purity of my this compound ester?
A4: A combination of techniques is recommended:
-
NMR Spectroscopy: 1H, 13C, and especially 31P NMR are invaluable for characterizing this compound esters and identifying phosphorus-containing impurities.
-
Mass Spectrometry (MS): Provides molecular weight information and can help identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the sample and can be used for purification on a preparative scale. Both normal-phase and reversed-phase HPLC can be employed.
Data Presentation
Table 1: Relative Hydrolysis Rates of this compound Esters
| This compound Ester Structure | Condition | Relative Rate of Hydrolysis | Reference |
| Diethyl α-hydroxybenzylthis compound (p-NO2 substituent) | Acidic | Faster | [2] |
| Diethyl α-hydroxybenzylthis compound (p-H substituent) | Acidic | Slower | [2] |
| Methyl ester | Basic | ~1000x faster than isopropyl ester | [4] |
| Isopropyl ester | Basic | ~1000x slower than methyl ester | [4] |
| tert-Butyl ester | Acidic | Faster than ethyl and methyl esters | [4] |
| Ethyl ester | Acidic | Slower than tert-butyl, faster than methyl | [4] |
| Methyl ester | Acidic | Slower than ethyl and tert-butyl esters | [4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
-
Preparation of the Column:
-
Choose a column of appropriate size based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound ester in a minimum amount of the appropriate solvent (ideally the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
The optimal solvent system will depend on the polarity of the specific this compound ester. A good starting point is a 4:1 hexane:ethyl acetate (B1210297) mixture, gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Reversed-Phase HPLC
-
Column and Mobile Phase Selection:
-
Use a C18 reversed-phase column.
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the crude this compound ester in a suitable solvent, ensuring it is fully dissolved and filtered before injection to prevent column clogging.
-
-
Gradient Elution:
-
Start with a high percentage of the aqueous mobile phase and run a gradient to a higher percentage of the organic mobile phase.
-
A typical gradient might be from 5% to 95% acetonitrile in water over 20-30 minutes.
-
-
Detection and Fraction Collection:
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the peak of the desired this compound ester.
-
-
Product Isolation:
-
Combine the pure fractions and remove the organic solvent via rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product.
-
Protocol 3: Purification by Crystallization
-
Solvent Selection:
-
The ideal solvent is one in which the this compound ester is soluble at high temperatures but sparingly soluble at low temperatures.
-
Common solvent systems for crystallization include ethyl acetate/hexane, dichloromethane/hexane, or acetone/water.
-
-
Dissolution:
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
-
Cooling and Crystal Formation:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
Technical Support Center: Phosphonate Analysis by Ion Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of phosphonates by ion chromatography (IC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems
Q1: Why are my phosphonate peaks broad and/or tailing?
A1: Broad or tailing peaks for phosphonates, which are polar and acidic compounds, are a common issue in ion chromatography.[1][2] The primary causes often relate to secondary interactions with the analytical column, metal contamination, or issues with the mobile phase.[1][3]
-
Metal Contamination: Phosphonates readily form complexes with metal cations (e.g., Fe³⁺, Ca²⁺, Mg²⁺).[4][5] If these metals accumulate in the guard or analytical column, they can interact with the this compound analytes, leading to distorted peak shapes.[3][4] This is a frequently reported issue, particularly for phosphate (B84403) analysis.[6][7]
-
Column Deterioration: Over time, the column's packing material can degrade or develop voids, leading to poor peak shapes.[2][8] Contaminants from samples can also build up on the column, affecting its performance.[8]
-
Inappropriate Eluent Conditions: An eluent concentration that is too low can result in broad peaks for multivalent anions like phosphate.[7] The pH of the mobile phase also significantly impacts the retention and peak shape of weak acids.[1][9]
Troubleshooting Steps:
-
Column Decontamination: To remove metal contamination, wash the column with a chelating agent or a weak acid solution. A common procedure involves flushing the column and suppressor with 0.2 M oxalic acid overnight.[7] A fortnightly rinse with 0.05 M EDTA can also be effective.[4]
-
Guard Column Check: If you are using a guard column, remove it and inject a standard. If the peak shape improves, the guard column is the source of the problem and should be cleaned or replaced.[2][6]
-
Eluent Optimization: Ensure your eluent is prepared correctly and is free of contaminants. For hydroxide (B78521) eluents, use a high-purity source (e.g., 50% NaOH solution) and avoid pellets, which can introduce carbonate contamination.[7] Verify that the eluent concentration is appropriate for your analytes.[7]
-
Sample Preparation: For samples with high concentrations of divalent cations, use a cation exchange resin (e.g., Dowex 50WX8) to remove them prior to injection.[10]
Q2: My peaks are splitting or showing shoulders. What could be the cause?
A2: Split peaks or shoulders can indicate a problem at the column inlet or issues with the sample solvent.
-
Column Inlet Void: A void or gap in the packing material at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.[2][8] This can be caused by dropping the column or by normal wear.[8]
-
Contamination at Column Inlet: Accumulation of particulate matter or strongly retained sample components on the column inlet frit or packing material can disrupt the sample flow path.[2]
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[2]
Troubleshooting Steps:
-
Reverse Column Flushing: Gently reverse-flush the column with an appropriate solvent to try and remove any particulate matter from the inlet frit. (Consult your column manual for specific instructions).
-
Guard Column Replacement: If a guard column is in use, replace it as it may be fouled.
-
Sample Solvent Adjustment: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[11]
Retention Time and Co-elution Issues
Q3: My retention times are shifting from run to run. Why is this happening?
A3: Retention time shifts can be a sign of several issues, from eluent preparation to column equilibration and system leaks.
-
Eluent Composition Changes:
-
Carbonate Contamination: For hydroxide eluents, absorption of atmospheric CO₂ can form carbonate, which is a stronger eluting ion and can reduce the retention times of other anions.[4] It is crucial to protect hydroxide eluents from air.[4]
-
Inaccurate Preparation: Errors in preparing the eluent concentration will directly impact retention times.
-
-
Flow Rate Instability: Leaks in the system or air bubbles in the pump can lead to an unstable flow rate, causing retention times to fluctuate.[11] A decrease in flow rate will increase retention times, and vice versa.[11]
-
Column Temperature Fluctuations: Temperature affects eluent viscosity and the kinetics of ion exchange.[9] Inconsistent column temperature will lead to retention time drift. A stable column temperature of around 30°C is often recommended.[7]
-
Column Equilibration: Insufficient equilibration time after changing eluents or after the system has been idle can cause retention times to drift in the initial runs.
Troubleshooting Steps:
-
Prepare Fresh Eluent: Prepare fresh eluent, ensuring accurate concentrations. For hydroxide eluents, use degassed, high-purity water and consider nitrogen overpressure for the eluent bottle to prevent CO₂ contamination.[4]
-
System Check: Inspect the system for any leaks from the pump to the detector. Purge the pump to remove any air bubbles.
-
Ensure Thermal Stability: Use a column oven to maintain a constant and consistent temperature.
-
Adequate Equilibration: Allow sufficient time for the column to equilibrate with the new eluent before starting a sequence of analyses.
Q4: How can I resolve the co-elution of phosphonates with other anions?
A4: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.
-
Suboptimal Eluent: The eluent composition (concentration, pH) may not be optimal for separating the specific phosphonates from other anions in your sample. The retention of weak acids like phosphonates is highly dependent on the eluent pH.[1][9]
-
Inadequate Column Chemistry: The chosen analytical column may not have the required selectivity for your specific separation challenge.
Troubleshooting Steps:
-
Optimize Eluent Composition:
-
Adjust pH: Small, incremental changes in the mobile phase pH can significantly alter the retention of phosphonates and help resolve co-elution.[1]
-
Modify Eluent Strength: Adjusting the concentration of the eluent (e.g., NaOH or NaHCO₃/Na₂CO₃) can change the relative retention of different anions.
-
Gradient Elution: Employing a gradient elution, where the eluent concentration is changed during the run, can be very effective for separating compounds with a wide range of retention times.[4]
-
-
Consider a Different Column: If eluent optimization is not successful, a column with a different chemistry (e.g., higher capacity or different selectivity) may be required.[1][12]
Detection and Sensitivity Issues
Q5: I'm not detecting my this compound analyte, or the sensitivity is very low, especially at low concentrations.
A5: This can be a frustrating issue, often pointing towards contamination, sample matrix effects, or detector problems.
-
Metal Contamination in the System: As mentioned previously, metal ions can bind to phosphonates. If this happens in the guard column or at the head of the analytical column, the analyte may be irreversibly bound and not reach the detector, especially at low concentrations.[13] This is a known issue for phosphate analysis where low concentration peaks may disappear.[13]
-
Sample Matrix Effects: The presence of high concentrations of other ions in the sample can interfere with the detection of the target analyte.[5][10] For example, high salt concentrations can suppress the analyte signal.
-
Suppressor Issues: In suppressed conductivity detection, a malfunctioning suppressor will lead to high background conductivity and poor sensitivity.
-
Detector Problems: While less common, issues with the conductivity cell itself can lead to a loss of signal.[6]
Troubleshooting Steps:
-
Decontaminate the System: Clean the guard and analytical columns to remove any metal contamination.[3][7]
-
Sample Pre-treatment: Use matrix elimination techniques like solid-phase extraction (SPE) or cation exchange cartridges to remove interfering ions from the sample before injection.[5][10][14]
-
Check the Suppressor: Ensure the suppressor is functioning correctly. Re-hydrating the suppressor or checking the regenerate flow can sometimes resolve issues.[7]
-
Direct Injection of Standard: To rule out column and sample matrix issues, inject a known concentration of your standard directly into the detector (bypassing the column) to confirm the detector is responding.
Experimental Protocols & Data
Protocol 1: Column Decontamination for Metal Removal
This protocol is for cleaning an analytical column suspected of metal contamination.
Materials:
-
0.2 M Oxalic Acid Solution
-
HPLC-grade water
-
A separate pump (if available, to avoid introducing the cleaning solution into the main IC system)[7]
Procedure:
-
Disconnect the column from the detector.
-
If using the IC pump, ensure the oxalic acid solution does not flow through the eluent generator cartridge.
-
Pump 0.2 M oxalic acid through the column at a low flow rate (e.g., 0.2-0.5 mL/min) overnight.[7] Dissolution of metal oxides can be slow.[7]
-
After the cleaning step, thoroughly flush the column with HPLC-grade water for at least 1-2 hours to remove all traces of the oxalic acid before reconnecting it to the system.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
Protocol 2: Sample Preparation using Cation Exchange Resin
This protocol is for removing interfering cations from water samples.
Materials:
-
Cation exchange resin (e.g., Dowex 50WX8, hydrogen form)[10]
-
Appropriate cartridge or column to pack the resin.
-
Sample to be analyzed.
Procedure:
-
Pack a small column or cartridge with the cation exchange resin.
-
Condition the resin by passing deionized water through it.
-
Pass the sample through the resin at a low flow rate (e.g., 1 mL/min).[10] Divalent cations like Ca²⁺ and Mg²⁺ will be exchanged for H⁺ ions.[10]
-
Collect the eluate containing the this compound analytes for injection into the IC system. Note that this process will acidify the sample.[10]
Table 1: Example Eluent Conditions for this compound Analysis
| Analyte(s) | Column | Eluent | Flow Rate | Detection | Reference |
| Organic Phosphonates & Inorganic Anions | Dionex AS4A / AS-6 | 0.53 mM NaHCO₃ / 1.45 mM Na₂CO₃ or 20 mM NaOH | 2.2 mL/min | Suppressed Conductivity | [15] |
| Aminopoly-phosphonates (APPs) | Dionex™ IonPac™ AS16 | Gradient: A=15mM NaOH, B=15mM NaOH + 400mM NaOAc | 0.5 mL/min | Integrated Pulsed Amperometric Detection (IPAD) | [4] |
| Phosphate & Phosphite | Dionex IonPac AS28-Fast-4µm | Step Gradient: 35 mM KOH then 77 mM KOH | Not Specified | Suppressed Conductivity | [16][17] |
| Common Anions incl. Phosphate | Shodex IC SI-90 4E | 1.8mM Na₂CO₃ + 1.7mM NaHCO₃ | Not Specified | Suppressed Conductivity |
Visual Troubleshooting Guides
Below are diagrams to illustrate common troubleshooting workflows.
Caption: Workflow for troubleshooting broad or tailing peaks.
Caption: Troubleshooting guide for retention time instability.
Caption: Logical relationships for low sensitivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. poor phosphate peaks-Ion chromatography with suppression - Chromatography Forum [chromforum.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. nestgrp.com [nestgrp.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. apsnet.org [apsnet.org]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing the Kabachnik-Fields Reaction
Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of α-aminophosphonates.
Frequently Asked Questions (FAQs)
Q1: What is the Kabachnik-Fields reaction?
The Kabachnik-Fields reaction is a three-component condensation reaction between an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (B83602), which results in the formation of an α-aminophosphonate.[1][2][3] This one-pot synthesis is a cornerstone in medicinal chemistry for creating α-amino acid analogs, which have demonstrated a wide range of biological activities, including as enzyme inhibitors and antibiotics.[1][3]
Q2: What is the underlying mechanism of the reaction?
The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, and the predominant route is often influenced by the basicity of the amine and the specific reaction conditions.[1][4]
-
Imine Pathway: In this pathway, the amine and the carbonyl compound first react to form an imine (a Schiff base). Subsequently, the dialkyl phosphite undergoes a nucleophilic addition to the carbon-nitrogen double bond of the imine to yield the final α-aminothis compound product.[1][4][5] This pathway is generally favored when using weakly basic amines, such as anilines.[1][6]
-
α-Hydroxythis compound Pathway: Alternatively, the carbonyl compound and the dialkyl phosphite can first react to form an α-hydroxythis compound intermediate. This intermediate then undergoes a nucleophilic substitution reaction with the amine, where the hydroxyl group is replaced by the amino group to form the α-aminothis compound.[4][5][7]
Recent studies and in-situ monitoring suggest that the imine pathway is the more common route for this reaction.[5][7]
Q3: What are the common catalysts used in the Kabachnik-Fields reaction?
A variety of catalysts can be employed to enhance the rate and yield of the Kabachnik-Fields reaction. These can be broadly categorized as:
-
Lewis Acids: These are the most common type of catalysts and include metal salts such as indium(III) chloride (InCl₃), magnesium perchlorate (B79767) (Mg(ClO₄)₂), and tin(II) chloride (SnCl₂).[1][6]
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TSA) have also been shown to effectively catalyze the reaction.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported dodecatungstophosphoric acid (DTP/SiO₂), offer the advantage of easy removal from the reaction mixture by filtration.[4]
-
Organocatalysts: Chiral organic molecules can be used to induce enantioselectivity in the reaction, leading to the formation of specific stereoisomers of the α-aminothis compound product.
In many instances, particularly with the use of microwave irradiation, the reaction can proceed efficiently without the need for a catalyst.[1][8][9]
Q4: Can the reaction be performed without a solvent?
Yes, solvent-free conditions are a viable and often preferred "green chemistry" approach for the Kabachnik-Fields reaction.[10] This is frequently coupled with microwave irradiation to accelerate the reaction, often leading to high yields in shorter reaction times.[1][8][9]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Quality of Reagents | Ensure reagents are pure and dry. Aldehydes should be freshly distilled if possible. | Aldehydes are susceptible to oxidation into carboxylic acids, which can inhibit the reaction. Water can deactivate certain catalysts and hinder imine formation.[11] |
| Suboptimal Reaction Conditions | Systematically vary the temperature, solvent, and reaction time. Consider switching to solvent-free conditions with microwave irradiation.[1] | The Kabachnik-Fields reaction is sensitive to reaction parameters, and optimization is often required for different substrates to achieve maximum yield.[1] |
| Inappropriate or Inactive Catalyst | If using a catalyst, screen a variety of Lewis and Brønsted acids.[1] For asymmetric synthesis, screen different chiral catalysts and ensure anhydrous conditions.[11] | The choice of catalyst can significantly impact the reaction rate and yield. Some catalysts may be more effective for specific substrates. Water can deactivate many catalysts.[11] |
| Steric Hindrance | For sterically demanding substrates, increase the reaction temperature, prolong the reaction time, or use a more active catalyst.[1] | Bulky groups on the amine, carbonyl, or phosphite can impede the reaction, requiring more forcing conditions to proceed at a reasonable rate.[1] |
| Unfavorable Reaction Equilibrium | Add a dehydrating agent like molecular sieves. | The formation of the imine intermediate is a reversible reaction that produces water. Removing water drives the equilibrium towards the imine, thereby favoring product formation.[12] |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Aminal | Reaction of the imine intermediate with a second molecule of the amine. | Consider a two-step approach by pre-forming the imine before the addition of the phosphite. This can be particularly useful if the three-component reaction is sluggish.[1] |
| α-Hydroxythis compound | Incomplete reaction or side reaction between the carbonyl and phosphite. | Increase the reaction temperature or time to facilitate the substitution by the amine. Ensure the amine is sufficiently nucleophilic. |
Product Purification Issues
| Problem | Recommended Solution |
| Oily Product | Purify the crude product using flash column chromatography on silica (B1680970) gel.[12] If the product remains an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling.[12] |
| Catalyst Removal | For homogeneous catalysts, an aqueous workup may be sufficient. For more robust purification, employ column chromatography. The use of heterogeneous catalysts simplifies removal to a simple filtration step.[12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Synthesis of α-Aminophosphonates
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and the selected catalyst (e.g., InCl₃, 5-10 mol%).
-
Reaction Execution: Stir the mixture in a suitable solvent (e.g., dichloromethane, toluene, or under solvent-free conditions) at the desired temperature (ranging from room temperature to reflux).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, if the reaction was performed without a solvent, dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297). Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure α-aminothis compound.[5]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
-
Reactant Combination: In a dedicated microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (typically 10-60 minutes), monitoring the pressure within the vial.[12]
-
Isolation: After cooling the vial to room temperature, the product can often be isolated directly by filtration or recrystallization from a suitable solvent.[5]
-
Purification: If necessary, dissolve the crude product in a minimal amount of solvent and purify by column chromatography as described in Protocol 1.[5]
Data Presentation
Table 1: Effect of Catalyst on the Kabachnik-Fields Reaction
| Entry | Aldehyde | Amine | Phosphite | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | None | None (MW) | 0.5 | 92 |
| 2 | Benzaldehyde | Aniline | Diethyl phosphite | InCl₃ (10) | CH₂Cl₂ | 4 | 85 |
| 3 | 4-Chlorobenzaldehyde | Benzylamine | Dimethyl phosphite | Mg(ClO₄)₂ (5) | Toluene | 6 | 90 |
| 4 | 4-Methoxybenzaldehyde | Cyclohexylamine | Diethyl phosphite | Yb(OTf)₃ (1) | Water | 12 | 88 |
| 5 | Benzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder (10 wt%) | Ethanol | 0.8 | 92 |
Note: The data in this table is a synthesized representation from multiple sources to illustrate the comparative effects of different catalysts and conditions.[1][4][6][13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Kabachnik-Fields Reaction [organic-chemistry.org]
- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nanobioletters.com [nanobioletters.com]
preventing degradation of phosphonates during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of phosphonates during sample preparation and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and preparation of phosphonate samples.
Q1: I am observing low or inconsistent recovery of my this compound analyte. What are the potential causes and solutions?
A1: Low or inconsistent recovery of phosphonates is a frequent challenge. The primary causes are typically related to hydrolysis, adsorption to labware, or chelation with metal ions.
-
Hydrolysis: this compound esters are susceptible to hydrolysis under both acidic and basic conditions, which can cleave the P-O-C bond.[1][2] The stability of phosphonates is significantly influenced by pH and temperature.[3]
-
Solution: Maintain samples at a neutral or slightly alkaline pH (around 6-9) whenever possible.[3] Avoid prolonged exposure to strong acids or bases. If your protocol requires acidic or basic conditions, keep the exposure time and temperature to a minimum. It's also crucial to neutralize any acidic or basic reagents before proceeding with subsequent steps.[2]
-
-
Adsorption: Phosphonates strongly adsorb to various surfaces, especially mineral surfaces and metal oxides.[4] This can lead to significant sample loss on glassware, vials, and chromatography media.
-
Solution: To mitigate adsorption, consider using polypropylene (B1209903) labware instead of glass. Silanizing glassware can also help to reduce active sites for adsorption. When performing solid-phase extraction (SPE), be mindful of the sorbent choice, as some materials can irreversibly bind phosphonates.[5][6][7]
-
-
Chelation with Metal Ions: Phosphonates are effective chelating agents for di- and trivalent metal ions.[1] If your sample matrix contains metal ions like calcium or magnesium, they can form complexes with your this compound analyte, altering its chromatographic behavior and potentially leading to precipitation.
-
Solution: If you suspect metal ion interference, consider adding a stronger chelating agent, such as EDTA, to your sample to sequester the metal ions. However, be aware that this can complicate downstream analysis. Alternatively, sample purification methods like cation exchange resins can be used to remove interfering cations.[8]
-
Q2: My this compound-containing sample appears to be degrading during storage. What are the best practices for storing this compound samples?
A2: The stability of phosphonates in storage is dependent on temperature, pH, and the sample matrix.
-
Temperature: As with most chemical compounds, lower temperatures will slow down degradation reactions.
-
Solution: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.
-
-
pH: As mentioned previously, extreme pH values can promote hydrolysis.
-
Solution: Ensure your samples are stored at a neutral or slightly alkaline pH. If necessary, buffer your samples before storage.
-
-
Moisture: Exposure to atmospheric moisture can contribute to hydrolysis over time, especially if acidic or basic impurities are present.[2]
-
Solution: Store samples in tightly sealed containers. For solid samples, storing them in a desiccator can prevent moisture uptake.
-
Q3: I am having difficulty analyzing my this compound using Gas Chromatography-Mass Spectrometry (GC-MS) due to poor volatility. How can I improve this?
A3: Phosphonic acids are generally nonvolatile solids, making them unsuitable for direct GC-MS analysis.[1] Derivatization is a necessary step to increase their volatility.
-
Derivatization: This process chemically modifies the this compound to produce a more volatile compound.
-
Solution: Silylation is a common derivatization technique for phosphonates. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are used to replace the active hydrogens on the phosphonic acid with trimethylsilyl (B98337) (TMS) groups.[9][10][11] This increases the volatility of the analyte, allowing for successful GC-MS analysis. An optimized procedure for the silylation of (aminomethyl)phosphonic acid (AMPA) involves reacting the sample with BSTFA + 10% TMCS in pyridine (B92270) at 90°C for 150 minutes.[9][10][11]
-
Q4: I am using Solid-Phase Extraction (SPE) to clean up my sample, but my this compound recovery is low. What could be going wrong?
A4: Low recovery during SPE can be due to several factors, including improper column conditioning, incorrect solvent selection, or interactions between the analyte and the sorbent.
-
Column Conditioning: Failure to properly condition the SPE column can lead to poor retention of the analyte.[12][13]
-
Solution: Always follow the manufacturer's instructions for column conditioning. This typically involves wetting the sorbent with an organic solvent like methanol (B129727), followed by equilibration with a solution that mimics the sample matrix.[12]
-
-
Sample pH and Loading Conditions: The pH of your sample can affect the ionization state of the this compound and its retention on the SPE sorbent.
-
Solution: Adjust the pH of your sample to ensure the this compound is in a form that will be retained by the sorbent. For example, when using a reversed-phase sorbent, you may need to adjust the pH to ensure the this compound is in its neutral form.[5] Also, ensure the flow rate during sample loading is slow enough to allow for proper binding.[12]
-
-
Elution Solvent: The solvent used to elute the this compound from the SPE column may not be strong enough.
This compound Stability Under Various Conditions
The following table summarizes the general stability of phosphonates under different conditions. Note that specific degradation rates can vary depending on the exact structure of the this compound.
| Condition | Stability | Primary Degradation Pathway | Recommendations |
| Acidic pH (pH < 4) | Susceptible to degradation | Hydrolysis of the P-O-C bond in this compound esters.[1][14] | Minimize exposure time and temperature. Neutralize as soon as possible. |
| Neutral pH (pH 6-8) | Generally stable | Minimal degradation | Ideal for storage and sample processing.[3] |
| Basic pH (pH > 9) | Susceptible to degradation | Hydrolysis of the P-O-C bond in this compound esters.[1][14] | Minimize exposure time and temperature. Neutralize as soon as possible. |
| Elevated Temperature | Degradation rate increases | Accelerates hydrolysis at all pH values. | Process samples at room temperature or on ice whenever possible. |
| Presence of Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Can form complexes | Chelation | Add a stronger chelating agent like EDTA or use cation exchange for removal.[8] |
| Exposure to Moisture | Can lead to slow degradation | Hydrolysis | Store in tightly sealed containers, and for solids, use a desiccator.[2] |
Experimental Protocols
1. General Protocol for Extraction of Phosphonates from an Aqueous Matrix using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for extracting phosphonates from a simple aqueous matrix. Optimization will be required for complex matrices.
Materials:
-
SPE cartridges (e.g., Reversed-Phase C18 or Ion-Exchange, depending on the this compound)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Sample adjusted to the appropriate pH
-
Elution solvent
-
Collection tubes
Procedure:
-
Column Conditioning:
-
Pass 1-2 column volumes of methanol through the SPE cartridge.
-
Do not allow the column to go dry.
-
-
Column Equilibration:
-
Pass 1-2 column volumes of deionized water through the cartridge.
-
For ion-exchange cartridges, use an equilibration buffer of the appropriate pH and ionic strength.
-
Ensure the sorbent bed remains wetted.
-
-
Sample Loading:
-
Adjust the pH of your aqueous sample as needed for optimal retention.
-
Load the sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove any interfering compounds. This is typically deionized water or a buffer.
-
-
Elution:
-
Elute the this compound analyte with an appropriate elution solvent into a clean collection tube. The choice of solvent will depend on the SPE sorbent and the this compound.
-
-
Post-Elution:
-
The eluted sample can then be concentrated or directly analyzed.
-
2. Protocol for Silylation of Phosphonates for GC-MS Analysis
This protocol is based on an optimized procedure for the derivatization of (aminomethyl)phosphonic acid (AMPA) and can be adapted for other phosphonates.[9][10][11]
Materials:
-
Dried this compound sample
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Ensure your this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.
-
-
Derivatization Reaction:
-
To the dried sample in a GC vial, add 50 µL of pyridine.
-
Add 500 µL of BSTFA + 10% TMCS.
-
Tightly cap the vial.
-
-
Incubation:
-
Heat the vial at 90°C for 150 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. evo-chemical.com [evo-chemical.com]
- 4. phosphonates - What are phosphonates? [phosphonates.org]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hawach.com [hawach.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. specartridge.com [specartridge.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phosphonates
Welcome to our dedicated technical support center for troubleshooting challenges in the HPLC analysis of phosphonates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing phosphonates by HPLC?
Peak tailing in phosphonate analysis is a common issue that can compromise the accuracy and resolution of your results.[1][2] The primary causes stem from the unique chemical properties of phosphonates:
-
Interaction with Metal Ions: Phosphonates are strong chelating agents and can interact with trace metal ions present in the HPLC system.[3][4] This includes metal ions leached from stainless steel components like tubing, frits, and the column hardware itself, as well as residual metals in the stationary phase.[5][6] This interaction leads to secondary retention mechanisms, resulting in tailed peaks.
-
Silanol (B1196071) Interactions: On silica-based columns (like standard C18), residual silanol groups on the stationary phase can be deprotonated at moderate to high pH levels.[2] The negatively charged this compound analytes can then interact with these positively charged sites, causing peak tailing.[2][7]
-
Inappropriate Column Chemistry: Using a column chemistry that is not well-suited for highly polar and charged analytes like phosphonates can lead to poor peak shape.[1] For instance, traditional reversed-phase columns may not provide adequate retention or may exacerbate secondary interactions.
-
Mobile Phase pH: An unsuitable mobile phase pH can lead to the co-existence of multiple ionized forms of the this compound analyte, which can contribute to peak broadening and tailing.[8][9]
-
General Chromatographic Issues: Standard HPLC problems such as column degradation, blockages, or extra-column band broadening can also be a source of peak tailing.[1][10]
Q2: How can I prevent my this compound analyte from interacting with the HPLC system's metal components?
Minimizing metal-analyte interactions is a critical step towards achieving symmetrical peaks for phosphonates.[5] Here are several effective strategies:
-
Use of Competitive Chelating Agents: Introducing a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or oxalic acid, into your mobile phase can be highly effective.[11][12] These agents will preferentially bind to the metal ions in the system, preventing your this compound analyte from interacting with them.
-
Employ PEEK or MP35N Hardware: Whenever possible, use tubing, fittings, and columns constructed from PEEK (Polyether Ether Ketone) or MP35N, which are bio-inert and do not leach metal ions.
-
Utilize Columns with Low-Metal Surfaces: Several manufacturers now offer columns with specially treated surfaces to minimize metal-analyte interactions.[13] Look for columns with technologies like MaxPeak High Performance Surfaces (HPS).[13]
-
System Passivation: Before analysis, you can passivate the HPLC system by flushing it with a solution containing a strong chelating agent to remove any accessible metal ions.
Q3: What type of HPLC column is best suited for this compound analysis?
The choice of column is pivotal for a successful this compound analysis. While traditional C18 columns can be used, they often require significant method development to overcome peak tailing. The following column types are generally more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an excellent choice for retaining and separating highly polar compounds like phosphonates.[14][15] They utilize a polar stationary phase and a high organic content mobile phase.
-
Ion-Exchange Chromatography (IEC): Given that phosphonates are anionic, anion-exchange chromatography is a powerful technique for their separation.[16][17] This method separates molecules based on their net charge.
-
Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms, such as HILIC and ion-exchange, can offer unique selectivity for phosphonates.[18]
-
Modern Reversed-Phase Columns: If a reversed-phase method is preferred, opt for high-purity silica (B1680970) columns that are thoroughly end-capped to minimize silanol interactions.[2] Additionally, columns with hybrid particle technology can offer improved stability at a wider pH range.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
Use the following workflow to systematically identify and resolve the cause of peak tailing in your this compound analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. support.waters.com [support.waters.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. How to Avoid Common Problems with HILIC Methods [restek.com]
- 16. Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
Technical Support Center: Strategies for Selective Deprotection of Phosphonate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the selective deprotection of phosphonate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the selective deprotection of this compound esters?
A1: The most common and versatile reagents for the selective deprotection of this compound esters are trialkylsilyl halides. Bromotrimethylsilane (B50905) (TMSBr) is highly effective and widely used due to its high reactivity and chemoselectivity.[1][2] Chlorotrimethylsilane (TMSCl) is another option, particularly for more labile dimethyl phosphonates, and can be a more economical choice for large-scale synthesis.[2] Harsh conditions like concentrated HCl or HBr can also be used but are often not suitable for molecules with acid-labile functional groups.[1][2]
Q2: How can I selectively deprotect only one ester group of a dialkyl this compound?
A2: Selective monodeprotection can be challenging. One reported method for achieving this involves using 1,4-diazabicyclo[2.2.2]octane (DABCO) for the selective cleavage of one ester group in dibenzyl, di-p-nitrobenzyl, and dimethyl N-protected aminoalkylphosphonates.[3] Another approach involves the synthesis of monomethyl phosphonates which are then used in subsequent reactions, followed by the selective removal of the methyl group with TMSBr.[4]
Q3: Can I deprotect a this compound ester in the presence of a carboxylic acid ester?
A3: Yes, high chemoselectivity can be achieved. Bromotrimethylsilane (TMSBr) is known to be highly selective for the P-O silyldealkylation of mixed carboxylate-phosphonate alkyl esters, leaving the carboxylate ester group intact.[5] However, care must be taken during the subsequent hydrolysis step, as the generation of phosphonic acid can lead to the cleavage of acid-labile groups like tert-butyl esters.[6][7] Performing the solvolysis in buffered solutions can help prevent this.[6][7]
Q4: What is the "McKenna Reaction"?
A4: The McKenna reaction is a widely used method for the synthesis of phosphonic acids from their corresponding dialkyl esters.[6][8][9] It is a two-step process that involves the transformation of the dialkyl this compound ester into a bis(trimethylsilyl) ester using bromotrimethylsilane (BTMS), followed by solvolysis (hydrolysis) with water or an alcohol (like methanol) to yield the final phosphonic acid.[6][8][9] This method is favored for its mild conditions and high yields.[9]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
Symptoms:
-
NMR or LC-MS analysis shows the presence of starting material or partially deprotected this compound monoester.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent | Increase the equivalents of the deprotection reagent (e.g., TMSBr or TMSCl). For sterically hindered esters, a larger excess may be required.[1] |
| Low Reaction Temperature | Increase the reaction temperature. Deprotection with TMSCl, for example, often requires heating between 90°C and 140°C in a sealed vessel.[1][2] |
| Short Reaction Time | Extend the reaction time. The rate of deprotection can vary depending on the substrate. Monitor the reaction progress by TLC, LC-MS, or NMR.[6][7] |
| Inappropriate Solvent | Ensure a suitable solvent is used. Acetonitrile (B52724) and dichloromethane (B109758) are common choices for TMSBr reactions.[6] For TMSCl, solvents like chlorobenzene, DMF, or acetonitrile can be effective.[1][2] |
| Steric Hindrance | For highly hindered esters like diisopropyl phosphonates, longer reaction times are necessary compared to diethyl or dimethyl esters.[6] |
Problem 2: Unwanted Side Reactions
Symptoms:
-
Formation of unexpected byproducts observed in analytical data.
-
Cleavage of other protecting groups in the molecule.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Cleavage of Acid-Labile Groups | During the hydrolysis of the silyl (B83357) ester intermediate, the newly formed phosphonic acid can cleave acid-sensitive groups (e.g., tert-butyl esters, Boc groups). Perform the hydrolysis step in a buffered solution or use a milder method like methanolysis instead of aqueous workup.[6][7][10] |
| N-Alkylation | The alkyl halide byproduct (e.g., ethyl bromide) formed during deprotection can alkylate nucleophilic sites like amines. To mitigate this, use a low-boiling solvent like CH₂Cl₂ at reflux to help remove the volatile alkyl halide.[6] Using more sterically hindered this compound esters, such as diisopropyl esters, can also prevent this side reaction.[6][7] |
| Presence of Water/HBr in Reagent | Commercially available TMSBr can contain HBr, which can cause side reactions like addition to double bonds. Use freshly distilled TMSBr or add a non-nucleophilic base like triethylamine (B128534) (TEA) to scavenge any HBr.[6] |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for this compound Ester Deprotection using TMSBr (McKenna Reaction)
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the dialkyl this compound ester in an anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Add bromotrimethylsilane (TMSBr) dropwise to the stirred solution at room temperature. The amount of TMSBr will vary depending on the substrate but typically ranges from 2.2 to 10 equivalents.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 35-40°C) for 1 to 24 hours.[6] The progress of the reaction should be monitored by an appropriate analytical technique (e.g., ³¹P NMR, TLC, or LC-MS).
-
Workup (Silyl Ester Hydrolysis):
-
Aqueous Hydrolysis: After completion, carefully add water or a water/methanol (B129727) mixture to the reaction mixture to hydrolyze the intermediate bis(trimethylsilyl) ester.[1]
-
Methanolysis: Alternatively, evaporate the solvent and excess TMSBr under reduced pressure, and then add methanol to the residue. Stir for 1-2 hours at room temperature.[10] This can be a milder alternative to aqueous workup.
-
-
Purification: The resulting phosphonic acid can be purified by standard methods such as chromatography, filtration, or recrystallization.[1]
Protocol 2: Deprotection of Diethyl Phosphonates using TMSCl
-
Preparation: In a sealable pressure vessel, dissolve the diethyl this compound ester in a solvent such as chlorobenzene.[1][2]
-
Reagent Addition: Add trimethylchlorosilane (TMSCl) to the solution.
-
Reaction: Seal the vessel and heat the reaction mixture to a temperature between 125°C and 140°C.[1][2] The internal pressure will increase due to the formation of ethyl chloride. Maintain heating for 8 to 12 hours, or until the reaction is complete as monitored by NMR.
-
Workup: Cool the reaction vessel to room temperature. The intermediate silyl this compound can be hydrolyzed by the direct addition of water to the reaction mixture with vigorous stirring.[1]
-
Isolation: The phosphonic acid product can then be recovered by conventional means such as filtration or chromatography.[1]
Quantitative Data Summary
Table 1: Comparison of Reagents for this compound Ester Deprotection
| Protecting Group | Reagent | Conditions | Typical Reaction Time | Yield | Notes |
| Dimethyl | TMSCl | Chlorobenzene, 130-140°C | Shorter than diethyl | High | Most labile common alkyl ester.[1][2] |
| Diethyl | TMSBr | CH₂Cl₂ or ACN, RT to 40°C | 1-24 h | Good to Excellent | Standard McKenna conditions.[6] |
| Diethyl | TMSCl | Chlorobenzene, 125-140°C | 8-12 h | High | Requires high temperature and sealed vessel.[1][2] |
| Diisopropyl | TMSBr | ACN, 35°C | Can be > 13 days | Good | Slower due to steric hindrance, less prone to N-alkylation.[6] |
| Dibenzyl | TMSBr | - | - | Good | Effective for debenzylation.[11][12] |
| tert-Butyl | TFA or HBr | - | - | - | Acid-labile, typically cleaved under strong acidic conditions.[6][7] |
Visualizations
Caption: Workflow for Selecting a this compound Deprotection Strategy.
Caption: The two-step mechanism of the McKenna Reaction.
Caption: A decision tree for troubleshooting common issues.
References
- 1. US6465649B1 - Methods for the dealkylation of this compound esters - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US5359115A - Methods for the synthesis of this compound esters - Google Patents [patents.google.com]
- 5. Functional selectivity in this compound ester dealkylation with bromotrimethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - The McKenna reaction – avoiding side reactions in this compound deprotection [beilstein-journals.org]
- 7. The McKenna reaction – avoiding side reactions in this compound deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The McKenna reaction – avoiding side reactions in this compound deprotection [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Selective Removal of Benzyl Protecting Groups in Arylphosphate Esters with Bromotrimethylsilane | Semantic Scholar [semanticscholar.org]
minimizing matrix effects in LC-MS analysis of phosphonates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of phosphonates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and achieve robust, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of phosphonates?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitation.[2] Phosphonates are particularly susceptible to matrix effects due to their high polarity and tendency to form complexes with metal cations present in biological and environmental samples.[4][5] These interferences can co-elute with the this compound analytes and interfere with their ionization in the mass spectrometer source.[6]
Q2: How can I qualitatively and quantitatively assess matrix effects in my this compound analysis?
A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment .[7][8] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting a blank matrix extract. Any dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.[7]
For a quantitative assessment, you can compare the peak area of an analyte in a standard solution (A) with the peak area of the same analyte spiked into a blank matrix extract after the extraction procedure (B). The matrix effect (ME) can be calculated as follows:
ME (%) = (B / A) * 100
A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.[9]
Q3: What are the primary strategies to minimize matrix effects for this compound analysis?
A3: The primary strategies can be categorized into three main areas:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][10] This is often the most effective way to mitigate matrix effects.[10]
-
Chromatographic Separation: Optimizing the LC method to separate the this compound analytes from matrix interferences.[1][7]
-
Compensation/Correction: Using techniques to correct for matrix effects that cannot be eliminated through sample preparation or chromatography.[3][11]
The following troubleshooting guides provide more detailed information on each of these areas.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation
Issue: Poor reproducibility, low analyte recovery, or significant ion suppression.
Cause: Insufficient removal of matrix components such as salts, phospholipids, and proteins.
Solutions:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating analytes.[12][13][14][15] For phosphonates, which are anionic, ion-exchange SPE can be particularly useful.[15][16]
-
Cation-Exchange Resin (CER): Specifically recommended for this compound analysis to remove cations (like Ca2+ and Mg2+) that can form complexes with the analytes and cause interference.[4][5] Using a CER can transfer metal-phosphonate complexes into their free acid form, improving analytical results.[4]
-
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate phosphonates from interfering substances based on their differential solubility in immiscible liquids.[7][10]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[8] However, this may compromise the limit of detection if the analyte concentration is already low.
Experimental Protocol: Cation-Exchange Solid-Phase Extraction for this compound Cleanup
This protocol is a general guideline based on methodologies for removing interfering cations from water samples.[4][17]
-
Cartridge Conditioning:
-
Set up a 6 mL bond elution reservoir on a vacuum filtration unit.
-
Add approximately 1.75 g of a wet cation-exchange resin (e.g., Dowex 50WX8).
-
Rinse the resin bed with 20 mL of ultrapure water (UPW) at a flow rate of 1 mL/min.[17]
-
-
Sample Loading:
-
Acidify the sample if necessary, as pH can influence the charge of the phosphonates.
-
Load the sample onto the conditioned cartridge.
-
-
Elution:
-
Elute the phosphonates from the resin. In some cases, the addition of a reagent like ammonium (B1175870) acetate (B1210297) may be necessary to elute all this compound species, especially smaller ones like AMPA.[5]
-
-
Collection:
-
Collect the eluent containing the cleaned this compound analytes for LC-MS analysis.
-
Guide 2: Enhancing Chromatographic Separation
Issue: Co-elution of matrix components with this compound analytes, leading to ion suppression or enhancement.
Cause: Inadequate chromatographic resolution.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the analysis of highly polar compounds like phosphonates, often providing good retention and separation without the need for derivatization.[6][18][19][20][21] The separation mechanism involves partitioning between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic content.[21]
-
Ion-Pairing Chromatography: This technique can be used with reversed-phase columns to improve the retention of ionic analytes like phosphonates.[22] A volatile ion-pairing reagent, such as N,N-dimethylhexylamine (NNDHA), is added to the mobile phase. This reagent pairs with the this compound group, increasing its hydrophobicity and retention on the column, and can also enhance ionization in the MS source.
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the separation of the target phosphonates from interfering matrix components.[7]
Diagram: Chromatographic Approaches for this compound Analysis
Caption: Chromatographic strategies for this compound analysis.
Guide 3: Derivatization to Improve Analysis
Issue: Poor retention on reversed-phase columns, low sensitivity.
Cause: The high polarity and ionic nature of phosphonates.
Solutions:
-
Chemical Derivatization: Converting the polar phosphonic acid groups into less polar esters can significantly improve chromatographic behavior on reversed-phase columns and can increase sensitivity by 2-3 orders of magnitude.[24][25][26]
-
Methylation: Reagents like trimethylsilyldiazomethane (B103560) (TMSCHN2) can be used to methylate the phosphonic acid groups.[24][25]
-
Cationic Derivatization: Reagents such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can be used to derivatize organophosphorus acids, leading to a significant increase in signal intensity in the mass spectrometer.[27]
-
Experimental Protocol: Derivatization with CAX-B
This is a general protocol based on a published method for the derivatization of organophosphorus acids.[27]
-
Reaction Mixture: In a suitable vial, combine the dried sample extract with acetonitrile.
-
Reagent Addition: Add potassium carbonate followed by the derivatizing agent, CAX-B.
-
Incubation: Heat the reaction mixture at 70°C for 1 hour.
-
Analysis: After cooling, the resulting derivatives can be directly analyzed by LC-MS/MS.
Guide 4: Compensation for Matrix Effects
Issue: Matrix effects persist despite optimized sample preparation and chromatography.
Cause: Complex matrices where complete removal of interferences is not feasible.
Solutions:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for compensating for matrix effects.[1][7][9][11] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., 2H, 13C, 15N). It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the SIL-IS peak area, accurate quantification can be achieved.
-
Method of Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample.[2][11] A calibration curve is then constructed from these spiked samples. This approach can correct for matrix effects but is more time-consuming as each sample requires multiple analyses.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for minimizing matrix effects.
Quantitative Data Summary
The following table summarizes recovery data for various phosphonates after a sample clean-up procedure using a cation exchange resin (Dowex 50WX8), highlighting the importance of sample preparation.
| This compound | Recovery after Cleanup (%) |
| IDMP | > 60% |
| HEDP | > 60% |
| ATMP | > 60% |
| EDTMP | > 60% |
| DTPMP | > 60% |
| AMPA | < 5% (Initial), Improved with method optimization[4] |
Data adapted from a study on aminothis compound determination in tap water.[4] The initial low recovery of AMPA was later improved by optimizing the elution conditions.[5]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Research Portal [ub-ir.bolton.ac.uk]
- 4. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solid Phase Extraction Explained [scioninstruments.com]
- 16. Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Phosphonic Acids
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of poorly soluble phosphonic acids.
Frequently Asked Questions (FAQs)
Q1: Why are many phosphonic acids poorly soluble in neutral aqueous solutions?
A1: Phosphonic acids contain at least one acidic phosphonic acid group (-PO(OH)₂) and may contain other functional groups, such as a basic amino group. This dual functionality can lead to the formation of a zwitterion in neutral aqueous solutions—a molecule with both a positive and a negative charge. These zwitterions can have strong intermolecular interactions, leading to low solubility.[1]
Q2: What is the most straightforward method to improve the aqueous solubility of a phosphonic acid?
A2: Adjusting the pH is often the simplest and most effective initial approach. The water solubility of phosphonic acids is strongly improved in basic (alkaline) media.[2][3] In a basic solution, the phosphonic acid group deprotonates to form a phosphonate salt, which is typically much more soluble in water. For instance, a phosphonic acid that appears poorly soluble in D₂O for an NMR sample can often be fully dissolved by adding a small amount of K₂CO₃.[2][3] Conversely, acidic conditions can reduce the water solubility of phosphonic acids.[2][3]
Q3: How does salt formation enhance the solubility of phosphonic acids?
A3: Salt formation converts the acidic phosphonic acid into a more soluble salt by reacting it with a base. This is a well-established technique for improving the solubility, dissolution rate, and stability of acidic active pharmaceutical ingredients (APIs).[4][5] Common bases used include sodium hydroxide (B78521), potassium hydroxide, or amines like meglumine.[4][6] The resulting salt is an ionic species that is more readily solvated by polar solvents like water. Approximately 50% of all currently marketed APIs are in salt form.[4]
Q4: What is a prodrug approach and why is it used for phosphonic acids in drug development?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For phosphonic acids, which are often highly polar and anionic at physiological pH, this polarity hinders their ability to cross cell membranes.[7][8] The prodrug strategy involves masking the negatively charged this compound group with cleavable, non-polar "promoieties."[8] This neutralization of the charge enhances cell penetration and oral bioavailability.[8][9] Once inside the cell, cellular enzymes (like esterases) cleave off the promoieties to release the active phosphonic acid drug.[8][9][10]
Q5: Can co-solvents be used to dissolve phosphonic acids?
A5: Yes, using co-solvents is a common technique to increase the solubility of poorly soluble compounds.[11][12] For phosphonic acids, which are polar, polar organic solvents and alcohols can be effective. Solvents like methanol, ethanol (B145695), propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO) can dissolve phosphonic acids by forming favorable interactions, such as hydrogen bonds.[13] This approach is particularly useful in parenteral formulations.[12]
Troubleshooting Guide
Issue 1: My phosphonic acid precipitates out of my neutral buffer solution.
-
Cause: The pH of your buffer is likely near the isoelectric point of your compound, where the zwitterionic form dominates and solubility is at its minimum.[1] The addition of the phosphonic acid itself may have also lowered the buffer's pH, causing precipitation.[1]
-
Solution Workflow:
-
Verify pH: Re-measure the pH of your final solution.
-
Adjust pH: If the compound is more soluble at higher pH, try preparing your stock solution by first dissolving the phosphonic acid in a dilute basic solution (e.g., 0.1 M NaOH) before adding it to your buffer.[1] Carefully adjust the final pH back to the desired value, being mindful that it may precipitate again if you return to the problematic pH range.
-
Consider a Different Buffer: Use a buffer system with a pH range where your compound is predominantly in its more soluble anionic form.
-
Use Co-solvents: If compatible with your experiment, add a small percentage of a co-solvent like DMSO or ethanol to your buffer system to increase solubility.
-
Issue 2: My purified phosphonic acid is a sticky, hygroscopic solid that is difficult to handle and weigh.
-
Cause: Many phosphonic acids, especially those with longer organic chains, are amorphous and highly hygroscopic, readily absorbing moisture from the air to become sticky.[3][6]
-
Solutions:
-
Salt Formation: Convert the phosphonic acid to a salt. Salts are often crystalline, non-hygroscopic, and much easier to handle than the free acid.[5][6] Forming a monosodium salt by adjusting the pH to around 4.0-4.5 with sodium hydroxide can facilitate crystallization.[6] Using dicyclohexylamine (B1670486) to form an ammonium (B1175870) salt is another effective method for inducing crystallization.[6]
-
Drying: Ensure the compound is thoroughly dry. This can be done in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[3]
-
Crystallization: Attempt recrystallization from a suitable solvent system. For some phosphonic acids, a mixture of a polar solvent (like ethanol or acetonitrile) with water can yield crystals.[6]
-
Issue 3: When running a gradient HPLC method, my this compound-based buffer is causing pressure spikes and system blockage.
-
Cause: Phosphate (B84403) and this compound buffers are highly soluble in water but can precipitate in solutions with a high percentage of organic solvent.[14] During a gradient run, as the concentration of organic solvent (like acetonitrile (B52724) or methanol) increases, it can exceed the solubility limit of the buffer salts, causing them to crash out of solution, typically within the pump, mixer, or column.[14]
-
Solutions:
-
Limit Organic Percentage: Determine the precipitation point for your buffer. As a rule of thumb, potassium phosphate buffers can precipitate above 70% acetonitrile, while ammonium phosphate is stable up to about 85%.[14] Ensure your gradient method does not exceed this limit.
-
Lower Buffer Concentration: Use the lowest buffer concentration that still provides adequate buffering capacity and peak shape.
-
Use a More Soluble Buffer: If possible, switch to a buffer system that is more compatible with organic solvents, such as ammonium formate (B1220265) or ammonium acetate.
-
System Flush: Always flush the HPLC system thoroughly with a buffer-free mobile phase (e.g., water/methanol) after your analytical run to remove any residual buffer salts.
-
Data Presentation
Table 1: Qualitative Aqueous Solubility of a Typical Aminophosphonic Acid
| Solvent | Solubility | Rationale | Reference |
| Water (Neutral pH) | Low | Predominantly in the less soluble zwitterionic form. | [1] |
| Aqueous Acid (e.g., 0.1 M HCl) | High | The amino group is protonated, forming a soluble cationic species. | [1] |
| Aqueous Base (e.g., 0.1 M NaOH) | High | The phosphonic acid group is deprotonated, forming a soluble anionic species. | [1] |
Table 2: Quantitative Solubility of Phenylphosphonic Acid in Organic Solvents at Various Temperatures
| Temperature (K) | n-Propanol (mole fraction, x) | Acetone (mole fraction, x) | Acetonitrile (mole fraction, x) | Ethyl Acetate (mole fraction, x) |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 |
| Data sourced from He et al. (2016). The data shows that solubility increases with temperature and that solubility is highest in the protic solvent n-propanol.[15] |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Salt Formation for Solubility
-
Preparation of Stock Slurry: Prepare a slurry of the phosphonic acid in deionized water at a concentration well above its expected solubility (e.g., 10 mg/mL). Ensure the suspension is homogenous by stirring.
-
pH Titration: Dispense equal volumes of the slurry into several vials. While stirring, slowly titrate each vial with a suitable base (e.g., 0.1 M NaOH, 0.1 M KOH) or acid (0.1 M HCl).
-
Visual and Instrumental Analysis: Observe the vials for the pH at which the solid completely dissolves. This is the approximate pH required for solubilization. For quantitative analysis, allow the suspensions to equilibrate for 24 hours, then filter using a 0.22 µm syringe filter. Analyze the filtrate concentration using a suitable method (e.g., HPLC-UV, LC-MS).
-
Salt Isolation (Optional): To isolate a solid salt, prepare a concentrated aqueous solution of the phosphonic acid and add 1.0 equivalent of a chosen base (e.g., NaOH). Remove the water via lyophilization (freeze-drying) or rotary evaporation to obtain the solid salt. Assess the resulting solid for improved handling properties (crystallinity, hygroscopicity).
Protocol 2: Co-solvent Solubility Assessment
-
Solvent Preparation: Prepare a series of aqueous solutions containing increasing percentages of a water-miscible organic co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v of ethanol, propylene glycol, or DMSO).
-
Equilibrium Solubility Measurement: Add an excess amount of the phosphonic acid to each co-solvent mixture in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, check for undissolved solid. Centrifuge or filter the samples to separate the solid from the supernatant.
-
Quantification: Carefully dilute an aliquot of the clear supernatant and determine the concentration of the dissolved phosphonic acid using a validated analytical method (e.g., HPLC). Plot solubility versus co-solvent percentage to identify the optimal concentration.
Visualizations
Caption: Key strategies for enhancing phosphonic acid solubility.
Caption: Relationship between pH, speciation, and solubility.
Caption: General metabolic activation pathway for a this compound prodrug.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phosphonates and this compound Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. ijpbr.in [ijpbr.in]
- 13. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]
- 14. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Hygroscopic Phosphonate Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hygroscopic phosphonate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems you may encounter when handling, storing, and analyzing hygroscopic this compound compounds.
Q1: My this compound compound has become a sticky, difficult-to-handle solid. What happened and what can I do?
A1: This is a common issue with hygroscopic phosphonates. The stickiness or "oiling out" is due to the absorption of atmospheric moisture.[1] To handle the material, you should work in a controlled environment, such as a glove box or under a stream of dry inert gas. To salvage the material, it must be thoroughly dried.
-
Troubleshooting Steps:
-
Assess the Scale: For small amounts, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) may be sufficient.[2]
-
Solvent-Based Drying: For larger quantities or very sticky material, consider dissolving the compound in an appropriate anhydrous solvent and removing the water via azeotropic distillation (e.g., with toluene).[2]
-
Lyophilization: Freeze-drying from a suitable solvent like t-butanol can yield a fine, fluffy powder instead of a sticky residue.[1]
-
Q2: I'm seeing inconsistent results in my HPLC analysis (e.g., shifting retention times, broad peaks). Could moisture be the cause?
A2: Yes, moisture can significantly impact HPLC analysis. Water absorbed by your compound can alter its polarity, leading to retention time drift. It can also affect the mobile phase composition if not carefully controlled.
-
Troubleshooting Steps:
-
Check Mobile Phase: Ensure your mobile phase is properly degassed and that all components are miscible. Prepare fresh mobile phase daily to avoid changes in composition.[3][4]
-
Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting your run.[4]
-
Dry the Sample: Ensure your sample is completely dissolved in the mobile phase and, if possible, prepare it in a low-humidity environment.
-
System Check: Look for leaks in the system, especially around pump seals and fittings, as this can cause pressure fluctuations and affect retention times.[3][4]
-
Data Presentation: Selecting the Right Desiccant
Proper storage is critical for preventing moisture absorption. The choice of desiccant for your desiccator or storage container will depend on the required level of dryness and the environmental conditions.
| Desiccant Type | Absorption Capacity (% of own weight) | Best For | Considerations |
| Silica Gel | ~40% | General purpose, reusable, FDA-approved for food/pharma packaging.[5][6] | Less effective in very low humidity.[2] Can be regenerated by heating.[5] |
| Molecular Sieves | High | Achieving very low humidity levels, protecting highly sensitive materials.[2][5] | More expensive. Can remove trapped water from other materials.[6] |
| Calcium Chloride | Up to 300% | High humidity environments, large-scale moisture control (e.g., shipping).[7] | Turns into a liquid brine when saturated, requiring careful containment.[2][7] |
| Montmorillonite Clay | ~30-40% | Cost-effective, eco-friendly option for moderate humidity.[6][7] | May release moisture back into the environment at temperatures above 50°C.[6] |
| Phosphorus Pentoxide (P₂O₅) | Very High | Ultimate drying agent for achieving extremely low humidity in desiccators. | Forms a protective layer of phosphoric acid that can reduce its effectiveness if not distributed on a carrier.[8] |
Experimental Protocols
Protocol 1: Weighing and Dispensing a Hygroscopic this compound
This protocol minimizes moisture exposure during the critical step of weighing.
Materials:
-
Analytical balance
-
Spatula
-
Weighing vessel (e.g., glass vial with a screw cap)
-
Desiccator for temporary storage
Procedure:
-
Place the weighing vessel on the balance and tare it.
-
Remove your hygroscopic this compound compound from its primary storage container (e.g., desiccator or glove box).
-
Quickly transfer the approximate amount of compound needed into the weighing vessel using a clean, dry spatula. Do not add the powder while the vessel is on the balance to avoid spills and inaccurate readings.[9]
-
Close the weighing vessel immediately to minimize contact with air.
-
Place the closed vessel on the balance and record the weight.
-
If you need to adjust the amount, remove the vessel from the balance, make the adjustment, re-close it, and weigh again.
-
For preparing a solution, dissolve the compound directly in the tared and weighed vessel. Then, reweigh to determine the exact mass of the compound transferred by difference. This is particularly suitable for sticky or volatile samples.[10]
-
Complete the weighing process as quickly as possible, ideally within one minute, to prevent significant weight gain from moisture absorption.[10]
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This method is used to accurately quantify the water content in your this compound compound.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer reagent (e.g., single-component titrant)
-
Anhydrous methanol (B129727) or appropriate solvent
-
Gas-tight syringe
-
Sample vial
Procedure:
-
System Preparation: Add fresh, dry methanol (or another suitable solvent that dissolves your compound) to the titration vessel. Run a pre-titration to neutralize any residual water in the solvent until the endpoint is stable.
-
Titrant Standardization: Calibrate the Karl Fischer reagent by titrating a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial water standard). This determines the water equivalency (mg/mL) of the titrant.[11] Perform this daily for accurate results.[12]
-
Sample Preparation: In a controlled, low-humidity environment if possible, accurately weigh your hygroscopic this compound sample into a dry vial.
-
Sample Introduction: Quickly unseal the vial and add the sample directly into the conditioned titration vessel. Ensure a complete transfer. For highly hygroscopic solids, direct addition is recommended to avoid moisture uptake during external dissolution.[13]
-
Titration: Start the titration. The instrument will add the Karl Fischer reagent until all the water from the sample has reacted. The instrument software will automatically calculate the water content based on the volume of titrant used and its standardized concentration.
-
Considerations:
-
If your compound does not dissolve well in methanol, you may need to use a co-solvent like formamide (B127407) or perform the titration at a slightly elevated temperature (e.g., 50°C) to aid dissolution and water release.[13]
-
Ensure the titration cell is properly sealed to prevent atmospheric moisture from interfering with the measurement.[14]
-
Visual Guides: Workflows and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Desiccant Materials: Types and Comparative Performance Analysis - Minghui [sz-minghui.com]
- 6. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 7. desiccantpak.com [desiccantpak.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. info.gfschemicals.com [info.gfschemicals.com]
- 12. cdn.hach.com [cdn.hach.com]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
Technical Support Center: Optimization of Phosphonate Ligand to Metal Ratio in Complexation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of phosphonate ligand to metal ratio in complexation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound-metal complexes?
A1: The stability of this compound-metal complexes is governed by several factors:
-
Nature of the Central Metal Ion: The charge, size, and electron configuration of the metal ion play a crucial role. Generally, higher charge and smaller ionic radius lead to more stable complexes.[1][2]
-
Nature of the this compound Ligand: The basicity, number of this compound groups, and the presence of other coordinating groups on the ligand backbone influence complex stability.[1][3]
-
Chelation: Multidentate this compound ligands that form multiple bonds with the metal ion create more stable chelate rings. Five-membered chelate rings are often the most stable due to minimal ring strain.[1]
-
pH of the Solution: The pH of the reaction medium is critical as it dictates the protonation state of the this compound groups.[4] At low pH, the this compound groups are protonated, reducing their affinity for metal ions. Conversely, high pH leads to deprotonation and a high negative charge, which can cause rapid precipitation of amorphous metal phosphonates.[4]
-
Steric Hindrance: Bulky substituents on the this compound ligand can sterically hinder the approach of the metal ion, potentially leading to less stable complexes or lower coordination numbers.[3]
Q2: What is the typical stoichiometry (ligand-to-metal ratio) for this compound-metal complexes?
A2: The stoichiometry of this compound-metal complexes can vary depending on the specific ligand and metal ion, as well as the reaction conditions. Common stoichiometries include 1:1, 1:2, and 2:1 (metal:ligand).[5][6] For example, a 1:1 molar ratio was found for iron (III) complexes with alendronate, etidronate, and ibandronate.[6] However, the formation of higher-order complexes is also possible.[7]
Q3: Which analytical techniques are most suitable for determining the optimal ligand-to-metal ratio?
A3: Several techniques can be employed to determine the optimal ligand-to-metal ratio:
-
Mole-Ratio Method: This is a spectrophotometric method where the concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is then plotted against the molar ratio of ligand to metal to determine the stoichiometry.[8]
-
Method of Continuous Variations (Job's Plot): In this spectrophotometric method, the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand reveals the stoichiometry of the complex.[7]
-
Potentiometric pH Titration: This method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base. The resulting titration curve can be used to determine the stoichiometry and stability constants of the complex.[7]
-
NMR Spectroscopy: 1H and 31P NMR spectroscopy can be used to monitor the chemical shifts of the ligand upon complexation with a metal ion, providing insights into the binding stoichiometry and coordination environment.[9][10]
-
Ligand Exchange Method: This is a spectrophotometric technique that is particularly useful for studying weak or relatively weak complexes. It involves adding the ligand of interest to a solution of a colored metal complex with a known stoichiometry and stability.[6][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of an amorphous solid upon mixing the metal and ligand solutions. | The pH of the solution is too high, leading to rapid formation and precipitation of an insoluble metal this compound.[4] | Carefully control the pH of the reaction mixture. It is often necessary to work in a specific pH range to obtain crystalline products.[4] Consider using a buffer system to maintain a stable pH. |
| Inconsistent or non-reproducible results in complexation experiments. | - Inadequate equilibration time. - Presence of interfering ions from buffers or salts.[12] - Changes in temperature or ionic strength. | - Ensure that the complexation reaction has reached equilibrium before taking measurements.[13] - Use non-coordinating buffers and salts where possible. Perchlorate salts are often a good choice.[14] - Maintain constant temperature and ionic strength throughout the experiments. |
| Difficulty in determining the stoichiometry of a weakly bound complex. | Standard methods like the mole-ratio or Job's plot may not be sensitive enough for weakly interacting systems. | Consider using the ligand exchange method, which is reported to be more accurate and precise for determining the stoichiometry of weak complexes.[6][11] |
| Formation of multiple complex species in solution. | The ligand and metal can form complexes with different stoichiometries (e.g., ML, ML2) depending on their relative concentrations.[7] | Use a combination of techniques, such as spectrophotometry and potentiometry, and analyze the data using specialized software to resolve the different species and their stability constants.[15] |
| Low yield of the desired complex. | - Suboptimal ligand-to-metal ratio. - Unfavorable pH or temperature. - Competing reactions with other species in the solution. | - Systematically vary the ligand-to-metal ratio to find the optimal conditions for the formation of the desired complex.[14] - Optimize the pH and temperature of the reaction.[16] - Purify all reagents and use high-purity solvents to minimize side reactions. |
Data Presentation
Table 1: Stability Constants (log K) of Selected Metal-Phosphonate Complexes
| Ligand | Metal Ion | log KML | Reference(s) |
| Methylphosphonic acid (MPA) | Ca2+ | 2.1 | [12] |
| Mg2+ | 2.2 | [12] | |
| Cu2+ | 3.9 | [12] | |
| Zn2+ | 3.2 | [12] | |
| 1-Hydroxyethane-1,1-diylbisphosphonic acid (HEDPA) | Ca2+ | 5.8 | [13] |
| Mg2+ | 6.0 | [13] | |
| Cu2+ | 10.5 | [13] | |
| Zn2+ | 9.0 | [13] | |
| Nitrilotris(methylenephosphonic acid) (NTMP) | Ca2+ | 6.4 | [17] |
| Mg2+ | 7.3 | [17] | |
| Sr2+ | 5.4 | [17] | |
| Ba2+ | 5.1 | [17] | |
| N-(phosphonomethyl)glycine (Glyphosate) | Ca2+ | 3.2 | [12] |
| Mg2+ | 3.3 | [12] | |
| Cu2+ | 6.5 | [12] | |
| Zn2+ | 5.9 | [12] | |
| Cyclohexane-1,2-diamine-N,N,N',N'-tetrakis(methylenephosphonic acid) derivative (L3) | Gd3+ | 17.62 | [4] |
Table 2: Reported Stoichiometries for Selected this compound-Metal Complexes
| This compound Ligand | Metal Ion | Reported Stoichiometry (Metal:Ligand) | Reference(s) |
| Alendronate | Fe3+ | 1:1 | [6] |
| Etidronate | Fe3+ | 1:1 | [6] |
| Ibandronate | Fe3+ | 1:1 | [6] |
| Amino-tris(methylenephosphonic acid) (AMP) | Ca2+ | 1:1 | [5] |
| p-aminobenzylphosphonic acid (PABPA) | Mg2+ | 1:2 | [18] |
| Ca2+ | 1:2 | [18] | |
| Sr2+ | 1:2 | [18] | |
| 1,2-ethylenediphosphonic acid (EDPA) | Ni2+ | 1:1 | [18] |
Experimental Protocols
Protocol 1: Determination of Stoichiometry by the Mole-Ratio Method
This protocol describes the use of UV-Vis spectrophotometry to determine the stoichiometry of a metal-phosphonate complex.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal salt of a known concentration in a suitable solvent (e.g., deionized water, buffer).
-
Prepare a stock solution of the this compound ligand of a known concentration in the same solvent.
-
-
Preparation of Experimental Solutions:
-
Prepare a series of solutions where the concentration of the metal ion is held constant, and the concentration of the ligand is systematically varied. For example, prepare a series of solutions with ligand-to-metal molar ratios of 0:1, 0.2:1, 0.4:1, 0.6:1, 0.8:1, 1:1, 1.2:1, 1.4:1, 1.6:1, 1.8:1, 2:1, and so on, up to a significant excess of the ligand.
-
Ensure the total volume of each solution is the same.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of the metal-ligand complex by scanning the spectrum of a solution containing an excess of the ligand.
-
Measure the absorbance of each prepared solution at the λmax of the complex. Use a solution containing only the metal salt at the same concentration as a blank.
-
-
Data Analysis:
-
Plot the absorbance as a function of the molar ratio of ligand to metal.
-
The plot will typically show two linear regions that intersect at a point corresponding to the stoichiometric ratio of the complex.[8]
-
Protocol 2: Determination of Stability Constants by Potentiometric pH Titration
This protocol outlines the procedure for determining the stability constants of metal-phosphonate complexes.
-
Calibration of the pH Electrode:
-
Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
-
-
Preparation of Titration Solutions:
-
Prepare a solution containing a known concentration of the this compound ligand and a known concentration of a strong acid (e.g., HCl) in a constant ionic strength medium (e.g., 0.1 M KCl).
-
Prepare a second solution identical to the first, but also containing a known concentration of the metal salt.
-
-
Titration Procedure:
-
Titrate each solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Record the pH of the solution after each addition of the base.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations. The titration curve for the solution containing the metal ion will be shifted to a lower pH compared to the curve for the ligand alone, indicating complex formation.[7]
-
The titration data can be analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
-
Visualizations
Caption: Workflow for the mole-ratio method.
Caption: Factors influencing complex stability.
Caption: Workflow for potentiometric pH titration.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal phosphate complex - Wikipedia [en.wikipedia.org]
- 3. Formation and protonation of aminopolythis compound complexes of alkaline-earth and divalent transition-metal ions in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine and this compound containing ligands for stable lanthanide complexation. An experimental and theoretical study to assess the solution structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of phosphonates on lanthanide separation for surface-grafted porous zirconia - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00928E [pubs.rsc.org]
- 12. alanplewis.com [alanplewis.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure and thermodynamic properties of aminopoly-phosphonate complexes of the alkaline-earth metal lons - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Incorporation of Phosphonate Monomers in Polymerization
Welcome to the technical support center for troubleshooting issues related to the incorporation of phosphonate monomers in polymerization. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low incorporation of my this compound monomer in my copolymerization reaction?
A1: Low incorporation of this compound monomers can stem from several factors related to the monomer's reactivity, the polymerization method, and reaction conditions. Key reasons include:
-
Inherent Monomer Reactivity: The structure of the vinyl this compound monomer significantly influences its reactivity. For instance, vinyl this compound monomers are particularly susceptible to chain transfer reactions, which can terminate the growing polymer chain prematurely and thus reduce incorporation.[1][2] In contrast, this compound monomers with a para-vinylbenzyl group tend to enhance the propagation rate.[1][2]
-
Steric Hindrance: Bulky this compound groups can sterically hinder the approach of the monomer to the propagating radical, leading to a lower rate of incorporation compared to less hindered comonomers.
-
Polymerization Method: Certain controlled radical polymerization techniques can be problematic. For example, Atom Transfer Radical Polymerization (ATRP) of this compound monomers may result in low conversions and poor molecular weight control due to the strong complexation of the this compound group with the copper catalyst.[3]
-
Monomer Purity: The presence of impurities, such as divinyl compounds from the synthesis of the this compound monomer, can lead to cross-linking and the formation of insoluble gels, which can be misinterpreted as low incorporation of soluble polymer.[3] Inhibitors used during monomer synthesis, if not completely removed, can also quench the polymerization.[4]
Q2: How does the choice of polymerization technique affect the incorporation of this compound monomers?
A2: The choice of polymerization technique is critical for successfully incorporating this compound monomers.
-
Free Radical Polymerization: While widely used, conventional free radical polymerization offers less control over the polymer architecture and can be plagued by chain transfer reactions, especially with vinyl this compound monomers.[1][2]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is often a more suitable method for polymerizing this compound monomers. It is an organosulfur-based technique that avoids the metal catalyst issues seen in ATRP and can provide good control over molecular weight and dispersity.[3]
-
Atom Transfer Radical Polymerization (ATRP): As mentioned, ATRP can be challenging due to the this compound group's ability to act as a ligand for the copper catalyst, effectively poisoning it and stalling the polymerization.[3] Optimization of the initiator/catalyst system and temperature may be required to achieve better results.[3]
-
Ring-Opening Polymerization (ROP): For cyclic this compound monomers, ROP can be an effective method. However, it is important to be aware of potential side reactions like transesterification, which can affect the final polymer structure.[5]
Q3: What are the key reaction parameters I should optimize to improve this compound monomer incorporation?
A3: To enhance the incorporation of this compound monomers, consider optimizing the following parameters:
-
Monomer Feed Ratio: The ratio of your this compound monomer to the comonomer in the initial reaction mixture will influence the composition of the resulting copolymer. Experiment with different feed ratios to find the optimal balance for your desired level of incorporation.
-
Initiator Concentration: The concentration of the initiator affects the number of growing polymer chains. A lower initiator concentration generally leads to higher molecular weight polymers, which may improve the overall incorporation of the this compound monomer.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the monomers and the solubility of the resulting polymer. For RAFT polymerization of some this compound monomers, polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to yield higher conversions and polymerization rates.[6]
-
Temperature: The reaction temperature affects the rates of initiation, propagation, and termination. For some systems, lowering the temperature can reduce the likelihood of side reactions and improve control over the polymerization.[7]
-
Reaction Time: Insufficient reaction time will naturally lead to low monomer conversion and incorporation. Monitor the polymerization kinetics to ensure the reaction proceeds to the desired conversion.
Q4: How can I accurately quantify the incorporation of my this compound monomer into the polymer?
A4: Several analytical techniques can be used to quantify the incorporation of this compound monomers:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most direct and powerful methods for quantifying phosphorus-containing compounds.[8] Due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, it provides excellent signal separation, allowing for the determination of the amount of incorporated this compound monomer relative to an internal standard.[8][9]
-
¹H NMR Spectroscopy: While more complex due to overlapping signals, ¹H NMR can also be used. By comparing the integration of characteristic peaks from the this compound monomer with those from the comonomer or the polymer backbone, the composition can be determined.
-
Inductively Coupled Plasma (ICP) Spectroscopy: ICP techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), can be used to determine the phosphorus content of the polymer after digestion of the sample. This provides a highly accurate measure of the total phosphorus content, which can then be related to the monomer incorporation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to analyze the elemental composition of the polymer, including the phosphorus content, at the surface of a material.[10]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the polymerization of this compound monomers. This data can serve as a starting point for designing your own experiments.
| Monomer Type | Polymerization Method | Comonomer | Initiator/CTA | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| Methacryloyloxymethyl dimethylthis compound (MP) | RAFT | Benzyl methacrylate (B99206) (BzMA) | CPDB/AIBN | DMF | 70 | 3.5 | 65 | [3] |
| Diethyl vinyl this compound | Anionic | None | n-BuLi | THF | -78 | - | High | [11] |
| (Dimethoxyphosphoryl)methyl methacrylate (DMPMM) | Free Radical | Heptadecafluorodecyl methacrylate (HDFDMA) | AIBN | - | 85 | 24 | 86 | [12] |
| Cyclic this compound (EtPPn) | ROP | Lactide (LA) | DBU | Toluene | 25 | 1 | 88 | [13] |
Note: This table provides examples, and optimal conditions will vary depending on the specific monomers and desired polymer properties.
Experimental Protocols
Protocol 1: Quantification of this compound Monomer Incorporation using ³¹P NMR Spectroscopy
This protocol outlines a general procedure for determining the molar incorporation of a this compound monomer in a copolymer using ³¹P NMR.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified and dried copolymer into an NMR tube.
-
Add a known amount of a suitable internal standard that has a distinct ³¹P chemical shift and does not react with the polymer. Triphenylphosphine oxide (TPPO) or another stable organophosphorus compound can be used.
-
Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that fully solubilizes the polymer. Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all phosphorus nuclei for accurate quantification. A D1 of at least 5 times the longest T₁ of the phosphorus nuclei in the sample is recommended.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peak corresponding to the incorporated this compound monomer and the peak of the internal standard.
-
Calculate the moles of the internal standard.
-
Using the integrated areas and the known moles of the internal standard, calculate the moles of the incorporated this compound monomer.
-
The molar incorporation can then be calculated relative to the total moles of monomer units in the polymer (determined, for example, by ¹H NMR).
-
Visualizations
Caption: Troubleshooting workflow for low this compound monomer incorporation.
Caption: Key factors influencing this compound monomer incorporation.
References
- 1. Recent progress on this compound vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids | MDPI [mdpi.com]
- 12. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05813D [pubs.rsc.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Addressing Phosphonate Interference in Phosphate Assays
For researchers, scientists, and drug development professionals, accurate quantification of inorganic phosphate (B84403) (Pi) is crucial for a wide range of biochemical assays. However, the presence of phosphonate-containing compounds can significantly interfere with common phosphate detection methods, leading to inaccurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are phosphonates and why do they interfere with phosphate assays?
A1: Phosphonates are compounds characterized by a stable carbon-phosphorus (C-P) bond. They are structurally similar to phosphates, which have a phosphorus-oxygen (P-O) bond. This structural analogy is the primary reason for their interference in many phosphate assays. Common phosphonates encountered in research and drug development include bisphosphonates used in osteoporosis treatment (e.g., alendronate, etidronate, zoledronic acid), herbicides (e.g., glyphosate), and various enzyme inhibitors.[1]
The most common phosphate detection methods, such as the Molybdenum Blue assay (and its derivative, the Malachite Green assay), rely on the reaction of phosphate with molybdate (B1676688) under acidic conditions to form a colored complex.[2][3] Phosphonates can also react with the molybdate reagent, leading to the formation of a colored complex that absorbs at a similar wavelength, thus causing an overestimation of the true phosphate concentration.[2][3]
Q2: Which phosphate assays are most susceptible to this compound interference?
A2: Molybdate-based colorimetric assays, including the Malachite Green and Ammonium Molybdate methods, are highly susceptible to interference from phosphonates.[2][3] The degree of interference can vary depending on the specific this compound compound and its concentration in the sample.
Q3: Are there phosphate assay methods that are not affected by phosphonates?
A3: Yes, enzymatic assays for phosphate detection are generally not affected by phosphonates. These assays utilize enzymes that are highly specific for inorganic phosphate. A common enzymatic method involves the use of purine (B94841) nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XOD).[1][4] In this system, PNP catalyzes the reaction of inorganic phosphate with a purine nucleoside (e.g., inosine) to produce hypoxanthine (B114508). Xanthine oxidase then oxidizes hypoxanthine to uric acid, which can be measured spectrophotometrically. Due to the high specificity of PNP for phosphate, phosphonates do not participate in the reaction and therefore do not interfere with the measurement.
Q4: What are the common this compound compounds I should be aware of in my experiments?
A4: A variety of this compound-containing molecules are used in drug development and other biological research. Being aware of their potential presence in your samples is the first step in avoiding assay interference.
| Compound Class | Examples | Common Applications |
| Bisphosphonates | Alendronate, Etidronate, Zoledronic Acid, Pamidronate | Treatment of osteoporosis and other bone-related diseases.[1] |
| Herbicides | Glyphosate | Weed control in agricultural and other settings. |
| Enzyme Inhibitors | Various synthetic this compound analogs | Used to study enzyme mechanisms and as potential therapeutic agents. |
| Chelating Agents | Aminotris(methylenephosphonic acid) (ATMP), Diethylenetriamine penta(methylene phosphonic acid) (DTPMP) | Industrial water treatment, detergents. |
Troubleshooting Guides
Problem 1: My Malachite Green assay is giving unexpectedly high phosphate readings.
This is a classic sign of this compound interference. The following workflow can help you diagnose and solve the issue.
Problem 2: I suspect this compound interference. How can I confirm it and choose the right mitigation strategy?
The best approach is to select an assay method that is not susceptible to this compound interference. Here's a logical workflow for making that decision.
Experimental Protocols
Method 1: UV Photochemical Oxidation for Total Phosphorus Measurement
This method converts phosphonates to orthophosphate through UV irradiation in the presence of an oxidizing agent, allowing for the measurement of total phosphorus using a subsequent molybdate-based assay.[5][6][7]
Materials:
-
UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm)
-
Quartz cuvettes or tubes
-
Potassium persulfate ((K)₂S₂O₈)
-
Malachite Green phosphate assay kit
-
Phosphate standards
Protocol:
-
Sample Preparation: Prepare your samples and phosphate standards in quartz cuvettes or tubes.
-
Add Oxidizing Agent: Add potassium persulfate to each sample and standard to a final concentration of 1-2% (w/v).
-
UV Irradiation: Place the samples and standards under the UV lamp. The irradiation time will depend on the specific this compound and its concentration, as well as the lamp's intensity and distance from the samples. A typical starting point is 10-30 minutes.[5][6] It is crucial to validate the irradiation time for your specific this compound to ensure complete conversion to orthophosphate.
-
Cooling: After irradiation, allow the samples to cool to room temperature.
-
Phosphate Detection: Perform a standard Malachite Green phosphate assay on the irradiated samples and standards.
-
Calculation: The resulting phosphate concentration represents the total phosphorus (inorganic phosphate + this compound-derived phosphate) in the original sample.
Quantitative Data on UV Oxidation Efficiency:
| This compound | UV Irradiation Time (min) | Conversion to Phosphate (%) |
| Glyphosate | 30 | >95 |
| Etidronate (HEDP) | 60 | >90 |
| Alendronate | 60 | >90 |
| Zoledronic Acid | 90 | >85 |
Note: This data is illustrative and the optimal irradiation time should be determined empirically for your specific experimental conditions.
Method 2: Enzymatic Phosphate Assay using Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XOD)
This method offers high specificity for inorganic phosphate and is not susceptible to this compound interference.[1][4]
Materials:
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XOD)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 293 nm
-
Phosphate standards
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of inosine in the reaction buffer.
-
Prepare fresh solutions of PNP and XOD in the reaction buffer just before use. Enzyme stability can vary, so it is recommended to prepare fresh dilutions for each experiment.
-
-
Reaction Setup:
-
In a microplate or cuvette, add your sample or phosphate standard.
-
Add the inosine solution and the XOD solution to each well.
-
-
Initiate Reaction: Start the reaction by adding the PNP solution.
-
Measurement: Immediately begin monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid. The rate of absorbance change is proportional to the phosphate concentration.
-
Standard Curve: Generate a standard curve by plotting the rate of absorbance change versus the concentration of the phosphate standards.
-
Calculation: Determine the phosphate concentration in your samples from the standard curve.
Signaling Pathway:
Quantitative Comparison of Assay Methods
The following table summarizes the potential for interference from common phosphonates in the Malachite Green assay and the lack of interference in the enzymatic assay.
| This compound (100 µM) | Apparent Phosphate Concentration (µM) - Malachite Green Assay | Apparent Phosphate Concentration (µM) - Enzymatic Assay |
| None (Control) | 10.0 | 10.0 |
| Glyphosate | 15.2 | 10.1 |
| Etidronate | 45.8 | 10.2 |
| Alendronate | 38.5 | 9.9 |
| Zoledronic Acid | 55.1 | 10.0 |
This data is illustrative and highlights the significant overestimation of phosphate in the presence of phosphonates with the Malachite Green assay, while the enzymatic assay remains accurate.
By understanding the principles of this compound interference and utilizing the appropriate mitigation strategies and alternative assay methods, researchers can ensure the accuracy and reliability of their phosphate quantification data.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Phosphonate Quantification
The quantification of phosphonates, a class of organophosphorus compounds, is crucial in various fields, including pharmaceutical development, environmental monitoring, and industrial process control. Due to their high polarity, low volatility, and lack of a strong chromophore, the analysis of phosphonates by High-Performance Liquid Chromatography (HPLC) presents unique challenges. This guide provides a detailed comparison of common HPLC-based and related methods for phosphonate quantification, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Analytical Methods
Several analytical techniques are employed for the quantification of phosphonates. The choice of method often depends on the specific this compound, the sample matrix, and the required sensitivity and selectivity. The primary methods include HPLC with pre-column derivatization, ion chromatography (IC), and liquid chromatography-mass spectrometry (LC-MS/MS).
Quantitative Performance
The performance of different analytical methods for this compound quantification can be compared based on key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity.
| Method | Analyte(s) | LOD/MDL | LOQ | Linearity Range | Reference |
| HPLC with Pre-column Derivatization (FMOC-Cl) | Iminodimethylenephosphonic acid (IDMP) | 0.02 mM | - | - | [1] |
| Formyl-iminodimethylenephosphonic acid (FIDMP) | 0.01 mM | - | - | [1] | |
| Ion Chromatography with Integrated Pulsed Amperometric Detection (IC-IPAD) | Aminomethylphosphonic acid (AMPA) | 0.014 µM | - | 0.05 - 20 µM | [2] |
| Diethylenetriamine penta(methylene this compound) (DTPMP) | 0.104 µM | - | 0.05 - 20 µM | [2] | |
| Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS) | Various scale and corrosion inhibitors | - | - | 5 - 5000 ppb | [3] |
| Ion-Pair Reversed-Phase HPLC with Indirect UV Detection | Phosphates | 0.86 µg/mL | 2.60 µg/mL | - | [4] |
| Phosphites | 0.76 µg/mL | 2.29 µg/mL | - | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various sources to provide a comprehensive overview.
HPLC with Pre-column Derivatization using FMOC-Cl
This method is commonly used for aminophosphonates, where the 9-fluorenylmethyl chloroformate (FMOC-Cl) reagent reacts with the amino group to form a fluorescent derivative that can be detected by a fluorescence or UV detector.[5]
Experimental Workflow
Methodology
-
Sample Preparation:
-
Filter aqueous samples through a 0.45 µm filter.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[6]
-
Adjust the pH of the sample with a suitable buffer (e.g., borate buffer) to ensure optimal reaction conditions for derivatization.
-
-
Derivatization:
-
To 1 mL of the prepared sample, add the FMOC-Cl reagent solution (e.g., in acetonitrile).
-
The reaction mixture is then incubated. For the derivatization of IDMP, heating at 60°C for 10 minutes is effective.[1]
-
The reaction is quenched by adding an acid (e.g., phosphoric acid).
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution is typically used, for example, with a mixture of an acidic phosphate buffer and acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., excitation at 260 nm, emission at 315 nm) or a UV detector (e.g., 260 nm).[1]
-
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species like phosphonates without the need for derivatization.[2][7]
Experimental Workflow
Methodology
-
Sample Preparation:
-
Dilute the sample as necessary with deionized water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
IC Conditions:
-
Column: Anion exchange column, such as a Dionex IonPac AS28-Fast-4μm.[7]
-
Eluent: Typically an electrolytically generated potassium hydroxide (B78521) (KOH) gradient.[7]
-
Flow Rate: Around 0.25 - 1.0 mL/min.
-
Detection:
-
Suppressed Conductivity: A common detector for ion chromatography.[7]
-
Integrated Pulsed Amperometric Detection (IPAD): Offers a greener alternative by avoiding organic solvents and derivatization.[2]
-
Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity, especially for complex matrices.[3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of phosphonates without derivatization, offering high sensitivity and specificity. Hydrophilic Interaction Chromatography (HILIC) is often used for the separation of these polar compounds.[8]
Experimental Workflow
Methodology
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like ammonium formate.[8]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phosphonates.[8]
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Method Comparison and Selection
Logical Comparison of Methods
-
HPLC with Pre-column Derivatization: This is a good option for aminophosphonates when a fluorescence or UV detector is available. The derivatization step adds complexity but can significantly improve sensitivity.[5][9]
-
Ion Chromatography: IC is an excellent choice for a wide range of phosphonates, especially in aqueous samples. It avoids the need for derivatization and can be coupled with various detectors to suit different sensitivity requirements.[2][7] The IC-IPAD method is highlighted as a particularly "green" option due to the elimination of organic solvents.[2]
-
LC-MS/MS: This is the most sensitive and selective method, making it ideal for trace analysis in complex matrices, such as environmental or biological samples.[6][8] While powerful, it requires more specialized and expensive equipment. The use of ion-pairing agents can also be employed to improve retention and ionization in LC-MS.
Conclusion
The validation of HPLC and related methods for this compound quantification requires careful consideration of the analyte's properties, the sample matrix, and the desired analytical performance. HPLC with pre-column derivatization offers a viable option for aminophosphonates, while ion chromatography provides a robust and versatile approach for a broader range of these compounds without derivatization. For the highest sensitivity and selectivity, particularly in challenging matrices, LC-MS/MS is the method of choice. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select and validate the most appropriate method for their specific application.
References
- 1. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 2. Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 7. lcms.cz [lcms.cz]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. journalajacr.com [journalajacr.com]
Inter-Laboratory Comparison of Phosphonate Analysis Methods: A Guide for Researchers
This guide provides a comparative overview of common analytical methods for the quantification of phosphonates, compounds widely used as chelating agents, scale inhibitors, and in drug development. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is critical for accurate and reliable results. This document outlines key methodologies, their performance characteristics based on experimental data from various studies, and visual workflows to aid in method selection and implementation.
Experimental Protocols
The analysis of phosphonates can be challenging due to their high polarity, tendency to form complexes with metals, and often low concentrations in complex matrices.[1][2] Various methods have been developed to address these challenges, each with its own set of procedures.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a prevalent method for phosphonate analysis due to its high sensitivity and selectivity.[3]
-
Sample Preparation:
-
For aqueous samples, a common approach involves dilution with a water/acetonitrile (B52724) mixture.[3] To mitigate matrix effects from high cation concentrations, a cation exchange resin (e.g., Dowex 50WX8) can be used for sample cleanup.[4]
-
In complex matrices like cereal grains, an extraction with water is followed by shaking.[5]
-
For trace-level analysis in environmental samples, solid-phase extraction (SPE) can be employed for pre-concentration.[2]
-
Derivatization, for instance with trimethylsilyldiazomethane (B103560) (TMSCHN2), can significantly enhance sensitivity by orders of magnitude.[2]
-
-
Chromatographic Separation:
-
Hydrophilic Interaction Chromatography (HILIC) is frequently used for the separation of these polar compounds.[3][4] A typical mobile phase gradient might involve acetonitrile and an aqueous buffer like ammonium (B1175870) formate.[3]
-
Reversed-phase columns (e.g., C18) are also utilized, often with a compatible solvent mixture such as acetonitrile/isopropanol.[6]
-
-
Mass Spectrometric Detection:
-
Detection is typically performed using an electrospray ionization (ESI) source in negative polarity.[4]
-
Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity.
-
2. Ion Chromatography (IC)
Ion chromatography is a robust technique for the separation and quantification of ionic analytes like phosphonates.
-
Sample Preparation:
-
Samples are typically diluted in deionized water and filtered through a 0.45 µm IC syringe filter.[3]
-
-
Chromatographic Conditions:
-
A high-capacity anion-exchange column is used for separation.[3]
-
The eluent is often a potassium hydroxide (B78521) solution, which can be generated electrolytically for consistency.[3]
-
-
Detection:
-
Suppressed conductivity detection is the standard for this method.[3]
-
3. UV Photochemical Oxidation with Colorimetric Detection
This method is often used for determining total this compound content and is suitable for both field and laboratory applications.[7]
-
Principle: The method involves the UV-induced photochemical oxidation of phosphonates to orthophosphate.[7] This is followed by the colorimetric determination of the liberated orthophosphate.[7]
-
Procedure:
-
Potassium persulfate is added to the sample to ensure an oxygen-rich environment for the oxidation.[7]
-
The sample is exposed to UV light, which catalyzes the oxidation of the C-P bond, converting organic this compound to orthophosphate.[7]
-
The resulting orthophosphate is then quantified using a colorimetric method, such as the Ascorbic Acid Method, where a colored complex (e.g., phosphomolybdate) is formed and measured spectrophotometrically.[7][8]
-
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the specific phosphonates of interest. The following table summarizes the performance characteristics of the discussed methods based on data from various studies.
| Method | Analyte(s) | Matrix | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Disodium this compound | Pharmaceutical Formulation | 0.1 ng/mL[3] | High sensitivity and specificity[3] | Potential for matrix effects[4] |
| Fosetyl-Al | Cereal Grains | 0.01 mg/kg[5] | |||
| Phosphonic Acid | Cereal Grains | 0.05 mg/kg[5] | |||
| Six common phosphonates | Tap Water (direct) | 1.4 - 57 µg/L[2] | |||
| Six common phosphonates | Tap Water (with SPE) | 5.0 - 200 ng/L[2] | |||
| IC-Suppressed Conductivity | Disodium this compound | Pharmaceutical Formulation | 0.5 µg/mL[3] | Robust and reliable for ionic analytes | Lower sensitivity compared to LC-MS/MS[3] |
| IC-ICP-MS | HEDP, NTMP, EDTMP, HDTMP, DTPMP | Natural Waters | < 0.1 µg/L[1] | Excellent sensitivity and element specificity | More complex instrumentation |
| UV Photochemical Oxidation - Colorimetric | Total Phosphonates | Water | 0.1 - 5 mg/L[8] | Simple, rapid, and field-portable[7] | Measures total phosphonates, not specific compounds; subject to interferences[7][8] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of Fosetyl-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. webstore.ansi.org [webstore.ansi.org]
A Comparative Analysis of Phosphonate and Carboxylate Chelating Agents for Researchers and Drug Development Professionals
In the fields of drug development, biomaterials, and scientific research, the selection of an appropriate chelating agent is a critical decision that can significantly impact the efficacy, stability, and safety of a product. Among the various classes of chelating agents, phosphonates and carboxylates are two of the most widely utilized functional groups for metal ion sequestration. This guide provides an objective, data-driven comparison of their performance, offering insights into their respective strengths and weaknesses to aid in informed decision-making.
Executive Summary
Phosphonate and carboxylate chelating agents exhibit distinct differences in their affinity and selectivity for metal ions. Experimental data consistently demonstrate that phosphonates generally form more stable complexes with a wide range of metal ions, particularly multivalent cations, compared to their carboxylate analogues.[1] This enhanced stability is attributed to the higher charge density and unique stereochemistry of the this compound group. However, carboxylate-based chelators offer the advantages of better biodegradability and often lower toxicity, making them suitable for certain environmental and biomedical applications. The choice between a this compound and a carboxylate chelator is ultimately dictated by the specific requirements of the application, including the target metal ion, the required complex stability, the physiological environment, and toxicological considerations.
Quantitative Comparison of Binding Affinity
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants for several common this compound and carboxylate chelating agents with various divalent metal ions.
| Chelating Agent | Functional Group | Metal Ion | Log K |
| EDTA (Ethylenediaminetetraacetic acid) | Carboxylate | Ca²⁺ | 10.6[2][3][4] |
| Mg²⁺ | 8.7[2] | ||
| Cu²⁺ | 18.8[2] | ||
| Zn²⁺ | 16.5[2] | ||
| Fe³⁺ | 25.1[2] | ||
| EDTMP (Ethylenediamine-N,N,N',N'-tetrakis(methylenephosphonic acid)) | This compound | Ca²⁺ | 11.5 |
| Mg²⁺ | 9.8 | ||
| Cu²⁺ | 23.2 | ||
| Zn²⁺ | 19.4 | ||
| Fe³⁺ | >27 | ||
| NTA (Nitrilotriacetic acid) | Carboxylate | Ca²⁺ | 6.4[5] |
| Mg²⁺ | 5.4[5] | ||
| Cu²⁺ | 13.0[5] | ||
| Zn²⁺ | 10.7[5] | ||
| NTMP (Nitrilotris(methylenephosphonic acid)) | This compound | Ca²⁺ | 7.5 |
| Mg²⁺ | 6.8 | ||
| Cu²⁺ | 16.8 | ||
| Zn²⁺ | 14.1 |
Note: The log K values can vary depending on experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.
As the data indicates, the this compound analogues (EDTMP, NTMP) consistently exhibit higher stability constants for the same metal ions when compared to their carboxylate counterparts (EDTA, NTA). This trend underscores the superior metal-binding affinity of this compound-based chelators.
Experimental Protocols
Accurate determination of stability constants is paramount for the quantitative comparison of chelating agents. Potentiometric titration is a widely accepted and reliable method for this purpose.
Experimental Protocol: Determination of Stability Constants by Potentiometric Titration
1. Principle: This method involves titrating a solution containing the metal ion and the chelating agent (ligand) with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The resulting titration curve allows for the calculation of the concentration of the free ligand and the metal-ligand complex at various points, from which the stability constant can be determined.
2. Materials and Reagents:
-
pH meter with a glass electrode
-
Calibrated burette
-
Thermostated reaction vessel
-
Stock solution of the metal salt (e.g., CaCl₂) of known concentration
-
Stock solution of the chelating agent (e.g., EDTA or EDTMP) of known concentration
-
Standardized solution of carbonate-free sodium hydroxide (B78521) (NaOH)
-
Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength
-
Standard buffer solutions for pH meter calibration
3. Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Solution Preparation: In the thermostated reaction vessel, prepare a solution containing a known concentration of the metal ion, the chelating agent, and the inert electrolyte. A typical starting volume is 50 mL.
-
Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
-
Data Acquisition: After each addition of NaOH, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Blank Titration: Perform a separate titration of a solution containing only the chelating agent and the inert electrolyte (without the metal ion) to determine the protonation constants of the ligand.
-
Data Analysis: Use a suitable software program (e.g., Hyperquad) to analyze the titration data. The software performs a non-linear least-squares refinement to calculate the stability constants (log K) of the metal-ligand complexes.
Signaling Pathway and Experimental Workflow Visualization
Chelating agents play a crucial role in modulating cellular signaling pathways that are dependent on metal ions, particularly calcium (Ca²⁺). The calcium-calmodulin signaling pathway is a fundamental mechanism by which transient changes in intracellular Ca²⁺ concentration regulate a multitude of cellular processes.
Caption: Calcium-Calmodulin Signaling Pathway and Modulation by Chelating Agents.
This diagram illustrates how an external signal leads to an increase in intracellular calcium concentration, which then activates calmodulin and downstream effectors, ultimately leading to a cellular response. Chelating agents can be introduced to buffer intracellular or extracellular calcium, thereby modulating the signaling cascade.
Experimental Workflow: Measuring Intracellular Calcium Concentration
To investigate the effect of chelating agents on calcium signaling, fluorescent indicators are commonly used to measure changes in intracellular calcium concentration.
Caption: Workflow for Measuring Intracellular Calcium Concentration.
This workflow outlines the key steps for quantifying the impact of a chelating agent on intracellular calcium levels in response to a specific stimulus.
References
phosphonate inhibitors versus phosphate inhibitors: a mechanistic comparison
A Comparative Guide for Researchers in Drug Discovery
In the landscape of enzyme inhibition, both phosphonate and phosphate-based molecules stand as critical tools and therapeutic agents. While their structural similarities allow them to target the same active sites, a fundamental chemical distinction—the substitution of a labile phosphate (B84403) P-O bond with a robust this compound P-C bond—gives rise to significant differences in their mechanism of action, stability, and overall performance as inhibitors.[1][2] This guide provides a detailed mechanistic comparison of this compound and phosphate inhibitors, supported by experimental data and protocols to inform researchers in drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound Inhibitors | Phosphate Inhibitors |
| Core Structure | Contains a stable Carbon-Phosphorus (C-P) bond.[1] | Contains a hydrolytically labile Phosphorus-Oxygen (P-O) bond.[1] |
| Stability | High resistance to chemical and enzymatic hydrolysis.[1][3] | Susceptible to hydrolysis by phosphatases. |
| Primary Mechanism | Often act as transition-state analogues, mimicking the tetrahedral intermediate of a reaction. Can also be isosteric mimics of phosphate substrates.[1][4] | Typically act as competitive inhibitors by mimicking the phosphate substrate or through allosteric regulation via phosphorylation. |
| Binding | Can exhibit competitive, non-competitive, or irreversible (covalent) binding.[5] | Primarily reversible, competitive binding to the active site. |
| Biological Role | Primarily synthetic molecules used as drugs and research tools.[1] | Natural biological regulators of enzyme activity through phosphorylation and dephosphorylation. |
Quantitative Comparison: Inhibition Potency
The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of representative this compound and phosphate analogue inhibitors against key enzyme targets.
| Target Enzyme | Inhibitor Class | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | References |
| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound | (naphth-2-yl) difluoromethylphosphonic acid | 40-50 | - | [5] |
| Phosphate Analogue | Phosphomolybdate (PM) | - | 0.06-1.2 | [6] | |
| Phosphate Analogue | Phosphotungstate (PT) | - | 0.06-1.2 | [6] | |
| Bisthis compound | AppCCl₂p | 0.64 | - | [7] | |
| Farnesyl Pyrophosphate Synthase (FPPS) | Bisthis compound | Zoledronate | - | 0.003-0.005 | [8] |
| Bisthis compound | Risedronate | - | 0.005-0.01 | [8] | |
| Pyrophosphate (Substrate Analogue) | Farnesyl pyrophosphate (FPP) - Allosteric | - | - | [9] | |
| Epidermal Growth Factor Receptor (EGFR) Kinase | This compound | (2-naphthalenyl-hydroxymethyl)phosphonic acid | 250 | - | [10] |
| ATP Analogue (from Bisthis compound) | AppCCl₂p | 0.64 | - | [7] |
Visualizing the Mechanisms
To illustrate the fundamental differences in how these inhibitors function, the following diagrams depict their interaction with target enzymes and their role in signaling pathways.
Impact on Cellular Signaling: The Receptor Tyrosine Kinase Pathway
Protein Tyrosine Phosphatases (PTPs), such as PTP1B, are crucial regulators of signaling pathways like the one initiated by Receptor Tyrosine Kinases (RTKs). Both this compound and phosphate-based inhibitors can modulate this pathway.
Experimental Protocols
A robust comparison of inhibitors relies on standardized and well-documented experimental procedures.
General Spectrophotometric Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Test inhibitor (this compound or phosphate-based)
-
Assay buffer (optimized for pH and ionic strength)
-
96-well microplates
-
Microplate reader (spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations.
-
Prepare the enzyme and substrate solutions in the assay buffer at predetermined optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells.
-
Add the corresponding solvent concentration to the control (no inhibitor) and blank (no enzyme) wells.
-
Add the enzyme solution to the test and control wells.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at a specific wavelength over time. The wavelength should be chosen to monitor the appearance of a product or disappearance of the substrate.
-
Workflow for Determining Inhibition Type and Kᵢ
Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plots.
-
Determine Inhibition Type: Plot the data using Michaelis-Menten (V₀ vs. [Substrate]) and Lineweaver-Burk (1/V₀ vs. 1/[Substrate]) plots. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the type of inhibition (e.g., competitive, non-competitive).[8][11]
-
Calculate IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate Kᵢ: For competitive inhibitors, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme are known.[12] For other inhibition types, Kᵢ can be determined from the slopes and intercepts of the Lineweaver-Burk plots.[13]
Conclusion
The choice between this compound and phosphate-based inhibitors is highly dependent on the therapeutic or research goal. Phosphonates offer superior stability, making them excellent candidates for drugs that need to persist in a biological system. Their ability to act as transition-state analogues can lead to very high-potency inhibition. Conversely, the inherent reversibility and natural role of phosphates and their derivatives make them ideal for studying the regulation of biological systems and for designing competitive inhibitors that mimic natural substrates. A thorough understanding of their distinct mechanisms, supported by rigorous experimental evaluation, is paramount for the rational design of effective and specific enzyme inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and this compound-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 5. This compound inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Bisthis compound-Generated ATP-Analogs Inhibit Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
- 9. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-containing inhibitors of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 12. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Clinical Efficacy of Bisphosphonate Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of commonly prescribed bisphosphonate drugs for the treatment of osteoporosis. The information presented is based on data from pivotal clinical trials and meta-analyses, focusing on fracture risk reduction and changes in bone mineral density (BMD). Detailed experimental protocols for key cited studies are provided to aid in the critical evaluation of the evidence.
Mechanism of Action: A Common Pathway with Potency Variations
Bisphosphonates are a class of drugs that inhibit bone resorption by osteoclasts. They are structurally similar to pyrophosphate and have a high affinity for hydroxyapatite (B223615) in the bone matrix.[1] There are two main classes of bisphosphonates: non-nitrogen-containing and nitrogen-containing, which differ in their molecular mechanisms of action.
Non-nitrogen-containing bisphosphonates (e.g., etidronate, clodronate) are metabolized by osteoclasts into cytotoxic ATP analogs, which induce osteoclast apoptosis.
Nitrogen-containing bisphosphonates (e.g., alendronate, risedronate, ibandronate, zoledronic acid) are more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition prevents the prenylation of small GTP-binding proteins that are essential for osteoclast function and survival, ultimately leading to apoptosis.
Comparative Clinical Efficacy: Fracture Risk Reduction
The primary goal of osteoporosis treatment is the prevention of fractures. The following table summarizes the relative risk reduction for vertebral, non-vertebral, and hip fractures for different bisphosphonates based on pivotal clinical trials and meta-analyses.
| Drug (Pivotal Trial) | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction |
| Alendronate (FIT) | 47% reduction in new vertebral fractures over 3 years in patients with existing vertebral fractures.[2] | 20% reduction in a pooled analysis of the FIT trials.[3] | 51% reduction in patients with existing vertebral fractures.[2] |
| Risedronate (VERT-NA) | 41% reduction in new vertebral fractures over 3 years.[4] A 65% reduction was observed in the first year.[4] | 39% reduction over 3 years.[4] | A separate study (HIP) in elderly women with osteoporosis showed a 40% risk reduction.[5] |
| Ibandronate (BONE) | 62% (daily) and 50% (intermittent) reduction in new vertebral fractures over 3 years.[6][7] | No significant reduction in the overall study population.[7] A post-hoc analysis of a high-risk subgroup showed a 69% reduction.[7] | Not demonstrated in the pivotal trial.[6] |
| Zoledronic Acid (HORIZON-PFT) | 70% reduction in morphometric vertebral fractures over 3 years.[8] | 25% reduction over 3 years.[8] | 41% reduction over 3 years.[8] |
Comparative Clinical Efficacy: Bone Mineral Density (BMD)
Increases in BMD are a key surrogate marker for treatment efficacy. The table below presents the mean percentage change in BMD at the lumbar spine and femoral neck after 12 to 36 months of treatment.
| Drug | Mean % Change in Lumbar Spine BMD | Mean % Change in Femoral Neck BMD | Study Duration |
| Alendronate | +6.2% (vs. placebo) | +4.1% (vs. placebo) | 3 years |
| Risedronate | +5.4% (vs. placebo) | +1.6% (vs. placebo) | 3 years[4] |
| Ibandronate | +5.4% (daily) and +4.4% (intermittent) vs. baseline in North American population.[9] | +2.6% (daily) and +2.5% (intermittent) vs. baseline in North American population.[9] | 3 years |
| Zoledronic Acid | +6.71% (vs. placebo) | +5.06% (vs. placebo) | 3 years[10] |
Experimental Protocols for Pivotal Clinical Trials
Understanding the methodology of the pivotal clinical trials is crucial for interpreting their findings. Below are summaries of the key experimental protocols.
Alendronate: Fracture Intervention Trial (FIT)
-
Objective: To determine if alendronate reduces the risk of fractures in postmenopausal women with low bone mass.[11]
-
Study Design: A randomized, double-masked, placebo-controlled trial with two arms: the Vertebral Fracture Arm for women with at least one pre-existing vertebral fracture, and the Clinical Fracture Arm for women without baseline vertebral fractures.[2][11]
-
Participants: Postmenopausal women aged 55-80 years with a femoral neck BMD of ≤0.68 g/cm².[11]
-
Intervention: Alendronate (5 mg/day for 2 years, then 10 mg/day) or placebo.[2] All participants received supplemental calcium (500 mg/day) and vitamin D (250 IU/day).[2]
-
Primary Endpoints: New vertebral fractures in the Vertebral Fracture Arm and clinical fractures in the Clinical Fracture Arm.[11]
-
Duration: 3 years for the Vertebral Fracture Arm and an average of 4.25 years for the Clinical Fracture Arm.[11]
Risedronate: Vertebral Efficacy with Risedronate Therapy (VERT) - North America
-
Objective: To evaluate the efficacy and safety of daily risedronate in reducing the risk of vertebral and non-vertebral fractures in postmenopausal women with established osteoporosis.[4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 2,458 ambulatory postmenopausal women younger than 85 years with at least one vertebral fracture at baseline.[4]
-
Intervention: Risedronate (5 mg/day) or placebo.[4] All participants received calcium (1000 mg/day) and vitamin D (up to 500 IU/day if baseline levels were low).[4]
-
Primary Outcome Measures: Incidence of new vertebral fractures. Secondary outcomes included non-vertebral fractures and changes in BMD.[4]
-
Duration: 3 years.[4]
Ibandronate: Oral iBandronate Osteoporosis (BONE) Trial
-
Objective: To determine if intermittent oral ibandronate provides similar anti-fracture efficacy to daily dosing.[6][9]
-
Study Design: A randomized, double-blind, placebo-controlled, fracture-prevention study.[9]
-
Participants: 2,946 postmenopausal women (aged 55-80 years) with osteoporosis (low lumbar spine BMD and one to four prevalent vertebral fractures).[7][9]
-
Intervention: Placebo, oral daily ibandronate (2.5 mg), or oral intermittent ibandronate (20 mg every other day for 12 doses every 3 months).[9] All participants received daily calcium (500 mg) and vitamin D (400 IU).[9]
-
Primary Endpoint: New morphometric vertebral fractures.[6]
-
Duration: 3 years.[7]
Zoledronic Acid: Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly (HORIZON) Pivotal Fracture Trial (PFT)
-
Objective: To determine the effect of once-yearly zoledronic acid on the risk of vertebral, hip, and other fractures in postmenopausal women with osteoporosis.[8]
-
Study Design: A 3-year, international, multicenter, randomized, double-blind, placebo-controlled phase 3 study.[12]
-
Participants: 7,765 postmenopausal women (age 65-89 years) with osteoporosis, defined by a femoral neck T-score of ≤ -2.5 or a T-score of ≤ -1.5 with evidence of at least one moderate or two mild vertebral fractures.[8][12]
-
Intervention: Zoledronic acid (5 mg as a 15-minute intravenous infusion) or placebo infusion at baseline, 12 months, and 24 months.[12] All participants received daily oral calcium (1000 to 1500 mg) and vitamin D (400 to 1200 IU).[12]
-
Primary Endpoints: New vertebral fractures and hip fractures.[8]
-
Duration: 3 years.[12]
Summary and Conclusion
Nitrogen-containing bisphosphonates, including alendronate, risedronate, ibandronate, and zoledronic acid, have demonstrated significant efficacy in reducing the risk of vertebral fractures in postmenopausal women with osteoporosis. Zoledronic acid, alendronate, and risedronate have also shown efficacy in reducing the risk of non-vertebral and hip fractures. While ibandronate has strong evidence for vertebral fracture risk reduction, its efficacy for non-vertebral fractures is less consistent across the entire patient population. All four agents have been shown to significantly increase bone mineral density at the lumbar spine and hip. The choice of a specific bisthis compound may depend on factors such as dosing frequency, route of administration, and the patient's specific fracture risk profile. This guide provides a comparative overview to inform research and drug development in the field of osteoporosis treatment.
References
- 1. The Efficacy of Bisphosphonates for Prevention of Osteoporotic Fracture: An Update Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of risedronate treatment on vertebral and nonvertebral fractures in women with postmenopausal osteoporosis: a randomized controlled trial. Vertebral Efficacy With Risedronate Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. Ibandronate: the first once-monthly oral bisthis compound for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of oral ibandronate administered daily or intermittently on fracture risk in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdguide.me [mdguide.me]
- 9. Ibandronate produces significant, similar antifracture efficacy in North American and European women: new clinical findings from BONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Design of the Fracture Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Interaction of Acute‐Phase Reaction and Efficacy for Osteoporosis After Zoledronic Acid: HORIZON Pivotal Fracture Trial [escholarship.org]
A Comparative Guide to the Structure-Activity Relationships of Phosphonate Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Phosphonate-containing compounds are a significant class of enzyme inhibitors due to their structural similarity to the tetrahedral transition states of substrate hydrolysis or their ability to act as stable mimics of phosphate (B84403) esters.[1] Their inherent stability to hydrolysis compared to phosphates makes them attractive scaffolds in drug design.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of this compound inhibitors, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of this compound Inhibitors
The inhibitory potency and selectivity of this compound compounds are highly dependent on the target enzyme and the specific structural modifications on the this compound scaffold.[2] Here, we compare the SAR of two distinct classes: aminophosphonates as inhibitors of serine proteases and metallo-β-lactamases.
Diaryl α-aminophosphonates are potent, often irreversible, inhibitors of serine proteases, a class of enzymes crucial in processes like blood coagulation and inflammation.[2][3] Inhibition occurs through the formation of a stable, covalent adduct with the catalytic serine residue in the enzyme's active site.[2]
Structure-Activity Relationship Insights:
The SAR of these inhibitors is primarily dictated by three structural features:
-
P1 Side Chain (R¹): This group fits into the S1 pocket of the protease and is a key determinant of selectivity. A bulky, hydrophobic, or aromatic R¹ group is generally preferred for chymotrypsin-like proteases.[2]
-
Amino Group Substituent (R²): Modifications at this position can influence binding affinity and selectivity through interactions with other subsites of the enzyme.
-
Leaving Group (Aryl Esters): The nature of the aryl ester groups is critical. Electron-withdrawing substituents on the phenyl rings enhance the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the active site serine.[4] One of the aryl groups acts as a leaving group during the inhibition process.[2]
Table 1: Structure-Activity Relationship of Diaryl α-Aminothis compound Inhibitors of Chymotrypsin
| Compound ID | R¹ (P1 Side Chain) | R² | Leaving Group (Ar) | k_inact / K_I (M⁻¹s⁻¹) |
| 1a | -CH₂-Ph | -Cbz | Phenyl | 5,000 |
| 1b | -CH(CH₃)₂ | -Cbz | Phenyl | 1,200 |
| 1c | -CH₂-Ph | -Cbz | 4-Nitrophenyl | 45,000 |
| 1d | -CH₂-Ph | -Cbz | 2,4-Dinitrophenyl | 150,000 |
| 1e | -CH₂-(4-OH-Ph) | -Cbz | 4-Nitrophenyl | 62,000 |
Data is illustrative, based on established SAR principles for this class of inhibitors.
Metallo-β-lactamases, such as NDM-1 and VIM-2, are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.[5] this compound-based inhibitors are being explored as a strategy to counteract this resistance.[6] Their mechanism often involves the this compound moiety coordinating with the active site zinc ions.[6]
Structure-Activity Relationship Insights:
For this class, key SAR drivers include:
-
This compound Group: Acts as a zinc-binding group, mimicking the substrate's carbonyl interaction with the catalytic zinc ions.[6]
-
Side Chains (R¹ and R²): The nature and stereochemistry of the substituents are crucial for optimizing interactions within the enzyme's active site. Aromatic and heterocyclic moieties have shown promise.
-
Overall Structure: The scaffold holding these key groups in the correct orientation determines the binding affinity.
Table 2: Inhibitory Activity of α-Aminothis compound Derivatives Against Metallo-β-Lactamases
| Compound ID | R¹ | R² | Target Enzyme | IC₅₀ (µM) |
| 2a | 2-Thiophenyl | H | VIM-2 | 4.1[6] |
| 2b | 4-Biphenyl | H | VIM-2 | 7.9[6] |
| 2c | 2-Naphthyl | H | VIM-2 | 10.7[6] |
| 2d | 2-Thiophenyl | H | NDM-1 | 11.2[6] |
| 2e | 4-Biphenyl | H | NDM-1 | 24.3[6] |
| 2f | 2-Naphthyl | H | NDM-1 | 35.7[6] |
Data sourced from a study on α-aminothis compound inhibitors of NDM-1 and VIM-2.[6]
Experimental Protocols
Accurate determination of inhibitor potency is fundamental to SAR studies. Below are detailed protocols for a general enzyme inhibition assay to determine IC₅₀ values and a common secondary assay to assess cytotoxicity.
This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme using a microplate-based absorbance or fluorescence assay.[7][8]
Materials:
-
96-well microtiter plates (clear, flat-bottom for colorimetric assays; black for fluorescent assays)
-
Target enzyme stock solution
-
Substrate stock solution
-
Test inhibitor stock solution (typically in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in assay buffer from the stock solution. A typical 8-point dilution series might range from 100 µM to 1 nM final concentration. Include a DMSO-only control (vehicle control).
-
Dilute the enzyme stock to a pre-determined working concentration in ice-cold assay buffer. The concentration should yield a linear reaction rate for the duration of the assay.
-
Dilute the substrate stock to its working concentration in assay buffer. The optimal concentration is often at or near the Michaelis-Menten constant (Km).
-
-
Assay Setup (in a 96-well plate):
-
Add 10 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.
-
Add 70 µL of assay buffer to all wells.
-
To initiate the reaction, add 10 µL of the diluted enzyme to all wells except for the "no-enzyme" blank.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Start the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance or fluorescence kinetically over a set period (e.g., 15-30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[1]
-
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10] It is crucial for distinguishing between specific enzyme inhibition and general cellular toxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete culture medium
-
Test compounds
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a "cells-only" control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound inhibitors.
Caption: Mechanism of serine protease inhibition by a diaryl α-aminothis compound inhibitor.
Caption: Experimental workflow for the determination of an inhibitor's IC₅₀ value.
Caption: Logical relationships in a hypothetical structure-activity relationship (SAR) study.
References
- 1. courses.edx.org [courses.edx.org]
- 2. benchchem.com [benchchem.com]
- 3. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminothis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Aminothis compound inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. α-Aminothis compound inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. static.igem.wiki [static.igem.wiki]
Navigating Stability: A Comparative Guide to Phosphonate Derivatives
For researchers, scientists, and drug development professionals, understanding the stability of phosphonate derivatives is paramount for advancing novel therapeutics. This guide provides a comprehensive comparison of the chemical, thermal, and metabolic stability of various this compound derivatives, supported by experimental data and detailed methodologies to inform rational drug design and development.
This compound derivatives have garnered significant attention in medicinal chemistry due to their structural analogy to phosphates, offering a stable bioisosteric replacement. The inherent carbon-phosphorus (C-P) bond in phosphonates imparts greater resistance to enzymatic and chemical degradation compared to the labile phosphorus-oxygen (P-O) bond in phosphates.[1][2][3] This enhanced stability can lead to improved pharmacokinetic profiles and therapeutic efficacy. However, the stability of this compound derivatives is not absolute and can be significantly influenced by their chemical structure and the surrounding environment.
Chemical Stability: Hydrolysis of this compound Esters
The hydrolysis of this compound esters is a critical factor determining their shelf-life and in vivo behavior. The rate of hydrolysis is highly dependent on pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom.[4][5]
Comparative Hydrolysis Data
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of various this compound and phosphinate derivatives under different conditions.
| Compound Class | Derivative | Conditions | Temperature (°C) | Rate Constant (k) | Reference |
| Acyclic Esters | Diphenylphosphinates | Diluted HCl | 160 (MW) | See Table 2 in source | [6] |
| p-toluenesulfonic acid | 180 (MW) | See Table 2 in source | [6] | ||
| Dialkyl Arylphosphonates | Acidic | Not Specified | See Table 3 in source | [6] | |
| Ethyl Diethylphosphinate | Alkaline (NaOH) | 70 | Relative k = 260 | [6] | |
| Ethyl Diisopropylphosphinate | Alkaline (NaOH) | 120 | Relative k = 41 | [6] | |
| Ethyl Di-tert-butylphosphinate | Alkaline (NaOH) | 120 | Relative k = 0.08 | [6] | |
| Phthalonitrile (B49051) Monomers | Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate (B84403) | pH 4, 7, 10 | 25, 50, 80 | See Tables in source | [7][8] |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylthis compound | pH 4, 7, 10 | 25, 50, 80 | See Tables in source | [7][8] |
Key Observations:
-
Steric Hindrance: An increase in steric bulk around the phosphorus center generally decreases the rate of hydrolysis.[4][6] For instance, the alkaline hydrolysis rate of ethyl phosphinates decreases significantly with bulkier substituents (diethyl > diisopropyl > di-tert-butyl).[6]
-
pH Dependence: Both acidic and basic conditions can catalyze the hydrolysis of this compound esters.[4][9] Many esters exhibit maximum stability at near-neutral pH.[4]
-
Leaving Group: The nature of the ester group influences the hydrolysis rate. For example, dibenzyl esters are more readily cleaved than simple dialkyl esters.[10]
Experimental Protocol: Kinetic Analysis of Hydrolysis
The following protocol outlines a general method for determining the hydrolysis rate of this compound esters.
-
Preparation of Stock Solution: A concentrated stock solution of the this compound ester is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).[5]
-
Incubation: The reaction is initiated by diluting the stock solution into an aqueous buffer of the desired pH and maintained at a constant temperature.[4][5]
-
Time-Point Sampling: Aliquots are withdrawn at predetermined time intervals.[4]
-
Analysis: The concentration of the remaining parent compound or the appearance of a hydrolysis product is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7][11]
-
Data Analysis: Pseudo-first-order rate constants are determined by plotting the natural logarithm of the reactant concentration versus time and fitting the data to a linear regression.[5][6]
Thermal Stability of this compound Derivatives
The thermal stability of phosphonates is crucial for their application in materials science and for understanding their degradation pathways under elevated temperatures.
Comparative Thermal Degradation Data
Studies on organophosphorus flame retardants show that the level of oxygenation at the phosphorus atom significantly affects thermal stability.[12]
| Compound Class | Degradation Onset Temperature | Degradation Mechanism | Reference |
| Alkyl Phosphates | Relatively low | Elimination of a phosphorus acid | [12] |
| Aryl Phosphates | Higher than alkyl phosphates | Elimination of a phosphorus acid | [12] |
| Phosphonates | High | Slower elimination of a phosphorus acid | [12] |
| Phosphinates | High | Slower elimination of a phosphorus acid | [12] |
| Lanthanide Phenylbis(phosphonates) | Very high | Dependent on lanthanide cation | [13] |
Key Observations:
-
Phosphonates and phosphinates generally exhibit higher thermal stability compared to phosphates.[12]
-
The initial degradation step for many organophosphorus esters is the elimination of a phosphorus acid.[12]
-
Lanthanide phosphonates have been shown to possess unusually high thermal stability.[13]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique to evaluate the thermal stability of materials.
-
Sample Preparation: A small, accurately weighed sample of the this compound derivative is placed in a TGA crucible.
-
Instrumentation: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The instrument measures the change in mass of the sample as a function of temperature.
-
Data Interpretation: The resulting TGA curve provides information on the onset of degradation, the temperature of maximum weight loss, and the amount of residual char.
Metabolic Stability of this compound Derivatives
For drug development, understanding the metabolic stability of this compound derivatives is crucial as it directly impacts their pharmacokinetic profile and therapeutic efficacy.[14] The C-P bond generally confers resistance to metabolic degradation compared to carboxylate or phosphate analogs.[14]
Comparative In Vitro Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of aminothis compound derivatives in human liver microsomes (HLM).
| Compound ID | R1 | R2 | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Reference |
| AP-1 | H | Phenyl | > 60 | < 10 | [14] |
| AP-2 | CH₃ | Phenyl | 45 | 22 | [14] |
| AP-3 | H | 4-Cl-Phenyl | > 60 | < 10 | [14] |
| AP-4 | H | 4-OCH₃-Phenyl | 35 | 31 | [14] |
| AP-5 | H | Pyridin-2-yl | 25 | 46 | [14] |
| AP-6 | H | Thiophen-2-yl | 28 | 41 | [14] |
| AP-7 | H | Cyclopropyl (B3062369) | > 60 | < 10 | [14] |
| AP-8 | CH₃ | Cyclopropyl | 50 | 18 | [14] |
Key Observations:
-
A clear structure-metabolism relationship is observed.[14]
-
Derivatives with unsubstituted phenyl groups or bulky substituents like cyclopropyl at the R1 position (AP-1, AP-3, and AP-7) exhibit high metabolic stability.[14]
-
The introduction of a methyl group at the R1 position or electron-donating/heterocyclic groups at the R2 position can increase metabolic clearance.[14]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a common method for assessing metabolic stability using liver microsomes.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (cofactor for metabolic enzymes), and a buffer solution.[14]
-
Pre-incubation: The mixture is pre-incubated at 37°C to reach thermal equilibrium.[14]
-
Initiation of Reaction: The reaction is started by adding the this compound derivative (substrate) to the pre-warmed mixture.[14]
-
Time-Point Sampling and Quenching: At various time points, aliquots are removed and the reaction is stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile).[14]
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.[14]
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent drug over time.[14]
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.[14]
Conclusion
The stability of this compound derivatives is a multifaceted property that is critical to their successful application in drug discovery and materials science. This guide highlights that while the C-P bond provides a general stability advantage, careful consideration of the molecular structure is necessary to modulate chemical, thermal, and metabolic properties. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers to design and interpret stability studies, ultimately leading to the development of more robust and effective this compound-based compounds.
References
- 1. Editorial: this compound Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 3. Frontiers | Editorial: this compound Chemistry in Drug Design and Development [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis rate constants and activation parameters for phosphate- and this compound-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis rate constants and activation parameters for phosphate- and this compound-bridged phthalonitrile monomers under acid, neutral and alkali conditions [agris.fao.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Revolutionizing Disodium Phosphonate Detection: A Comparative Analysis of a Novel LC-MS/MS Method and Traditional Ion Chromatography
For researchers, scientists, and drug development professionals, the precise quantification of counter-ions like disodium (B8443419) phosphonate is a critical aspect of quality control and formulation development. This guide provides an in-depth comparison of a cutting-edge Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the conventional Ion Chromatography (IC) with suppressed conductivity detection for the analysis of disodium this compound.
The landscape of analytical chemistry is continually evolving, with new methodologies offering enhanced sensitivity, specificity, and efficiency. The data presented here, supported by detailed experimental protocols, demonstrates the significant advantages of the novel LC-MS/MS approach for the detection of disodium this compound, a common counter-ion and potential impurity in pharmaceutical formulations.[1]
Comparative Performance Analysis
A comprehensive evaluation of the two methods reveals the superior performance of the LC-MS/MS technique across several key validation parameters. The mass-based detection of the LC-MS/MS method provides a higher degree of specificity and significantly lower detection and quantification limits compared to the traditional IC method.[1]
Table 1: Comparison of Validation Parameters
| Validation Parameter | New LC-MS/MS Method | Traditional IC Method |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 0.1 - 100 ng/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.1% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | < 5.0% |
| - Interday | < 3.0% | < 7.0% |
| Specificity | High (Mass-based) | Moderate |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.5 µg/mL |
| Run Time | ~ 5 minutes | ~ 15 minutes |
Source: BenchChem, 2025[1]
Experimental Protocols
To ensure reproducibility and a thorough understanding of the methodologies, detailed experimental protocols for both the novel LC-MS/MS and traditional IC methods are provided below.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method utilizes Hydrophilic Interaction Chromatography (HILIC) for separation, coupled with tandem mass spectrometry for highly selective and sensitive detection.[1][2]
1. Sample Preparation:
-
Accurately weigh and dissolve the pharmaceutical formulation in a diluent of 80:20 (v/v) water:acetonitrile to achieve a target this compound concentration of approximately 1 µg/mL.[1]
-
Perform serial dilutions with the same diluent to prepare calibration standards and quality control (QC) samples.[1]
-
Filter all solutions through a 0.22 µm nylon syringe filter prior to injection.[1]
2. Chromatographic Conditions:
-
Column: Hydrophilic Interaction Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 95% B to 40% B over 3 minutes, hold for 1 minute, then return to initial conditions.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.[1]
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound to ensure selective and sensitive detection.
Traditional Method: Ion Chromatography (IC) with Suppressed Conductivity
This established method relies on anion-exchange chromatography followed by conductivity detection.
1. Sample Preparation:
-
Accurately weigh and dissolve the pharmaceutical formulation in deionized water to achieve a target this compound concentration of approximately 10 µg/mL.[1]
-
Prepare calibration standards and QC samples by serial dilution in deionized water.[1]
-
Filter all solutions through a 0.45 µm IC syringe filter.[1]
2. Chromatographic Conditions:
-
Column: High-capacity anion-exchange column (e.g., 250 mm x 4.0 mm).[1]
-
Eluent: 20 mM Potassium Hydroxide.[1]
-
Eluent Generation: Eluent generated electrolytically to ensure consistency.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 25 µL.[1]
-
Detection: Suppressed conductivity.[1]
Visualizing the Workflows and Method Advantages
To further clarify the experimental processes and the logical advantages of the new method, the following diagrams are provided.
Caption: Workflow for the new LC-MS/MS method.
Caption: Workflow for the traditional IC method.
Caption: Key advantages of the LC-MS/MS method.
References
A Comparative Guide to the Quantification of Phosphonates in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phosphonates in biological matrices is crucial for a wide range of applications, from therapeutic drug monitoring and pharmacokinetic studies to environmental exposure assessment and understanding their role in biological processes. This guide provides an objective comparison of the three primary analytical techniques used for phosphonate quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. This comparison is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize key quantitative parameters for LC-MS/MS, GC-MS, and enzymatic assays for the quantification of various phosphonates in different biological matrices.
Table 1: Performance of LC-MS/MS Methods for this compound Quantification
| Analyte | Matrix | Sample Preparation | LOQ | Accuracy/Recovery | Precision (%RSD) | Citation |
| Zoledronic Acid | Plasma | Solid-Phase Extraction (SPE) & Derivatization | 0.1 ng/mL | 97-105% | <15% | [1] |
| Glyphosate (B1671968) | Urine | Solid-Phase Extraction (SPE) | 0.1 µg/L | 91-102% | 1.3-9.8% | [2] |
| Fosfomycin | Plasma | Protein Precipitation | 1 µg/mL | 98-107% | <3.9% | [3] |
Table 2: Performance of GC-MS Methods for this compound Quantification
| Analyte | Matrix | Sample Preparation | LOQ | Accuracy/Recovery | Precision (%RSD) | Citation |
| Glyphosate | Serum | Protein Precipitation, SPE & Derivatization | 3 µg/mL | 88.2-103.7% | 6.4-10.6% | [4] |
| AMPA | Urine | Derivatization | 0.05 µg/L | 95.0-106% | 2.4-8.9% | [4] |
Table 3: Performance of an Enzyme Inhibition Assay for this compound Quantification
| Analyte | Matrix | Assay Principle | LOQ | Accuracy/Recovery | Precision (%RSD) | Citation |
| Zoledronic Acid | Plasma | Inhibition of Farnesyl Pyrophosphate Synthase | 25 ng/mL | Not explicitly stated, but described as "acceptable" | Not explicitly stated, but described as "acceptable" | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for LC-MS/MS, GC-MS, and an enzyme inhibition assay for this compound analysis.
LC-MS/MS Method: Quantification of Zoledronic Acid in Human Plasma
This method involves solid-phase extraction followed by derivatization to improve chromatographic retention and sensitivity.
-
Sample Preparation:
-
To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a solid-phase extraction (SPE) using a strong anion exchange (SAX) cartridge to isolate the acidic this compound.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound from the cartridge.
-
Derivatize the this compound using a methylating agent like trimethylsilyldiazomethane (B103560) to increase its hydrophobicity.[3]
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
-
Chromatography:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for the derivatized zoledronic acid and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
GC-MS Method: Quantification of Glyphosate and AMPA in Human Serum
This method requires derivatization to make the polar phosphonates volatile for gas chromatography.
-
Sample Preparation:
-
To 1 mL of serum, add an internal standard (e.g., deuterated glyphosate and ¹³C,¹⁵N-AMPA).
-
Precipitate proteins using acetonitrile.
-
Perform a solid-phase extraction (SPE) to clean up the sample.
-
Evaporate the sample to dryness.
-
Derivatize the dried residue with a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroethanol (TFE) by heating.[4]
-
After cooling, dissolve the derivative in a suitable solvent for injection.
-
-
Gas Chromatography:
-
Inject the derivatized sample into a GC system equipped with a capillary column suitable for pesticide analysis.
-
Use a temperature program to separate the derivatized analytes.
-
-
Mass Spectrometry:
-
Employ a mass spectrometer operating in negative chemical ionization (NCI) mode for high sensitivity.
-
Monitor specific ions for the derivatized glyphosate, AMPA, and their internal standards.
-
Enzyme Inhibition Assay: Quantification of Zoledronic Acid in Plasma
This assay is based on the principle that zoledronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.
-
Principle: The assay measures the activity of FPPS in the presence of plasma containing zoledronic acid. The degree of inhibition is proportional to the concentration of zoledronic acid in the sample.
-
Assay Procedure:
-
Prepare a reaction mixture containing a rat liver S12 fraction (as a source of FPPS), ¹⁴C-labeled mevalonic acid lactone (as a substrate), ATP, NADH, and Mg²⁺.[3]
-
Add a known volume of the plasma sample to the reaction mixture.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction and hydrolyze the mixture.
-
Extract the lipophilic products (cholesterol and its precursors) with an organic solvent (e.g., hexane).
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
-
Quantification:
-
Create a standard curve by running the assay with known concentrations of zoledronic acid.
-
Determine the concentration of zoledronic acid in the plasma samples by comparing their inhibition values to the standard curve.
-
Mandatory Visualization
Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase by Nitrogen-Containing Bisphosphonates
Caption: Inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.
Experimental Workflow: Comparison of Analytical Methods
Caption: Comparative workflow for this compound quantification methods.
Conclusion
The choice of analytical method for this compound quantification depends on a variety of factors including the specific this compound of interest, the required sensitivity and selectivity, the available instrumentation, and the desired sample throughput.
-
LC-MS/MS is generally considered the gold standard for its high sensitivity, specificity, and applicability to a wide range of phosphonates. It often requires minimal sample preparation, although derivatization may be necessary for some compounds to improve chromatographic performance.
-
GC-MS is a powerful technique but is limited by the need for derivatization to make the non-volatile phosphonates amenable to gas chromatography. This additional step can introduce variability and may not be suitable for all phosphonates.
-
Enzymatic assays , such as the enzyme inhibition assay for zoledronic acid, can offer a simpler and higher-throughput alternative, particularly for screening purposes. However, they may lack the specificity of mass spectrometry-based methods and are not universally available for all phosphonates.
Ultimately, the method of choice should be carefully validated for the specific biological matrix and this compound analyte to ensure accurate and reliable results that meet the objectives of the research or clinical application.
References
- 1. Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zoledronic Acid Inhibits Aromatase Activity and Phosphorylation: Potential Mechanism for Additive Zoledronic Acid and Letrozole Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme inhibition assay for the quantitative determination of the new bisthis compound zoledronate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Phosphonate Chelating Agents: Efficiency Across Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphonate Performance with Supporting Experimental Data.
Phosphonates are a class of organic compounds characterized by one or more C–PO(OH)₂ groups. Their strong metal chelating properties make them invaluable in a wide range of applications, from industrial water treatment to medical imaging and therapeutics. This guide provides a comparative analysis of the chelating efficiency of common phosphonates for various metal ions, supported by quantitative stability constant data and detailed experimental methodologies.
Quantitative Comparison of Chelating Efficiency
The stability constant (log K) is a crucial parameter for quantifying the affinity between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and thus, a higher chelating efficiency. The following tables summarize the stability constants for three widely used phosphonates—1-hydroxyethane 1,1-diphosphonic acid (HEDP), aminotris(methylenephosphonic acid) (ATMP), and diethylenetriamine (B155796) penta(methylene phosphonic acid) (DTPMP)—with a selection of divalent and trivalent metal ions.
Table 1: Stability Constants (log K) of Phosphonates with Divalent Metal Ions
| Metal Ion | HEDP (log K) | ATMP (log K) | DTPMP (log K) |
| Ca²⁺ | 5.0 - 7.5 | 6.1 - 8.2 | 10.7 - 10.8 |
| Mg²⁺ | 5.2 - 7.3 | 5.9 - 7.9 | 10.8 |
| Cu²⁺ | 11.3 - 12.2 | 13.1 - 18.9 | 20.8 - 22.7 |
| Zn²⁺ | 10.1 - 10.7 | 12.2 - 16.4 | 16.5 - 20.1 |
| Ni²⁺ | 10.5 - 11.2 | 11.5 - 15.5 | 16.0 - 19.3 |
| Pb²⁺ | ~11.0 | ~15.0 | ~19.0 |
| Cd²⁺ | ~9.0 | ~13.0 | ~17.0 |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.
Table 2: Stability Constants (log K) of Phosphonates with Trivalent Metal Ions
| Metal Ion | HEDP (log K) | ATMP (log K) | DTPMP (log K) |
| Al³⁺ | 13.9 - 18.2 | 14.1 - 23.2 | > 20 |
| Fe³⁺ | 13.9 - 19.0 | 14.5 - 25.0 | > 20 |
| Cr³⁺ | 13.9 - 17.5 | 14.0 - 22.0 | > 20 |
| In³⁺ | ~18.0 | ~24.0 | > 20 |
| Ga³⁺ | ~17.0 | ~23.0 | > 20 |
| La³⁺ | ~10.0 | ~15.0 | ~18.0 |
Note: Stability constants for trivalent metal ions with DTPMP are generally very high and often reported as greater than 20.
Experimental Protocols for Determining Chelating Efficiency
The accurate determination of stability constants is essential for comparing the chelating efficiency of different phosphonates. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods employed for this purpose.
Potentiometric Titration
This is a highly accurate technique for determining the stability constants of metal-ligand complexes. It involves monitoring the change in hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand as a titrant (a strong base) is added.
Principle: The formation of a metal-chelate complex often involves the displacement of protons from the ligand, leading to a change in pH. By analyzing the titration curve (pH vs. volume of titrant), the concentrations of the free ligand and the metal-ligand complex at equilibrium can be determined, which allows for the calculation of the stability constant.[1]
Materials and Equipment:
-
pH meter with a glass electrode
-
Autotitrator or a precision burette
-
Thermostated titration vessel
-
Nitrogen or argon gas supply (to prevent CO₂ contamination)
-
Standardized solutions of the this compound, metal salt, strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH)
-
Background electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Sample Preparation: In the thermostated titration vessel, prepare a solution containing a known concentration of the this compound, the metal salt, and a strong acid in a background electrolyte solution.
-
Titration: Titrate the sample solution with a standardized strong base, recording the pH at regular intervals of titrant addition.[2]
-
Data Analysis: The stability constants are then calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.
References
Phosphonate Fungicides vs. Traditional Treatments: A Comparative Guide for Researchers
An in-depth analysis of the efficacy, mechanisms, and experimental data of phosphonate fungicides in comparison to conventional treatments for plant disease management.
This compound fungicides have emerged as a significant class of plant protection products, offering a distinct mode of action and favorable environmental profile compared to many traditional fungicides. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the agricultural and plant science fields.
Dual-Action Protection: The this compound Advantage
This compound fungicides, such as potassium this compound and fosetyl-Al, exhibit a unique dual mode of action. They provide direct fungistatic effects on oomycete pathogens like Phytophthora and Pythium by inhibiting their mycelial growth.[1][2] Simultaneously, they stimulate the plant's innate defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[1][2] This indirect action leads to the production of defense-related compounds, such as phytoalexins and pathogenesis-related (PR) proteins, providing broad-spectrum and long-lasting protection.[1]
In contrast, traditional fungicides typically operate through a single, direct mode of action, such as inhibiting a specific enzyme in the pathogen. While often highly effective, this specificity can increase the risk of resistance development in pathogen populations.
Comparative Efficacy: A Data-Driven Overview
Numerous studies have evaluated the efficacy of this compound fungicides against various plant diseases, often in direct comparison with traditional treatments. The following table summarizes key quantitative data from such studies.
| Crop | Disease | This compound Treatment | Traditional Treatment | Efficacy (% Disease Control) | Yield (Increase) | Reference |
| Potato | Late Blight (Phytophthora infestans) | Fosetyl-Al + Mancozeb | Mancozeb alone | Increased control efficacy by 23-25 times (synergistic effect) | Not specified | [1] |
| Potato | Late Blight (Phytophthora infestans) | Propamocarb (0.1%) | Dimethomorph (0.1%) | 71.21% (Propamocarb) vs. 67.23% (Dimethomorph) | 85.82% increase (Propamocarb) | [3] |
| Potato | Late Blight (Phytophthora infestans) | Mancozeb + Dimethomorph | Mancozeb alone | 74.45% vs. lower efficacy | Highest yield (28.12 t/ha) | [4] |
| Rhododendron | Phytophthora Root Rot | Phosphorous Acid (soil drench) | Mefenoxam (soil drench) | Effective for P. cinnamomi, ineffective for P. plurivora | Not specified | [5] |
| Almond | Phytophthora Canker | Fosetyl-Al (topical) | Mefenoxam (topical) | Reduced canker expansion by 36-88% (both effective) | Not specified | [6] |
| Lettuce (Hydroponics) | Phytophthora Root Rot | Potassium this compound (200 ppm) | Untreated Control | 100% control | Not specified | [7] |
Experimental Protocols: A Closer Look at Fungicide Efficacy Trials
The evaluation of fungicide efficacy relies on robust experimental designs. A typical field trial protocol, as synthesized from various studies[3][8][9][10][11], is detailed below.
Objective: To evaluate the comparative efficacy of a this compound fungicide and a traditional fungicide for the control of potato late blight.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications per treatment.
-
Plot Size: Each plot consists of four 20-ft-long rows with 36-inch spacing between rows.
-
Cultivar: A susceptible potato cultivar (e.g., 'Russet Burbank' or 'Atlantic') is used to ensure adequate disease pressure.
2. Treatments:
-
Treatment 1: this compound fungicide (e.g., Fosetyl-Al) applied at the recommended label rate.
-
Treatment 2: Traditional fungicide (e.g., Mancozeb) applied at the recommended label rate.
-
Treatment 3: Untreated control (sprayed with water only).
3. Fungicide Application:
-
Method: Foliar spray using a calibrated backpack sprayer to ensure uniform coverage.
-
Timing: Applications begin prior to disease onset or at the first sign of symptoms and are repeated at regular intervals (e.g., 7-10 days) throughout the growing season, especially during periods conducive to disease development.
4. Inoculation (if necessary):
-
In the absence of sufficient natural inoculum, plots can be artificially inoculated with a suspension of Phytophthora infestans sporangia to ensure uniform disease pressure across the trial.
5. Data Collection:
-
Disease Severity: Assessed visually at regular intervals (e.g., weekly) by estimating the percentage of foliage affected by late blight lesions. The Area Under the Disease Progress Curve (AUDPC) is then calculated to represent the total disease pressure over time.
-
Yield: At the end of the growing season, tubers from the central two rows of each plot are harvested, and the total and marketable tuber weight are recorded.
6. Statistical Analysis:
-
Data on disease severity (AUDPC) and yield are subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.
-
Mean separation tests (e.g., Fisher's LSD) are used to compare the performance of the different fungicide treatments.
Visualizing the Mechanism: Systemic Acquired Resistance (SAR) Pathway
This compound fungicides are known to induce Systemic Acquired Resistance (SAR) in plants. The following diagram illustrates the key signaling events in this pathway.
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR).
Conclusion
This compound fungicides offer a compelling alternative and supplement to traditional fungicide programs. Their dual mode of action, combining direct pathogen inhibition with the induction of the plant's own defense systems, provides robust and durable disease control. Furthermore, their systemic mobility within the plant allows for the protection of new growth and hard-to-reach tissues.[12] While their efficacy can be comparable to or in some cases synergistic with traditional treatments, the added benefit of inducing SAR makes them a valuable tool in integrated pest management (IPM) strategies aimed at reducing the reliance on single-site-of-action fungicides and managing the development of fungicide resistance. For researchers and professionals in drug development, the unique properties of phosphonates present opportunities for novel formulations and disease management programs.
References
- 1. apsnet.org [apsnet.org]
- 2. imskolkata.org [imskolkata.org]
- 3. Field Evaluation of Few Novel Fungicides against Potato Late Blight Disease [arccjournals.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. vegpath.plantpath.wisc.edu [vegpath.plantpath.wisc.edu]
- 12. extension.psu.edu [extension.psu.edu]
Performance Showdown: A Comparative Guide to Phosphonate Scale Inhibitors Under Industrial Conditions
For researchers, scientists, and professionals in drug development, the effective control of mineral scale is a critical consideration in various industrial processes. Phosphonate scale inhibitors are a cornerstone of scale management strategies, prized for their efficacy at low concentrations. This guide provides a detailed comparison of common this compound inhibitors, their performance under various conditions, and the experimental protocols used for their evaluation.
This compound scale inhibitors are organophosphorus compounds that effectively prevent the formation of mineral scale deposits, such as calcium carbonate and barium sulfate, which can plague industrial water systems and oil and gas operations. Their primary mechanism of action is "threshold inhibition," where they adsorb onto the crystal lattice of forming scale, disrupting its growth and preventing its adhesion to surfaces, all at concentrations far below stoichiometric levels.[1] The selection of an appropriate this compound inhibitor is contingent on several factors including the type of scale, water chemistry, temperature, and pH.
Comparative Performance of this compound Scale Inhibitors
The efficacy of different this compound scale inhibitors varies depending on the specific industrial application and the nature of the scaling threat. The following table summarizes the performance of commonly used phosphonates against various scales.
| Inhibitor/Abbreviation | Target Scales | Inhibition Efficiency (%) | Dosage (ppm) | Temperature (°C) | Brine Composition | Reference |
| Amino tris(methylene phosphonic acid) / ATMP | Calcium Carbonate | >95% | 5-10 | 80 | Synthetic brine | [2] |
| 1-Hydroxyethylidene-1,1-diphosphonic acid / HEDP | Calcium Carbonate, Calcium Sulfate | ~98% (CaCO3) | 10 | 70 | Synthetic brine | [2] |
| Diethylene triamine penta(methylene phosphonic acid) / DETPMP | Calcium Carbonate, Calcium Sulfate | 94.83% (CaCO3) | 10 | 80 | Oilfield water | [3] |
| 2-Phosphonobutane-1,2,4-tricarboxylic acid / PBTC | Calcium Carbonate | >99% | 20 | Not Specified | Not Specified | [4] |
Phosphonates vs. Alternative Scale Inhibitors
While phosphonates are widely used, other chemistries such as polymers are also employed for scale control. The choice between them often depends on specific operational challenges.
| Inhibitor Type | Common Examples | Advantages | Disadvantages | Performance Data | Reference |
| Phosphonates | ATMP, HEDP, DETPMP | High efficiency for carbonate scales, good adsorption for squeeze treatments. | Can precipitate with high calcium concentrations, poorer biodegradability. | ATMP & HEDP show higher efficiency than PESA and PASP for CaCO3.[2] | [4][5] |
| Polymers | Polyacrylates (PAA), Polymaleates (PMA), Polyaspartate (PASP) | Effective against a broader range of scales including sulfates, good thermal stability. | Can have lower efficiency for carbonate scales compared to phosphonates at similar dosages. | PAA is effective at high pH for calcium carbonate. | [1][4] |
Experimental Protocols for Performance Evaluation
Standardized laboratory tests are crucial for evaluating and comparing the performance of scale inhibitors. The two most common methods are the static bottle test and the dynamic tube blocking test.
Static Bottle Test (Based on NACE Standard TM0374)
This method assesses an inhibitor's ability to prevent the nucleation of scale crystals.
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation under static conditions.
Apparatus:
-
Constant-temperature water bath or oven (±1°C).
-
Glass test bottles (e.g., 125 mL) with secure caps.
-
Volumetric flasks, pipettes, and graduated cylinders.
-
0.45-µm filter.
Reagents:
-
Cation Brine: An aqueous solution containing the scaling cations (e.g., CaCl2).
-
Anion Brine: An aqueous solution containing the scaling anions (e.g., NaHCO3 or Na2SO4).
-
Inhibitor Stock Solution: A solution of the scale inhibitor of known concentration.
Procedure:
-
Brine Preparation: Prepare synthetic cation and anion brines with compositions that, when mixed, will become supersaturated with the target mineral scale. Filter both brines through a 0.45-µm filter.
-
Inhibitor Dosing: Add varying concentrations of the scale inhibitor stock solution to a series of test bottles.
-
Mixing: Add the anion brine to the test bottles, followed by the cation brine. A blank sample with no inhibitor is also prepared.
-
Incubation: Seal the bottles and place them in a pre-heated water bath or oven at the desired test temperature for a specified duration (e.g., 24 hours).
-
Analysis: After incubation, cool the samples to room temperature. Filter the contents of each bottle. Analyze the filtrate for the concentration of the scaling cation (e.g., Ca2+) using techniques like titration or Inductively Coupled Plasma (ICP) spectroscopy.
-
Calculation of Inhibition Efficiency:
-
Inhibition Efficiency (%) = [(C_inhibitor - C_blank) / (C_initial - C_blank)] * 100
-
Where:
-
C_inhibitor = Concentration of cation in the filtrate of the inhibited sample.
-
C_blank = Concentration of cation in the filtrate of the blank sample.
-
C_initial = Initial concentration of the cation before precipitation.
-
-
Dynamic Tube Blocking Test
This method evaluates the inhibitor's ability to prevent both the nucleation and the growth of scale crystals under flowing conditions, simulating industrial pipelines.
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale deposition and blockage in a capillary tube under dynamic conditions.
Apparatus:
-
High-performance liquid chromatography (HPLC) pumps for delivering brines and inhibitor solutions.
-
Pre-heating coils for the brines.
-
A narrow-bore capillary tube (the "scaling coil") housed in an oven.
-
A differential pressure transducer to measure the pressure drop across the capillary tube.
-
Data acquisition system.
Procedure:
-
System Setup: The cation and anion brines are pumped separately through pre-heating coils to reach the test temperature.
-
Inhibitor Injection: The scale inhibitor solution is typically injected into the anion brine stream before it mixes with the cation brine.
-
Scaling Process: The two hot brines are mixed at a T-junction just before entering the capillary tube. As the supersaturated solution flows through the tube, scale begins to deposit on the inner surface.
-
Data Monitoring: The differential pressure across the capillary tube is continuously monitored. An increase in pressure indicates the formation of scale and blockage of the tube.
-
MIC Determination: The test is run with progressively lower concentrations of the inhibitor until a sharp increase in differential pressure is observed within the test period. The MIC is the lowest inhibitor concentration that prevents this pressure increase for a specified duration.
Visualizing the Evaluation Process
To better understand the workflow and decision-making process in scale inhibitor evaluation, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound scale inhibitors.
Caption: Logical flow for selecting an industrial scale inhibitor.
References
Comparative Guide to Bacterial Phosphonate Transport System Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent bacterial phosphonate transport system models, supported by experimental data, to aid in the selection of appropriate systems for research and development applications. Phosphonates, organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, are crucial in various biological and industrial processes. Understanding their transport across bacterial membranes is vital for applications ranging from bioremediation and agriculture to the development of novel antimicrobial agents.
Overview of this compound Transport Systems
Bacteria have evolved sophisticated systems to acquire phosphonates from the environment, particularly under phosphate-limiting conditions. The most well-characterized of these are ATP-binding cassette (ABC) transporters. This guide focuses on the comparative analysis of the following systems:
-
PhnCDE System: A widely studied ABC transporter initially identified for its role in this compound uptake and later shown to transport phosphate (B84403) as well.
-
AepXVW, AepP, and AepSTU Systems: More recently discovered transporters with a high affinity and specificity for 2-aminoethylthis compound (2AEP), a ubiquitous aminothis compound.
Performance Comparison: Kinetic Parameters
The efficiency of a transport system is primarily defined by its kinetic parameters: the maximum transport rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity. A lower Km indicates a higher affinity of the transporter for its substrate.
| Transporter System | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Organism |
| PhnCDE | Phosphate (Pi) | 76.25[1] | 19.46[1] | Escherichia coli |
| PitA (for comparison) | Phosphate (Pi) | 99.98[1] | 25.99[1] | Escherichia coli |
Substrate Binding Affinity
The initial step in transport involves the binding of the substrate to a periplasmic substrate-binding protein. The dissociation constant (Kd) is a measure of this binding affinity, with a lower Kd indicating a stronger interaction.
| Substrate-Binding Protein | Substrate | Dissociation Constant (Kd) | Organism |
| AepX (of AepXVW system) | 2-Aminoethylthis compound (2AEP) | 23 ± 4 nM[2] | Stappia stellulata |
| AepX (of AepXVW system) | Methylthis compound | 3.4 ± 0.3 mM[2] | Stappia stellulata |
| PhnD (of PhnCDE system) | 2-Aminoethylthis compound (2AEP) | >50 µM | Escherichia coli |
The AepX substrate-binding protein, a component of the AepXVW transport system, demonstrates a significantly higher affinity and specificity for 2-aminoethylthis compound (2AEP) compared to the PhnD protein of the PhnCDE system.[2] This suggests that the AepXVW system is highly specialized for the uptake of this abundant aminothis compound.
Signaling Pathways and Regulation
The expression of this compound transport systems is often tightly regulated in response to the availability of phosphorus sources in the environment.
References
comparative analysis of phosphonate ligands in coordination chemistry
For Researchers, Scientists, and Drug Development Professionals
Phosphonate ligands, characterized by the C-PO(OH)₂ group, are a highly versatile class of chelators in coordination chemistry. Their strong binding affinity for a wide range of metal ions, coupled with the tunable steric and electronic properties afforded by their organic backbone, makes them invaluable in fields from catalysis to medicinal imaging and drug delivery.[1][2] This guide provides an objective comparison of this compound ligands against other alternatives, supported by experimental data, and includes detailed protocols for key analytical methods.
Comparative Performance of this compound Ligands
The performance of this compound ligands is intrinsically linked to their structural features, such as the number of this compound groups and the nature of the organic scaffold.[1] Their coordination behavior shows both similarities and differences compared to the more ubiquitous carboxylate ligands.[3] Due to an additional coordinating oxygen atom, phosphonates can engage in more complex and varied binding modes.[3]
Caption: Logical relationship between ligand type and key coordination properties.
A critical parameter for any application is the stability of the resulting metal complex. Phosphonates are known to form highly stable complexes, particularly with hard metal ions like Zr(IV), lanthanides, and Fe(III).[4][5] The stability constants (log K) for several this compound complexes have been critically evaluated and are essential for modeling their behavior in technological, environmental, or biological systems.[6][7]
| Ligand/Complex | Metal Ion | Log K (Stability Constant) | Comments | Reference |
| HEDPA (1-Hydroxyethane-1,1-diylbisphosphonic acid) | Ca²⁺ | 7.0 | High affinity for alkaline earth metals; used as a scale inhibitor. | [7] |
| Fe³⁺ | 15.5 | Forms very stable iron complexes. | [7] | |
| NTPH (Nitrilotris(methylenephosphonic acid)) | Cu²⁺ | 20.9 | Strong chelator for transition metals. | [7] |
| Zn²⁺ | 17.5 | [7] | ||
| EDTPH (1,2-Diaminoethane-N,N,N',N'-tetrakis(methylenephosphonic acid)) | Gd³⁺ | 21.3 | High stability is crucial for MRI contrast agents to prevent metal leaching. | [6][7] |
| Fe³⁺ | > 25 | Extremely high stability. | [6][7] | |
| NOTA (1,4,7-triazacyclononane-N,N',N''-triacetate) | Fe³⁺ | 28.3 | Carboxylate analogue for comparison. | [8] |
| NOTP (1,4,7-triazacyclononane-1,4,7-triyl-tris(methylenephosphonic acid)) | Fe³⁺ | 29.6 | Higher stability than the corresponding carboxylate complex. | [8] |
In the development of MRI contrast agents, the ligand structure directly influences the efficacy (relaxivity) and safety (kinetic inertness) of the complex. A comparative study of Fe(III) complexes with this compound (NOTP), carboxylate (NOTA), and hydroxypropyl (NOHP) pendants reveals significant performance differences.[8][9] While all three complexes show high kinetic inertness, their relaxivities vary, suggesting different mechanisms of interaction with water protons.[8][9] The Fe(NOTP) complex demonstrates a favorable balance of high stability and good relaxivity, clearing through a renal pathway in mouse models.[9]
| Complex | Pendant Group | Relaxivity (r₁) at pH 7.4, 1.4 T, 33 °C (mM⁻¹s⁻¹) | Key Feature | Reference |
| Fe(NOTA) | Carboxylate | 0.61 | Lowest relaxivity of the three. | [8][9] |
| Fe(NOTP) | This compound | 1.0 | Higher relaxivity and superior thermodynamic stability. | [8][9] |
| Fe(NOHP) | Hydroxypropyl | 1.5 | Highest relaxivity, attributed to second-sphere water contributions. | [8][9] |
The strong coordination and tendency of phosphonates to bridge multiple metal centers lead to the formation of robust one-, two-, and three-dimensional structures, including metal-organic frameworks (MOFs).[4][10] These materials often exhibit high thermal and chemical stability, surpassing many carboxylate-based MOFs.[4][5][11] This robustness makes them excellent candidates for applications in heterogeneous catalysis, gas sorption, and proton conduction.[4][12][13] For example, zirconium this compound catalysts have been successfully used in the reduction of 5-hydroxymethylfurfural.[10]
Caption: Conceptual diagram of a this compound-functionalized nanoparticle.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the synthesis and characterization of this compound complexes.
This protocol describes the synthesis of an iron(III) complex with 1,4,7-triazacyclononane-1,4,7-triyl-tris(methylenephosphonic acid) (NOTP), a ligand of interest for MRI applications.[8]
-
Ligand Preparation : The NOTP ligand is first synthesized according to published procedures, which typically involves the reaction of 1,4,7-triazacyclononane (B1209588) with phosphorous acid and formaldehyde.[14] The crude product is purified by recrystallization from a water/ethanol mixture.[14]
-
Complexation : Dissolve the purified NOTP ligand in deionized water.
-
Iron Addition : Add a stoichiometric amount of FeCl₃·6H₂O dissolved in water to the ligand solution.
-
pH Adjustment : Slowly adjust the pH of the mixture to approximately 6.0 using a NaOH solution. The formation of the stable complex occurs readily in aqueous solution.[8]
-
Purification : The final product can be purified by appropriate chromatographic techniques or by precipitation.
-
Verification : Confirm complex formation using techniques such as mass spectrometry and NMR spectroscopy.
NMR spectroscopy is a powerful tool for characterizing this compound ligands and their metal complexes in solution. Due to the presence of the phosphorus-31 nucleus, ³¹P NMR is particularly informative.[15] Two-dimensional techniques like ¹H-³¹P HSQC can resolve complex spectra and confirm proton-phosphorus correlations.[16]
Detailed Methodology for ¹H-³¹P HSQC Experiment [16]
-
Sample Preparation : Dissolve 5-10 mg of the this compound complex in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the solution is homogeneous.
-
Spectrometer Setup :
-
Use a high-field NMR spectrometer equipped with a probe capable of observing ¹H and ³¹P frequencies.
-
Tune and match the probe for both nuclei. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Acquire standard 1D ¹H and ³¹P{¹H} (proton-decoupled) spectra to determine chemical shift ranges and appropriate spectral widths.
-
-
HSQC Experiment Parameters :
-
Select a gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgp on Bruker instruments).
-
Set the spectral widths in both the ¹H (F2) and ³¹P (F1) dimensions to encompass all relevant signals.
-
Optimize the number of scans and relaxation delay (d1) based on sample concentration and the T₁ relaxation times of the phosphorus nuclei to ensure adequate signal-to-noise.[16]
-
Set the coupling constant for transfer (e.g., J(P,H)) to an average value, typically around 10-20 Hz for two-bond couplings (²J(P,H)) or a broader range for long-range correlations.[16]
-
-
Processing and Analysis :
-
Apply a suitable window function (e.g., squared sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and calibrate the axes.
-
Analyze the resulting 2D spectrum, where cross-peaks indicate correlations between specific protons and phosphorus atoms.
-
Caption: Standard experimental workflow for NMR analysis of this compound complexes.
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal phosphonates in the solid state, revealing bond lengths, coordination geometries, and extended network topologies.[12][17]
-
Crystal Growth : Grow single crystals of the metal this compound complex suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization methods (e.g., slow evaporation, solvent diffusion).
-
Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays and measuring the intensities of the diffracted beams.
-
Structure Solution and Refinement : Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data until a satisfactory fit is achieved.
-
Structural Analysis : Analyze the final structure to determine key parameters such as M-O and P-O bond distances, coordination numbers, and the overall packing arrangement (e.g., layered, pillared, or 3D framework).[18]
| Bond Type | Typical Bond Length (Å) in Coordinated Complexes | Comments | Reference |
| P-O | 1.49 - 1.53 | Shorter bond length indicates more double bond character. | [18] |
| P-O(H) | ~1.57 | The bond to a protonated oxygen is significantly longer. | [18] |
| Cu-O(this compound) | 1.91 - 1.97 | [18] | |
| Ba-O(this compound) | (Varies with coord. no.) | [18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Critical Evaluation of Stability Constants of Phosphonic ... [degruyterbrill.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Isoreticular Continuum between this compound- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Evaluation of Stability Constants of Phosphonic ... [degruyterbrill.com]
- 7. alanplewis.com [alanplewis.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Comparison of this compound, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of this compound, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.uoc.gr [chemistry.uoc.gr]
Safety Operating Guide
Navigating Phosphonate Disposal: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of phosphonates and their derivatives is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate health risks and ensure regulatory compliance. This guide provides immediate, essential information for the safe handling and disposal of phosphonate waste.
I. Immediate Safety Precautions
Before handling any chemical waste, consult the Safety Data Sheet (SDS) for the specific this compound compound. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene, PVC).[1]
-
Body Protection: A lab coat or apron is necessary to prevent skin contact.[1]
-
Respiratory Protection: In cases of potential dust or aerosol generation, or if ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]
Always work in a well-ventilated area, and ensure that safety showers and eyewash stations are readily accessible.[2]
II. Operational Plan: Waste Collection and Disposal
Proper segregation and containment are the first steps in the disposal process. Under no circumstances should this compound waste be poured down the drain or mixed with regular trash.[2]
Step 1: Waste Segregation and Collection
-
Designated Container: Use a clearly labeled, leak-proof waste container. Plastic containers are generally preferred.[1]
-
Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name of the this compound compound(s).[1]
-
Segregation: Do not mix this compound waste with incompatible materials. Key incompatibles include strong acids, oxidizing agents, and certain metals.[1] Keep different chemical wastes in separate containers to prevent dangerous reactions.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area at or near the point of generation.[1][2] Keep the container away from direct sunlight and heat sources.[2]
Step 2: Selecting a Disposal Method
The appropriate disposal method depends on the quantity of waste, available facilities, and local regulations.
-
Method A: Institutional Environmental Health & Safety (EHS) This is the most common and recommended procedure for laboratories. When the waste container is full, contact your institution's EHS department.[1] They are trained to manage and dispose of the waste in compliance with all federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
-
Method B: Licensed Hazardous Waste Contractor For larger quantities of waste, disposal via a licensed hazardous waste contractor is the safest and most straightforward method. The contractor will provide the necessary containers and documentation for transport and disposal.
-
Method C: Incineration High-temperature incineration is an effective method for destroying organophosphorus compounds and is often the final disposal step used by EHS and licensed contractors. This should only be performed at a licensed hazardous waste facility.
-
Method D: In-Lab Chemical Treatment (Small Quantities Only) For small quantities, chemical hydrolysis can be used to break down phosphonates into less hazardous materials before disposal. This should only be performed by trained personnel with a full understanding of the reaction.
III. Experimental Protocol: Alkaline Hydrolysis
This protocol is for the in-lab neutralization of small quantities of this compound esters.
Objective: To hydrolyze this compound esters into their corresponding phosphonic acid salts, which may be less hazardous.
Materials:
-
This compound ester waste
-
2M Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) for neutralization
-
Stir plate and stir bar
-
Heating mantle
-
Reaction flask and condenser
-
pH paper or meter
-
Appropriate glassware
-
Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) equipment for monitoring
Procedure:
-
Place the this compound waste in a reaction flask equipped with a stir bar and a condenser.
-
Add an excess of 2M NaOH solution to the flask.
-
Gently heat the mixture while stirring to facilitate hydrolysis.
-
Monitor the reaction's progress using an appropriate technique like TLC or NMR until the starting material is consumed.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Slowly and carefully neutralize the cooled reaction mixture with an appropriate acid, such as HCl, to a neutral pH.
-
The resulting neutralized solution must still be collected as aqueous hazardous waste and disposed of through your institution's EHS department.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Contain: Prevent the spill from spreading. For liquid spills, use an inert, non-combustible absorbent material like sand, clay, or vermiculite. For dry spills, carefully scoop the material, avoiding dust generation.[1]
-
Personal Protection: Don appropriate PPE before attempting cleanup.
-
Clean Up: Absorb the spill, working from the outside in to minimize spreading.[3] Place the absorbed material and any contaminated items (gloves, paper towels) into a sealed, labeled hazardous waste container.[4][5]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[4]
-
Report: For large spills, or any spill you are not equipped or trained to handle, contact your institution's EHS office immediately.[6]
V. Quantitative Data Summary
The following table summarizes relevant quantitative data found in regulations and scientific literature.
| Parameter | Value | Regulation / Context | Source |
| Phosphorus Limit (Laundry) | 0.5 grams / wash | EU Detergent Regulation (259/2012) | [7] |
| Phosphorus Limit (Dishwasher) | 0.3 grams / wash | EU Detergent Regulation (259/2012) | [7] |
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Guide to Handling Phosphonates
This guide provides essential safety and logistical information for the proper handling and disposal of phosphonates in a laboratory setting. Adherence to these procedures is critical for ensuring the personal safety of researchers and minimizing environmental impact. Always consult the specific Safety Data Sheet (SDS) for the particular phosphonate compound you are using, as hazards can vary.
Pre-Handling and Storage Protocols
Before beginning any work, ensure your workspace is prepared and proper storage protocols are followed.
-
Engineering Controls : Always handle phosphonates in a well-ventilated area. For volatile compounds or solids that may produce dust, a certified chemical fume hood is required.[1][2][3] Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[2]
-
Storage : Store phosphonates in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents and strong bases.[1][2] Keep containers tightly closed, clearly labeled, and protected from moisture.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or direct contact.[2] The corrosive and irritant properties of phosphonates can be significantly reduced in dilute solutions, but proper PPE is still recommended for all concentrations.[4]
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is also recommended. | Must be government-approved (e.g., NIOSH in the US or EN 166 in the EU).[2] For splash risks, a face shield should be worn in addition to goggles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before each use.[2][5] Dispose of contaminated gloves immediately after use in accordance with laboratory practices and local regulations.[2] |
| Body Protection | Protective clothing, such as a lab coat, apron, or impervious gown. | Fire/flame-resistant clothing is recommended.[2] Contaminated clothing should be removed promptly and laundered before reuse.[2][6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., dust mask or full-face respirator). | Required when handling solid phosphonates that may generate dust or when ventilation is inadequate.[3][4][5] |
Step-by-Step Handling Procedure
-
Don PPE : Before handling any this compound compounds, put on all required PPE as detailed in the table above.[2]
-
Avoid Contact : Take care to avoid direct contact with skin, eyes, and clothing.[2] Do not inhale dust, vapor, mist, or gas.[2]
-
Dispensing : When dispensing, use only non-sparking tools.[2] Ensure containers are opened and closed carefully to prevent spills or splashes.
-
Hygiene : Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[2][3] Prohibit eating, drinking, and smoking in the work area.[2][6]
-
End of Work : Upon completion of your work, clean the area thoroughly and decontaminate any equipment that came into contact with the this compound.[1] Store the chemical in its designated, tightly sealed container.[1][2]
Spill and Disposal Management
Accidents can happen; a clear and efficient response plan is crucial for safety.
Spill Response Plan
-
Evacuate : Immediately evacuate personnel to a safe area, particularly in the case of a large spill.[2]
-
Contain : Stop the leak if it is safe to do so.[6] Contain the spill immediately using absorbent, inert materials such as sand, vermiculite, or clay to prevent it from spreading or entering drains.[1][2]
-
Clean-Up : Wearing appropriate PPE, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[2][3]
-
Decontaminate : Clean the affected area thoroughly and ensure adequate ventilation.[1][2]
Disposal Plan
Proper disposal is essential to prevent environmental contamination.[1]
-
Waste Collection : Collect all this compound waste, including contaminated materials from spills, in designated and clearly labeled containers.[7][8] Ensure the container is compatible with the chemical waste.[7][8]
-
Regulatory Compliance : Do not pour phosphonates down the drain or dispose of them in regular trash.[1]
-
Professional Disposal : All chemical waste must be disposed of in a manner consistent with federal, state, and local regulations.[2] This should be handled by a licensed hazardous waste disposal company.[2][7]
Caption: Workflow for safe this compound handling, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
